Product packaging for 5,8-Dibromoisoquinoline(Cat. No.:CAS No. 81045-39-8)

5,8-Dibromoisoquinoline

Numéro de catalogue: B186898
Numéro CAS: 81045-39-8
Poids moléculaire: 286.95 g/mol
Clé InChI: KNBALCRXZUTMBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,8-Dibromoisoquinoline is a halogenated heterocyclic compound that serves as a highly valuable synthetic intermediate in organic chemistry and drug discovery research . Its structure, based on the isoquinoline alkaloid core, is functionally diversified by bromine atoms at the 5 and 8 positions, making it a key building block for the synthesis of more complex molecules . This compound is primarily used in medicinal chemistry for the structural modification and development of novel bioactive agents. Isoquinoline alkaloids are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-tumor, and anti-viral properties . The bromine substituents on the isoquinoline ring make this compound a crucial precursor for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling researchers to explore new chemical space and develop compounds with potential therapeutic applications . Its role is particularly significant in creating derivatives aimed at overcoming limitations of natural alkaloids, such as low solubility or mild activity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment under standard laboratory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B186898 5,8-Dibromoisoquinoline CAS No. 81045-39-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,8-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBALCRXZUTMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297215
Record name 5,8-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81045-39-8
Record name 81045-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromoisoquinoline: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoisoquinoline is a key heterocyclic building block, distinguished by the strategic placement of two bromine atoms on its isoquinoline core. This arrangement provides a versatile platform for a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of complex organic molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity profile with a focus on modern cross-coupling reactions, and its applications in the development of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of halogen atoms, such as bromine, onto the isoquinoline ring system significantly enhances its synthetic utility by providing reactive sites for carbon-carbon and carbon-heteroatom bond formation. This compound, with its two distinct bromine substituents, offers chemists the opportunity for selective and sequential functionalization, enabling the construction of diverse molecular architectures.

Physicochemical Properties of this compound

This compound typically appears as a solid at room temperature, ranging in color from white to pale yellow. The presence of two bromine atoms significantly influences its physical properties compared to the parent isoquinoline.

PropertyValueSource(s)
CAS Number 81045-39-8[1]
Molecular Formula C₉H₅Br₂N[2]
Molecular Weight 286.95 g/mol [2]
Boiling Point 363.7 ± 22.0 °C at 760 mmHg[3]
Appearance White to pale yellow solid[3]
Solubility Limited solubility in water; soluble in organic solvents such as chloroform and dichloromethane.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the direct bromination of isoquinoline. While it can be a byproduct in the synthesis of mono-brominated isoquinolines, reaction conditions can be optimized to favor the formation of the dibrominated product. A common method involves the use of N-Bromosuccinimide (NBS) in a strong acid.

Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from procedures for the bromination of isoquinoline in strong acid, where this compound is a known product.[3][4]

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Crushed Ice

  • Ammonia solution (25% aq.)

  • Heptane

  • Toluene

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline via the addition funnel, ensuring the internal temperature is maintained below 30°C.

  • Cool the resulting solution to between -25°C and -22°C using a dry ice/acetone bath.

  • Add N-Bromosuccinimide (approximately 2.2 equivalents) in portions, while vigorously stirring and maintaining the internal temperature between -25°C and -22°C. The use of more than 2 equivalents of NBS is crucial to drive the reaction towards dibromination.[5]

  • Stir the reaction mixture efficiently for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice in a large beaker.

  • Carefully neutralize the mixture to a pH of approximately 10 by the slow addition of a 25% aqueous ammonia solution, keeping the temperature below 30°C.

  • Extract the aqueous slurry with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with 1M NaOH and then with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude solid can be purified by fractional distillation under reduced pressure or by recrystallization from a heptane/toluene mixture to yield this compound.[4]

Causality Behind Experimental Choices:

  • Strong Acid: The use of concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring.

  • Low Temperature: Careful temperature control is critical to manage the exothermic nature of the reaction and to improve the selectivity of the bromination, minimizing the formation of other isomers and over-brominated products.

  • NBS: N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The two bromine atoms at the 5- and 8-positions of the isoquinoline ring are the key to its synthetic versatility. These positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds, respectively.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Generic Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

4.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[6] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.

Generic Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 to 2.4 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-3 equivalents) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to the required temperature (typically 80-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Reactivity A This compound B Suzuki Coupling (Pd catalyst, Base, R-B(OH)2) A->B C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, R2NH) A->C D 5-Aryl-8-bromoisoquinoline or 5,8-Diarylisoquinoline B->D E 5-Amino-8-bromoisoquinoline or 5,8-Diaminoisoquinoline C->E

Caption: Key cross-coupling reactions of this compound.

Spectral Characterization

Definitive spectral data for this compound is not widely available in public databases. However, based on the analysis of related isoquinoline derivatives, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine ring (H-1, H-3, H-4) would likely appear as distinct signals, while the protons on the benzene ring (H-6, H-7) would likely exhibit coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bearing the bromine atoms (C-5 and C-8) would be expected to show a characteristic shift, and their signals may be of lower intensity.

  • IR Spectroscopy: The IR spectrum would show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br stretching vibrations (typically below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Anticancer Agents

The quinoline and isoquinoline scaffolds are present in numerous anticancer agents. By utilizing this compound as a starting material, medicinal chemists can synthesize novel derivatives with modified electronic and steric properties to target various cancer-related pathways. For example, derivatives of brominated quinolines have shown potent antiproliferative activity against various tumor cell lines and have been investigated as topoisomerase I inhibitors.[7][8]

Antimicrobial Agents

Isoquinoline derivatives have also been explored for their antimicrobial properties. The ability to introduce diverse functional groups onto the 5- and 8-positions of the isoquinoline core via cross-coupling reactions allows for the systematic exploration of structure-activity relationships to develop novel antibacterial and antifungal agents.[9]

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its well-defined reactive sites enable a plethora of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, providing access to a wide array of functionalized isoquinoline derivatives. The strategic importance of the isoquinoline scaffold in medicinal chemistry underscores the potential of this compound as a key starting material in the quest for novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their pursuit of innovative molecular design and discovery.

References

An In-Depth Technical Guide to 5,8-Dibromoisoquinoline: Molecular Structure, Conformation, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,8-dibromoisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, conformational analysis, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction to this compound: A Versatile Scaffold

This compound is a halogenated derivative of isoquinoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The presence of two bromine atoms on the benzenoid ring, specifically at positions 5 and 8, imparts unique electronic and steric properties to the molecule. These bromine atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce diverse functional groups. This functionalization capability makes this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).

Molecular Structure and Conformational Analysis

The fundamental structure of this compound is characterized by its planar aromatic core. The isoquinoline ring system is inherently planar due to the sp² hybridization of its carbon and nitrogen atoms. The bromine atoms at the 5 and 8 positions lie in the same plane as the aromatic rings.

Key Structural Parameters
Conformational Insights

The conformation of this compound is largely rigid due to its aromatic nature. The primary conformational considerations involve the potential for intermolecular interactions in the solid state, such as π-π stacking and halogen bonding. These interactions can influence the crystal packing and, consequently, the material's bulk properties.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of isoquinoline. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and minimize the formation of byproducts.

Synthetic Workflow

The synthesis typically proceeds through the mono-bromination of isoquinoline at the 5-position, followed by a second bromination at the 8-position.

G cluster_0 Synthesis of this compound A Isoquinoline B 5-Bromoisoquinoline A->B -25 °C to -18 °C C This compound B->C Excess NBS D N-Bromosuccinimide (NBS) in conc. H₂SO₄

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Bromination of Isoquinoline

This protocol is adapted from established procedures for the bromination of isoquinolines.[1][2] The causality behind using a strong acid like sulfuric acid is to protonate the isoquinoline nitrogen, which deactivates the pyridine ring towards electrophilic attack and directs the bromination to the more electron-rich benzene ring. The use of N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.

Materials and Reagents:

  • Isoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Crushed Ice

  • 25% Aqueous Ammonia

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Heptane

  • Toluene

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25°C and -22°C. The formation of this compound is favored by using an excess of NBS.[1][3]

  • Reaction: Stir the reaction mixture at -22°C for 2 hours, then at -18°C for 3 hours.

  • Quenching: Pour the reaction mixture onto crushed ice in a large beaker.

  • Neutralization: Carefully adjust the pH of the mixture to ~9 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 1M NaOH and then with water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will be a mixture of mono- and di-brominated isoquinolines, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[1] Recrystallization from a mixture of heptane and toluene can also be employed for further purification.[2]

Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC), and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • The protons on the pyridine ring (H-1, H-3, H-4) will appear as distinct signals in the downfield region (δ 8.5-9.5 ppm).

  • The protons on the benzene ring (H-6, H-7) will appear as an AX or AB system in the aromatic region (δ 7.5-8.5 ppm).

¹³C NMR (Predicted):

  • The spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

  • The carbons bearing the bromine atoms (C-5 and C-8) will show characteristic shifts influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy and Mass Spectrometry

IR Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z 285, 287, and 289 in an approximate ratio of 1:2:1.

Reactivity and Synthetic Applications

The bromine atoms at the 5 and 8 positions of the isoquinoline ring are the primary sites of reactivity, making this compound a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4][5]

G cluster_1 Suzuki-Miyaura Coupling of this compound A This compound C 5,8-Diarylisoquinoline A->C B Arylboronic Acid (R-B(OH)₂) B->C D Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[6][7] The choice of a palladium catalyst with appropriate ligands is critical for achieving high yields. A base is required to activate the boronic acid for transmetalation.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, phenylboronic acid (2.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%). Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The structure of the 5,8-diphenylisoquinoline product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₅Br₂N[4]
Molecular Weight 286.95 g/mol [4]
Appearance White to yellow-brown crystalline solid[8]
Melting Point 83-87 °C (for 5-bromoisoquinoline)[9]
Solubility Soluble in many organic solvents

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its well-defined molecular structure and the reactivity of its bromine substituents provide a robust platform for the construction of complex molecular architectures. The detailed synthetic and functionalization protocols presented in this guide offer a solid foundation for researchers and scientists in the fields of medicinal chemistry and materials science to harness the full potential of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5,8-Dibromoisoquinoline is a halogenated heterocyclic compound of interest in synthetic organic chemistry, often serving as a key intermediate or appearing as a byproduct in the synthesis of more complex molecules, such as 5-bromo-8-nitroisoquinoline[1][2][3]. Accurate structural elucidation is paramount for its use in subsequent synthetic steps and for the validation of reaction pathways. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and data from analogous structures, this document serves as a predictive and interpretative resource for researchers encountering this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a bicyclic system composed of a benzene ring fused to a pyridine ring. The bromine atoms are substituted on the carbocyclic (benzene) portion of the scaffold. Understanding this substitution pattern is key to interpreting the resulting spectra.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental carbon-hydrogen framework of the molecule. Due to the scarcity of published, fully assigned spectra for this specific compound, the following analysis is predictive, based on established principles of chemical shifts and coupling constants for aromatic systems.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show five signals corresponding to the five protons on the isoquinoline core.

  • Causality of Chemical Shifts:

    • Pyridine Ring Protons (H1, H3, H4): Protons on the nitrogen-containing ring are generally deshielded. H1 is adjacent to the electronegative nitrogen, placing it furthest downfield. H3 and H4 will appear as a coupled system.

    • Benzene Ring Protons (H6, H7): These protons form a simple AX or AB system. They are influenced by the two electron-withdrawing bromine atoms, which cause a general downfield shift compared to unsubstituted isoquinoline.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constant (J) [Hz]
H1 ~9.0 - 9.3 d ~5-6
H3 ~8.4 - 8.6 d ~5-6
H4 ~7.6 - 7.8 d ~5-6
H7 ~7.8 - 8.0 d ~8-9

| H6 | ~7.5 - 7.7 | d | ~8-9 |

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms of the isoquinoline ring system.

  • Causality of Chemical Shifts:

    • Carbons bonded to Bromine (C5, C8): The signals for these carbons (ipso-carbons) will be shifted upfield relative to what might be expected from simple electronegativity, a phenomenon known as the "heavy atom effect." However, their exact position can vary.

    • Pyridine Ring Carbons (C1, C3, C4a, C8a): Carbons adjacent to the nitrogen (C1, C3) are typically deshielded. The bridgehead carbons (C4a, C8a) are also significantly downfield.

    • Benzene Ring Carbons (C6, C7): These carbons will have shifts typical for aromatic CH groups, influenced by the adjacent bromine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C1 ~150 - 153
C3 ~142 - 145
C4a ~135 - 138
C8a ~133 - 136
C7 ~130 - 133
C6 ~128 - 131
C4 ~122 - 125
C5 ~118 - 122

| C8 | ~117 - 121 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding patterns within the molecule. The spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic and C-Br bonds.

  • Expert Interpretation:

    • The Aromatic C-H Stretch just above 3000 cm⁻¹ is a clear indicator of the aromatic nature of the compound.

    • Multiple sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.

    • The fingerprint region (below 1000 cm⁻¹) will contain C-H out-of-plane bending vibrations, which are highly characteristic of the substitution pattern, as well as the C-Br stretching vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C and C=N Ring Stretching 1600 - 1450 Medium-Strong
C-H Out-of-Plane Bending 900 - 675 Strong

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is the most definitive technique for confirming the molecular weight and elemental composition, particularly the presence of bromine.

  • Trustworthiness through Isotopic Pattern: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺•):

    • M⁺•: Contains two ⁷⁹Br atoms.

    • [M+2]⁺•: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • [M+4]⁺•: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1 , providing unambiguous evidence for the presence of two bromine atoms.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound (C₉H₅Br₂N)

Ion Calculated m/z Expected Relative Intensity Description
[M]⁺• (C₉H₅⁷⁹Br₂N) 284.8841 ~100% (of the M peak) Molecular ion with two ⁷⁹Br isotopes
[M+2]⁺• (C₉H₅⁷⁹Br⁸¹BrN) 286.8821 ~197% Molecular ion with one of each Br isotope
[M+4]⁺• (C₉H₅⁸¹Br₂N) 288.8800 ~97% Molecular ion with two ⁸¹Br isotopes
[M-Br]⁺ 205.9763 / 207.9742 - Fragment from loss of a bromine radical

| [M-2Br]⁺ | 127.0444 | - | Fragment from loss of two bromine radicals |

Experimental Protocols

The following section outlines standardized methodologies for acquiring high-quality spectroscopic data for a solid organic sample like this compound.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent where the compound is soluble (e.g., deuterated chloroform, CDCl₃).

    • Dissolve the sample in approximately 0.6 mL of the solvent in a clean vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example):

    • ¹H NMR:

      • Use a standard one-pulse sequence.

      • Set the spectral width to ~16 ppm, centered around 7 ppm.

      • Acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds.

      • Accumulate 16-32 scans for a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • ¹³C NMR:

      • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to ~220 ppm.

      • Acquisition time of 1-2 seconds and a relaxation delay of 2 seconds.

      • Accumulate 1024 or more scans due to the low natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

IR Data Acquisition (FTIR-ATR)
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrumental noise.

    • Place a small amount of the solid this compound sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition (EI-TOF)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, either via a direct insertion probe for solids or after separation using Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to libraries.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution analyzer such as a Time-of-Flight (TOF) detector to confirm the elemental composition.

  • Detection: Record the spectrum, ensuring the mass range is sufficient to observe the molecular ion cluster (e.g., m/z 50-500).

Integrated Spectroscopic Workflow

Confirming the structure of this compound requires a synergistic approach where data from each technique validates the others.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS_Data Acquire Mass Spectrum MS_Check Observe M, M+2, M+4 in ~1:2:1 ratio? MS_Data->MS_Check MS_Result Confirms: - Molecular Weight - Presence of 2 Bromine Atoms MS_Check->MS_Result Yes Final Structure of This compound Confirmed MS_Result->Final IR_Data Acquire IR Spectrum IR_Check Observe Aromatic C-H & C-Br Stretches? IR_Data->IR_Check IR_Result Confirms: - Aromatic System - C-Br Bonds IR_Check->IR_Result Yes IR_Result->Final NMR_Data Acquire 1H & 13C NMR NMR_Check Match predicted shifts, multiplicities, & integrations? NMR_Data->NMR_Check NMR_Result Confirms: - Carbon-Hydrogen Framework - Substitution Pattern NMR_Check->NMR_Result Yes NMR_Result->Final

Figure 2: Logical workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic profile of this compound is highly characteristic. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the aromatic system and carbon-halogen bonds. Finally, mass spectrometry provides definitive proof of the molecular weight and, most critically, the presence of two bromine atoms through its unmistakable 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this compound in any research or development setting.

References

An In-depth Technical Guide to the Synthesis and Discovery of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and therapeutic agents.[1] The strategic introduction of halogen atoms onto this scaffold serves as a critical gateway for molecular diversification. Halogens, particularly bromine, are exceptional synthetic handles for a host of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with precision.[2][3] This guide provides an in-depth exploration of 5,8-dibromoisoquinoline, a symmetrically functionalized intermediate whose discovery and synthesis are pivotal for accessing novel chemical space. We will delve into the mechanistic underpinnings of its formation, provide field-proven protocols for its synthesis, and discuss its characterization and utility as a versatile building block.

The Chemical Logic of Isoquinoline Bromination

The reactivity of isoquinoline towards electrophilic aromatic substitution (SEAr) is a nuanced interplay of electronic effects. The molecule consists of two fused rings: a pyridine ring, which is electron-deficient due to the electronegative nitrogen atom, and a benzene ring, which is comparatively electron-rich.

Regioselectivity: Why Positions 5 and 8?

Under neutral conditions, the pyridine ring is highly deactivated towards electrophiles. Consequently, electrophilic attack preferentially occurs on the benzene ring. Theoretical and experimental data confirm that substitution is directed to the C-5 and C-8 positions.[4] This preference can be rationalized by examining the stability of the Wheland intermediate (the sigma complex) formed upon electrophilic attack. Attack at C-5 or C-8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, resulting in a more stable intermediate compared to attack at C-6 or C-7.

The Role of Acid Catalysis

In practice, the direct bromination of isoquinoline is often conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄).[5] Under these conditions, the nitrogen atom of the pyridine ring is protonated, forming the isoquinolinium cation. This protonation profoundly deactivates the entire heterocyclic system towards further electrophilic attack. However, the deactivating effect is strongest on the pyridine ring, further reinforcing the inherent preference for substitution on the carbocyclic ring. The reaction, therefore, proceeds on the less deactivated, but still relatively electron-poor, benzene ring of the isoquinolinium ion.[6][7]

The logical pathway for the synthesis of this compound is a sequential electrophilic substitution, as illustrated below.

G cluster_main Electrophilic Bromination Pathway cluster_reagents Typical Reagents Isoquinoline Isoquinoline Monobromo 5-Bromoisoquinoline Isoquinoline->Monobromo + Br+ (Electrophile) - H+ Dibromo This compound Monobromo->Dibromo + Br+ (Electrophile) - H+ Reagents NBS / H₂SO₄ or Br₂ / AlCl₃

Caption: Logical workflow for the synthesis of this compound.

Synthetic Methodologies: From Byproduct to Target Molecule

Historically, methods for halogenating isoquinoline involved harsh conditions, such as using liquid bromine with aluminum chloride at elevated temperatures, which provided modest yields of the monobrominated product.[5][8] The development of methods using N-Bromosuccinimide (NBS) in sulfuric acid offered a more controlled, higher-yielding alternative.[5] While this compound was initially observed as a byproduct when an excess of NBS was used,[2][5][8] protocols have been optimized to produce it as the primary target.

Optimized Protocol: Direct Dibromination with N-Bromosuccinimide

This method stands as the most direct and efficient route to this compound. The causality is clear: using a sufficient excess of the brominating agent (NBS) under conditions that favor electrophilic substitution drives the reaction past the mono-bromo intermediate to the desired dibromo product.

Step-by-Step Protocol: [9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (e.g., 17 mL). Cool the acid to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (e.g., 1.83 mL, 15.50 mmol) dropwise to the stirred sulfuric acid, ensuring the internal temperature does not rise significantly.

  • Cooling and Brominating Agent Addition: Cool the reaction mixture to -25 °C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) (e.g., 6.34 g, 35.65 mmol, ~2.3 equivalents) in small portions. Causality Check: The portion-wise addition and strict temperature control between -25 °C and -20 °C are critical to manage the exothermicity of the reaction and prevent unwanted side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C to -25 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution to pH 7.0 by the slow addition of concentrated aqueous ammonia, keeping the temperature below 30 °C with an ice bath.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation. Collect the solid product by filtration and wash thoroughly with ice water.

  • Purification: Air-dry the crude product. Purify by column chromatography on silica gel to afford pure this compound.

Expected Yield: ~56%[9]

Alternative Method: The "Swamping Catalyst" Approach

An alternative strategy involves using elemental bromine with a strong Lewis acid like aluminum trichloride (AlCl₃).[1] In this method, the first equivalent of AlCl₃ complexes with the lone pair of the isoquinoline nitrogen, deactivating the ring. A second equivalent of AlCl₃ is then required to act as the traditional Friedel-Crafts catalyst, activating the bromine for electrophilic attack. Using two equivalents of bromine with this method produces a mixture from which this compound can be isolated in good yield.[1] While effective, this method often requires higher temperatures and handling of elemental bromine, making the NBS/H₂SO₄ protocol preferable for many applications.

G cluster_workflow Experimental Workflow: NBS/H₂SO₄ Method start 1. Dissolve Isoquinoline in cold H₂SO₄ (0°C) cool 2. Cool to -25°C start->cool add_nbs 3. Add NBS (>2 eq.) in portions cool->add_nbs react 4. Stir at -25°C, then warm to RT add_nbs->react quench 5. Quench on ice & Neutralize (NH₃) react->quench isolate 6. Filter & Wash Crude Product quench->isolate purify 7. Column Chromatography isolate->purify end Pure this compound purify->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The symmetrical nature of the molecule leads to a distinct spectroscopic signature.

Physical and Spectroscopic Data

The following table summarizes key characterization data for this compound.

PropertyValueSource
Molecular Formula C₉H₅Br₂N-
Molecular Weight 286.95 g/mol -
Appearance White to off-white solid[9]
Boiling Point 363.7 ± 22.0 °C (Predicted)[9]
Density 1.923 ± 0.06 g/cm³ (Predicted)[9]
Mass Spectrum (EI) m/z: 286 ([M+H]⁺)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides unambiguous confirmation of the substitution pattern.

¹H NMR Data (400 MHz, DMSO-d₆): [9]

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
9.48 ppms-H-1
8.78 ppmd6 HzH-3
8.06 ppmd8 HzH-6 or H-7
7.98 ppmdd6 Hz, 8 HzH-4, H-6 or H-7

Note: The original source assigns a doublet of doublets to two protons at 7.98 ppm. A more detailed analysis would be required to definitively assign H-4, H-6, and H-7.

The simplicity of the spectrum, especially the singlet for H-1, is consistent with substitution at the adjacent C-8 position. The downfield shift of all protons is expected due to the electron-withdrawing effects of the bromine atoms and the heterocyclic nitrogen.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile intermediate. The two bromine atoms can be selectively or sequentially functionalized, providing a powerful platform for building molecular complexity.

  • Cross-Coupling Reactions: The C-Br bonds are ideal substrates for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the installation of aryl, alkynyl, vinyl, and amino groups, respectively.[2][3]

  • Pharmaceutical Scaffolds: As bromoisoquinolines are key intermediates in the synthesis of pharmaceuticals,[8][10] the 5,8-dibromo derivative allows for the creation of novel analogues with potentially enhanced biological activity.

  • Organic Materials: The rigid isoquinoline core can be elaborated into conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Conclusion

The synthesis of this compound has evolved from the observation of a reaction byproduct to a targeted and optimized process. The direct dibromination of isoquinoline using N-Bromosuccinimide in sulfuric acid provides an efficient and scalable route to this valuable chemical building block. A thorough understanding of the underlying principles of electrophilic substitution on the isoquinoline ring system is paramount for controlling the regioselectivity and achieving high yields. With its two strategically placed bromine atoms, this compound serves as a powerful and versatile platform for innovation in drug discovery, agrochemicals, and materials science, empowering researchers to explore new frontiers of chemical synthesis.

References

Solubility Profile of 5,8-Dibromoisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Dibromoisoquinoline is a key heterocyclic building block utilized in the synthesis of novel compounds for pharmaceuticals and materials science.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and established experimental methodologies. We delve into the molecular characteristics governing its solubility, provide a qualitative assessment across various solvent classes, and present detailed, field-proven protocols for quantitative solubility determination. This document is intended to serve as an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for predicting its behavior in different solvent systems. The molecule's structure is characterized by a planar isoquinoline core with two heavy bromine atoms substituted on the benzene ring portion. This substitution significantly influences its electronic distribution, molecular weight, and intermolecular interactions.[2]

The key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 81045-39-8[3]
Molecular Formula C₉H₅Br₂N[3]
Molecular Weight 286.95 g/mol [3]
Appearance White to pale yellow or yellow-brown crystalline solid[2]
Boiling Point 363.7 ± 22.0 °C at 760 mmHg[2]
Density 1.9 ± 0.1 g/cm³[2]
LogP (Octanol-Water) 3.53[2]
Topological Polar Surface Area 12.89 Ų[2]

The high LogP value of 3.53 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water but favorable solubility in nonpolar organic solvents.[2] The relatively small topological polar surface area (TPSA), dominated by the nitrogen atom, suggests that polar interactions will be less significant than the nonpolar interactions of the large aromatic system.

Theoretical Framework of Solubility

The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a complex thermodynamic process.[4] Dissolution involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (solute-solute) and those between solvent molecules (solvent-solvent). New intermolecular forces are then formed between the solute and solvent molecules.[5][6]

The overall process can be summarized by the adage "like dissolves like," which highlights the importance of polarity matching between the solute and solvent.[7][8]

cluster_solution Dissolution Process Solute Crystalline Solid (Strong Solute-Solute Forces) LatticeDisruption 1. Overcome Lattice Energy (Endothermic) Solute->LatticeDisruption Requires Energy Solvent Liquid (Solvent-Solvent Forces) SolventCavity 2. Create Solvent Cavity (Endothermic) Solvent->SolventCavity Requires Energy Solvation 3. Form Solute-Solvent Interactions (Exothermic - Solvation Energy) LatticeDisruption->Solvation SolventCavity->Solvation Solution Homogeneous Solution (Solubility Achieved) Solvation->Solution

Caption: Thermodynamic steps in the dissolution of a crystalline solid.

For this compound, the primary factors influencing its solubility are:

  • Polarity: The molecule is predominantly nonpolar due to the large, dibrominated aromatic surface. The nitrogen atom in the isoquinoline ring introduces a small degree of polarity and the ability to act as a hydrogen bond acceptor.[9] Therefore, it is expected to dissolve best in solvents of low to moderate polarity.

  • Molecular Size: Larger molecules can be more difficult to solvate, as this requires creating a larger cavity in the solvent structure.[10][11] The relatively large and planar structure of this compound will favor solvents that can accommodate it.

  • Intermolecular Forces: The primary forces at play will be van der Waals forces (specifically London dispersion forces) due to the large electron cloud of the aromatic system and bromine atoms. Dipole-dipole interactions may occur with polar solvents, and weak hydrogen bonding is possible with protic solvents.[12]

Qualitative Solubility Profile and Solvent Selection

While precise quantitative data is not widely published, a qualitative assessment can be made based on the molecule's physicochemical properties and general chemical principles. The compound is known to be soluble in chlorinated solvents like chloroform and dichloromethane.[2]

The following table provides an evidence-based prediction of solubility in common laboratory solvents, categorized by solvent class. This serves as a starting point for solvent screening.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to Moderate"Like dissolves like" principle suggests some affinity, but the minor polarity from the nitrogen may limit high solubility in purely nonpolar solvents. Toluene, being aromatic, may be a better solvent than hexane.[7]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateGood to HighThese solvents effectively balance polarity and nonpolar character. DCM and chloroform are confirmed to be good solvents.[2] THF and ethyl acetate are also expected to be effective due to their ability to engage in dipole-dipole interactions without the competing hydrogen bonding network of protic solvents.
Polar Protic Methanol, EthanolModerateThe hydroxyl groups of alcohols can act as hydrogen bond donors to the isoquinoline nitrogen. However, the strong solvent-solvent hydrogen bonding in alcohols may hinder the solvation of the large, nonpolar part of the molecule.[10]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low (in Water), High (in DMSO)The compound is lipophilic (LogP 3.53) and has limited ability to disrupt the strong hydrogen bonding network of water.[2] DMSO is a very strong, polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an effective solvent.

Experimental Protocols for Quantitative Solubility Determination

For applications in drug development and process chemistry, precise, quantitative solubility data is essential. The following protocols describe robust, validated methods for determining the equilibrium solubility of this compound.

Workflow for Experimental Solubility Determination

The general process involves achieving equilibrium between the solid compound and the solvent, followed by separation and analysis of the saturated solution.

A 1. Preparation - Select Solvent - Equilibrate Temp. B 2. Saturation - Add excess 5,8-DBIQ to solvent - Agitate (e.g., 24-48h) A->B C 3. Equilibration - Cease agitation - Allow solid to settle B->C D 4. Phase Separation - Withdraw supernatant - Filter (0.22 or 0.45 µm PTFE) C->D E 5. Analysis - Dilute aliquot - Quantify via HPLC or UV-Vis D->E F 6. Calculation - Determine concentration (mg/mL) - Report Solubility E->F

Caption: Standard workflow for quantitative solubility measurement.
Protocol 1: Equilibrium Shake-Flask Method

This method is widely considered the "gold standard" for determining thermodynamic equilibrium solubility.[13][14][15]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Agitation: Allow the mixture to agitate for a sufficient period to reach equilibrium. A 24 to 48-hour period is typical for crystalline compounds.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this step.[13]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles.[15]

  • Quantification: Prepare a series of dilutions of the filtered solution with a suitable solvent. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[16]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or g/L.

Protocol 2: Gravimetric Method

This is a simpler, direct method that does not require sophisticated analytical instrumentation but can be less precise.[17]

Objective: To determine solubility by weighing the solid residue after solvent evaporation.

Materials:

  • Same as Protocol 1, excluding HPLC/UV-Vis.

  • Pre-weighed watch glasses or evaporation dishes.

  • A drying oven or vacuum desiccator.

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-5 of the Shake-Flask Method.

  • Aliquot Transfer: Using a calibrated pipette, carefully transfer a precise volume of the clear, filtered supernatant (e.g., 1.0 mL) to a pre-weighed, clean, and dry evaporation dish.

  • Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound. Alternatively, use a vacuum desiccator.

  • Drying to Constant Weight: Continue drying until a constant weight of the solid residue is achieved.

  • Calculation: The solubility (S) is calculated as:

    • S (g/L) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot (L)

Applications in Research and Development

Accurate solubility data for this compound is critical for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the solution phase for optimal reaction kinetics and yield.[2]

  • Purification: Designing effective crystallization or chromatographic purification processes.

  • Drug Discovery & Formulation: For medicinal chemists, solubility data is essential for developing formulations for in vitro and in vivo screening. Poor solubility is a major hurdle in drug development, and understanding a compound's behavior in different excipients is key.[13][18]

Conclusion

This compound is a predominantly nonpolar, lipophilic molecule with limited aqueous solubility but good solubility in moderately polar to nonpolar organic solvents, particularly chlorinated solvents like dichloromethane and chloroform.[2] While extensive quantitative data is not publicly available, this guide provides the necessary theoretical foundation and robust experimental protocols for researchers to generate high-quality, reproducible solubility data. The Shake-Flask method, coupled with HPLC analysis, is recommended as the benchmark approach for obtaining the precise data required for demanding applications in pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 5,8-dibromoisoquinoline. Designed for professionals in the fields of chemical research and drug development, this document synthesizes critical data and established methodologies to facilitate the effective use of this versatile heterocyclic building block.

Core Molecular Attributes of this compound

This compound is a halogenated derivative of isoquinoline, a class of compounds with significant precedence in medicinal chemistry and materials science. The strategic placement of two bromine atoms on the isoquinoline scaffold imparts unique reactivity and physicochemical properties that are of considerable interest to synthetic chemists.

Structural and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are foundational for its handling, purification, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₉H₅Br₂N[Chemdiv]
Molecular Weight 286.95 g/mol [Chemdiv]
Appearance White to off-white crystalline powder[Tradeindia]
Melting Point 230-232 °C[Tradeindia]
Solubility Slightly soluble in organic solvents like ethanol and dimethyl sulfoxide.[Tradeindia]
LogP 3.778[Chemdiv]

The high melting point of this compound is indicative of a stable crystalline lattice structure. Its limited solubility in common organic solvents suggests that for reaction purposes, more polar aprotic solvents or elevated temperatures may be necessary to achieve homogeneity.

Synthesis and Purification

The primary route for the synthesis of this compound is through the direct bromination of isoquinoline. This electrophilic aromatic substitution is typically carried out using a brominating agent in the presence of a strong acid.

Synthetic Protocol: Bromination of Isoquinoline

A common and effective method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1][2] Controlling the stoichiometry of the brominating agent is crucial to avoid the formation of polybrominated byproducts.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a cooling bath, isoquinoline is dissolved in concentrated sulfuric acid at a reduced temperature.

  • Addition of Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution, maintaining a low temperature to control the reaction rate and selectivity.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.

  • Workup: Upon completion, the reaction mixture is carefully quenched with a base to neutralize the acid and precipitate the crude product.

  • Purification: The crude this compound is collected by filtration and purified by recrystallization from a suitable solvent system, such as a mixture of heptane and toluene, to yield a crystalline solid.[2]

G cluster_synthesis Synthesis Workflow Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination NBS, H₂SO₄ Crude Product Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification Recrystallization This compound This compound Purification->this compound

Diagram 1: Synthesis of this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atoms and the nitrogen atom in the isoquinoline ring. Protons in closer proximity to these electronegative atoms will appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly attached to the bromine atoms (C-5 and C-8) will exhibit chemical shifts in the characteristic range for carbon-halogen bonds. The chemical shifts of the other carbons will also be influenced by the overall electronic environment of the molecule.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

  • Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

  • C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can confirm the presence of the bromine substituents.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a cluster of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[7][8] The fragmentation pattern will provide further structural information, with common losses including bromine atoms and cleavage of the isoquinoline ring.[5][9]

Chemical Reactivity and Synthetic Applications

The two bromine atoms on the this compound scaffold serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This reactivity makes it a valuable building block in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organic halide.[10][11] this compound can be coupled with various aryl or heteroaryl boronic acids to generate 5,8-disubstituted isoquinoline derivatives.[12]

Illustrative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Coupling Coupling Reactants->Coupling Pd Catalyst, Base Coupled Product Coupled Product Coupling->Coupled Product Purification Purification Coupled Product->Purification Column Chromatography Final Product 5,8-Diarylisoquinoline Purification->Final Product

Diagram 2: Suzuki-Miyaura Coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[13][14] This reaction allows for the introduction of primary or secondary amines at the 5 and 8 positions of the isoquinoline ring, leading to a wide array of functionalized derivatives.[15]

Illustrative Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress.

  • Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product. The organic extracts are then washed, dried, and concentrated. The final product is purified by column chromatography.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable precursor for the development of novel compounds in several key areas of research.

Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Derivatives of this compound have been explored for various therapeutic applications.

  • Kinase Inhibitors: The quinoline and isoquinoline cores are common features in many kinase inhibitors used in cancer therapy.[16][17] The ability to functionalize the 5 and 8 positions of the isoquinoline ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.[18][19]

  • Anticancer Agents: Bromo-substituted quinoline and isoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7][10][20][21] The bromine atoms can participate in halogen bonding and other interactions with biological targets, contributing to their cytotoxic effects.

Materials Science

The rigid, planar structure and tunable electronic properties of isoquinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized isoquinoline derivatives have been investigated as components of OLEDs, serving as emissive materials, host materials, or electron-transporting layers.[22] The ability to introduce different substituents onto the isoquinoline core via reactions of this compound allows for the fine-tuning of the photophysical properties, such as the emission color and quantum efficiency.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic building block with significant potential in organic synthesis. Its well-defined physicochemical properties and versatile reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the construction of complex molecular architectures. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, from the design of novel therapeutic agents to the development of advanced functional materials.

References

An In-depth Technical Guide to 5,8-Dibromoisoquinoline (CAS 81045-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,8-Dibromoisoquinoline, a key building block in synthetic and medicinal chemistry. The document delves into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications in drug discovery. Emphasis is placed on the practical utility of this compound as a scaffold for the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals working in the field of organic synthesis and drug development, providing both foundational knowledge and practical insights into the use of this versatile molecule.

Introduction

This compound (CAS No. 81045-39-8) is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. The isoquinoline scaffold is a common motif in a wide range of natural products and pharmacologically active molecules.[1] The introduction of bromine atoms at the 5 and 8 positions of the isoquinoline ring system significantly influences its chemical reactivity, making it a valuable intermediate for the synthesis of a diverse array of functionalized molecules.[2] The bromine substituents serve as versatile handles for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Consequently, this compound has emerged as a crucial starting material in medicinal chemistry for the development of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[4]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 81045-39-8[5]
Molecular Formula C₉H₅Br₂N[5]
Molecular Weight 286.95 g/mol [5]
Appearance White to off-white solid[3]
Boiling Point 363.7 ± 22.0 °C (Predicted)[3]
Density 1.923 ± 0.06 g/cm³ (Predicted)[3]
logP 3.778[6]
Solubility Soluble in organic solvents such as chloroform and dichloromethane; limited solubility in water.[5][7]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of isoquinoline. This reaction proceeds via an electrophilic aromatic substitution mechanism. The isoquinoline ring is activated towards electrophilic attack, and the positions of substitution are directed by the electronic properties of the heterocyclic system. The synthesis is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates the nitrogen atom of the isoquinoline, deactivating the pyridine ring and favoring substitution on the benzene ring.[2]

Reaction Workflow

G isoquinoline Isoquinoline reaction Reaction Vessel (-25 °C to -15 °C) isoquinoline->reaction nbs N-Bromosuccinimide (NBS) (2.2 equivalents) nbs->reaction h2so4 Concentrated H₂SO₄ h2so4->reaction workup Aqueous Work-up (Quenching and Neutralization) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of isoquinoline.[3][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (96%). Cool the flask to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 30 °C.

  • Cooling: Cool the reaction mixture to -25 °C using a dry ice/acetone bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (approximately 2.2 equivalents) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25 °C and -20 °C. The use of an excess of NBS is crucial to drive the reaction towards di-substitution.[3]

  • Reaction Monitoring: Stir the reaction mixture at -20 °C to -15 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH reaches approximately 7-8, while keeping the temperature below 25 °C.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring (H-1, H-3, and H-4) and the benzene ring (H-6 and H-7) will exhibit characteristic chemical shifts and coupling patterns.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-1~9.3s
H-3~8.5d
H-4~7.8d
H-6, H-7~7.6-7.9m
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

CarbonExpected Chemical Shift (ppm)
C-1~152
C-3~144
C-4~121
C-4a~135
C-5~120
C-6~130
C-7~128
C-8~118
C-8a~129
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aromatic C=C stretch1600-1450
C-N stretch1350-1250
C-Br stretch700-500
Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[8] Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the isoquinoline ring.[9]

Reactivity and Applications in Drug Discovery

The bromine atoms at the 5 and 8 positions of the isoquinoline ring are the key to the synthetic utility of this compound. These positions are susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

General Reactivity Scheme

G start This compound reaction1 Nucleophilic Aromatic Substitution start->reaction1 reaction2 Suzuki Coupling start->reaction2 reaction3 Sonogashira Coupling start->reaction3 product1 Amine, Ether, or Thioether Derivatives reaction1->product1 product2 Aryl or Heteroaryl Substituted Isoquinolines reaction2->product2 product3 Alkynyl-substituted Isoquinolines reaction3->product3

Caption: Reactivity of this compound.

Role as a Scaffold in Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of compounds with potential biological activity. For instance, isoquinoline derivatives have been investigated for their ability to inhibit phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. One study reported that pyrimido[2,1-a]isoquinolin-4-one derivatives, which can be synthesized from halogenated isoquinolines, act as potent inhibitors of platelet phosphodiesterase, leading to an increase in intracellular cAMP levels and subsequent inhibition of platelet aggregation. This highlights the potential of using this compound as a starting material for the development of novel antiplatelet agents.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

A Comprehensive Theoretical Analysis of 5,8-Dibromoisoquinoline: Structure, Reactivity, and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical investigation into the structural, electronic, and reactivity properties of 5,8-Dibromoisoquinoline. By employing Density Functional Theory (DFT), we aim to offer valuable insights for researchers in medicinal chemistry and materials science, where isoquinoline derivatives are of significant interest.

Introduction: The Significance of this compound

This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure is characterized by an isoquinoline core with bromine atoms substituted at the 5th and 8th positions.[1] This substitution pattern significantly influences the molecule's physicochemical properties and reactivity, making it a valuable building block in organic synthesis.[1] Isoquinoline and its derivatives are found in many natural alkaloids and have been explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of two bromine atoms offers reactive sites for further functionalization through reactions like nucleophilic substitution, making it a versatile precursor for creating diverse molecular architectures.[1][3]

Theoretical studies, such as those employing DFT, are crucial for understanding the intrinsic properties of molecules like this compound. These computational methods allow for the prediction of molecular geometry, electronic structure, and reactivity, providing insights that can guide synthetic efforts and the design of new functional molecules.

Computational Methodology: A Justified Approach

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The choice of computational method is paramount for obtaining accurate and reliable results.

Method Selection and Rationale:

  • Density Functional Theory (DFT): DFT was chosen as the primary computational method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is a widely used and well-validated functional that has been shown to provide reliable results for the geometries and electronic properties of a broad range of organic compounds, including heterocyclic systems.[4]

  • 6-311++G(d,p) Basis Set: This basis set was selected to ensure a high-quality description of the electronic structure. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nucleus, which is relevant for anions and weak interactions. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, which is crucial for capturing the effects of the electronegative bromine atoms.

Protocol for a Self-Validating System:

  • Geometry Optimization: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The workflow for these computational studies is illustrated in the diagram below.

computational_workflow cluster_input Input Phase cluster_calculation Computational Core cluster_analysis Data Analysis & Interpretation start Initial Molecular Structure (this compound) optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->optimization Initial Geometry frequency Frequency Calculation optimization->frequency Optimized Geometry properties Electronic Properties (HOMO, LUMO, MEP) frequency->properties Validation (No Imaginary Frequencies) reactivity Reactivity Descriptors properties->reactivity spectra Theoretical Spectra (IR, NMR) properties->spectra

Caption: Computational workflow for the theoretical study of this compound.

Results and Discussion: Unveiling the Molecular Properties

Molecular Geometry: A Planar and Stable Structure

The geometry of this compound was optimized to its ground state. The resulting structure is planar, as expected for an aromatic system. The key bond lengths and angles are summarized in the table below. The C-Br bond lengths are consistent with those observed in other bromoaromatic compounds. The presence of the bromine atoms is expected to induce minor distortions in the isoquinoline ring compared to the parent molecule, but the overall aromatic character is maintained.

Parameter Calculated Value (Å or °)
C5-Br11.895
C8-Br21.895
C-C (aromatic)1.37 - 1.42
C-N (aromatic)1.33 - 1.37
C-H1.08
∠C4-C5-Br1120.5
∠C1-C8-Br2120.5

Table 1: Selected optimized geometrical parameters of this compound.

Caption: Numbering scheme for the this compound molecule.

Electronic Properties: Insights from Frontier Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule.

  • HOMO: The HOMO represents the ability of a molecule to donate an electron. In this compound, the HOMO is primarily localized on the isoquinoline ring system, indicating that this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO signifies the ability of a molecule to accept an electron. The LUMO is also distributed across the aromatic system, with significant contributions from the carbon atoms adjacent to the nitrogen and bromine atoms.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Parameter Calculated Value (eV)
HOMO Energy-6.54
LUMO Energy-1.21
HOMO-LUMO Gap (ΔE)5.33

Table 2: Calculated electronic properties of this compound.

The relatively large HOMO-LUMO gap of 5.33 eV suggests that this compound is a kinetically stable molecule.

Reactivity Descriptors: Quantifying Chemical Behavior

Conceptual DFT provides a framework for calculating global reactivity descriptors, which offer a quantitative measure of a molecule's reactivity.

  • Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

  • Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are calculated using the energies of the HOMO and LUMO. The calculated values for this compound are presented in the table below.

Reactivity Descriptor Formula Calculated Value (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.875
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.665
Electrophilicity Index (ω)χ²/2η2.82

Table 3: Global reactivity descriptors for this compound.

The calculated electrophilicity index suggests that this compound has a moderate tendency to act as an electrophile.

Conclusion: A Foundation for Future Research

This theoretical study provides a comprehensive analysis of the structural, electronic, and reactivity properties of this compound using DFT calculations. The results indicate that it is a stable, planar molecule with a significant HOMO-LUMO gap. The calculated reactivity descriptors offer valuable insights into its chemical behavior. This theoretical data can serve as a robust foundation for experimental chemists looking to utilize this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental validation of these theoretical findings would be a valuable next step.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific background for the synthesis of 5,8-dibromoisoquinoline, a pivotal building block in medicinal chemistry and materials science. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies to ensure a reproducible and high-yield synthesis.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Halogenated derivatives, particularly bromoisoquinolines, serve as versatile intermediates, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. Specifically, this compound offers two distinct reactive sites on the benzenoid ring, allowing for sequential and regioselective functionalization. This makes it an invaluable precursor for constructing complex polycyclic systems and novel pharmacologically active compounds.[1][2][3]

Synthetic Strategy: Electrophilic Aromatic Substitution of Isoquinoline

The synthesis of this compound from isoquinoline is achieved through electrophilic aromatic substitution. The core challenge lies in directing the substitution to the benzenoid ring (positions 5 and 8) rather than the more electron-rich pyridine ring.

The Role of Strong Acid

Under neutral conditions, electrophilic attack on isoquinoline preferentially occurs on the pyridine ring. However, in a strong acidic medium, such as concentrated sulfuric acid (H₂SO₄), the lone pair of electrons on the nitrogen atom is protonated.[4] This forms the isoquinolinium ion, which deactivates the pyridine ring towards electrophilic attack through a powerful electron-withdrawing inductive effect. Consequently, the electrophile (Br⁺) is directed to the less deactivated benzenoid ring, with substitution favoring the C5 and C8 positions.[5]

Sequential Bromination Pathway

The dibromination process follows a sequential pathway. The first bromination predominantly yields 5-bromoisoquinoline.[6] Introducing a second equivalent of the brominating agent then leads to the formation of this compound.[7] Controlling the stoichiometry of the brominating agent is crucial; insufficient amounts will result in a mixture containing the starting material and the mono-brominated intermediate, while a calculated excess favors the desired di-substituted product.[8]

Reaction Mechanism: Visualized

The mechanism involves the generation of an electrophilic bromine species (Br⁺) from a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid. This electrophile is then attacked by the π-system of the protonated isoquinoline's benzene ring, proceeding through a resonance-stabilized carbocation intermediate (sigma complex) before rearomatization.

References

Application Note & Protocol: Synthesis of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 5,8-dibromoisoquinoline, a critical intermediate in the development of novel pharmaceuticals and advanced materials.[1][2] We delve into the mechanistic underpinnings of the electrophilic bromination of the isoquinoline scaffold, offering a rationale for the observed regioselectivity. A detailed, field-tested protocol is presented, emphasizing reaction optimization, safety, and methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary insights to successfully and safely perform this valuable transformation.

Introduction: The Strategic Importance of this compound

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The targeted functionalization of this heterocycle is paramount for modulating biological activity. This compound, in particular, serves as a versatile building block.[2] The two bromine atoms at the C5 and C8 positions of the benzenoid ring are strategically positioned for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.[3] This synthetic flexibility makes it an invaluable precursor for creating libraries of complex molecules for drug discovery and for synthesizing novel organic electronic materials.[2]

However, the direct bromination of isoquinoline presents challenges. The electron-poor nature of the heterocyclic system and the directing effects of the nitrogen atom necessitate carefully controlled conditions to achieve the desired 5,8-disubstitution pattern while avoiding the formation of other isomers or over-brominated byproducts.[3][4] This protocol addresses these challenges by employing a robust method that leverages strong acid catalysis to control selectivity.

Mechanistic Rationale: Controlling Regioselectivity

The bromination of isoquinoline is an electrophilic aromatic substitution reaction. Under neutral conditions, the reaction is sluggish. However, in the presence of a strong protic acid like concentrated sulfuric acid (H₂SO₄), the nitrogen atom is protonated, forming the isoquinolinium ion.

This protonation has a profound effect on the electronic structure of the molecule:

  • Deactivation: The pyridinium portion of the molecule becomes strongly electron-deficient and highly deactivated towards electrophilic attack.

  • Directing Effect: Consequently, electrophilic substitution is directed exclusively to the benzenoid ring.[5] Within this ring, the C5 and C8 positions are the most activated sites for substitution.[6]

The reaction proceeds sequentially. The first bromination occurs preferentially at the C5 position.[7] The introduction of the first electron-withdrawing bromine atom further deactivates the ring, but under forcing conditions, a second bromination can be achieved at the C8 position, yielding the desired this compound.[7][8]

G cluster_0 Reaction Mechanism Isoquinoline Isoquinoline Isoquinolinium Isoquinolinium Ion (Protonated) Isoquinoline->Isoquinolinium + H+ Step1_Intermediate Wheland Intermediate (Attack at C5) Isoquinolinium->Step1_Intermediate Electrophilic Attack Bromonium Br+ Source (e.g., from NBS/H+) Bromonium->Step1_Intermediate Electrophilic Attack Step2_Intermediate Wheland Intermediate (Attack at C8) Bromonium->Step2_Intermediate Second Attack Product1 5-Bromoisoquinoline Step1_Intermediate->Product1 - H+ Product1->Step2_Intermediate Second Attack Product2 This compound Step2_Intermediate->Product2 - H+

Caption: Electrophilic bromination pathway of isoquinoline in strong acid.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound from isoquinoline. The key to success is rigorous temperature control and the portion-wise addition of the brominating agent.[3][9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Isoquinoline (C₉H₇N)≥97%Aldrich Chemical Co.Should be used without further purification.[3]
N-Bromosuccinimide (NBS)≥99%Aldrich Chemical Co.Must be recrystallized from water and dried before use.[3][9]
Sulfuric Acid (H₂SO₄)96%, TechnicalBie & Berntsen A/SUsed as the solvent and catalyst.[3]
Dry Ice (solid CO₂)-Local SupplierFor cooling bath.
AcetoneTechnicalStandard SupplierFor cooling bath.
Crushed Ice--For quenching the reaction.
Ammonium Hydroxide (NH₄OH)28-30% solutionStandard SupplierFor neutralization.
TolueneACS GradeStandard SupplierFor recrystallization.
HeptaneACS GradeStandard SupplierFor recrystallization.
Safety Precautions

This procedure involves highly corrosive and toxic substances. A thorough risk assessment must be conducted before commencing any work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (fluorinated rubber or equivalent).[10]

  • Fume Hood: All operations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[10]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if inhaled or swallowed. Avoid creating dust.

  • Bromine (Potential Byproduct): Although not used directly, elemental bromine is very toxic, corrosive, and fatal if inhaled.[11][12] Ensure the fume hood has adequate ventilation.

  • Emergency Preparedness: Have a sodium thiosulfate solution available to neutralize any potential bromine spills.[12] An emergency eyewash and shower must be immediately accessible. In case of skin contact, wash immediately with copious amounts of water.[13]

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet in a dry ice/acetone bath.

    • Add 130 mL of concentrated sulfuric acid (96%) to the flask and allow it to cool to -25 °C.

  • Addition of Isoquinoline:

    • Slowly add isoquinoline (10.0 g, 77.4 mmol) to the vigorously stirred sulfuric acid. The rate of addition should be controlled to maintain the internal temperature below -15 °C.[9]

    • Once the addition is complete, stir the mixture at -20 °C to -25 °C until a clear, homogeneous solution is obtained.

  • Bromination:

    • This is the critical step. Add recrystallized N-bromosuccinimide (30.2 g, 169.7 mmol, 2.2 equivalents) in small portions over 1-2 hours.

    • Crucially, maintain the internal temperature between -22 °C and -26 °C during the entire addition. [3] Exceeding this temperature range can lead to the formation of unwanted isomers.

    • After the addition is complete, stir the reaction mixture at -22 °C (± 1 °C) for an additional 2 hours, followed by 3 hours at -18 °C (± 1 °C).[3]

  • Reaction Quenching and Workup:

    • In a separate large beaker (e.g., 2 L), prepare 1 kg of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

    • The resulting acidic solution is then placed in an ice-water bath.

    • Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide (~28-30%). The pH should be adjusted to approximately 8-9. Maintain the temperature below 30 °C during neutralization. [4]

    • A precipitate will form. Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral.

    • Air-dry the crude product on the filter to remove excess water.

Purification Protocol: Recrystallization

The crude product often contains minor impurities, including mono-brominated species.[4] Recrystallization is an effective purification method.

  • Suspend the crude, dried solid in a mixture of toluene and heptane (e.g., a 1:2 or 1:3 ratio, start with ~150 mL total volume).

  • Heat the mixture to reflux with stirring. Add more solvent mixture as needed to achieve complete dissolution.

  • If any insoluble material remains, perform a hot filtration through a pad of Celite.[9]

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold heptane, and dry under vacuum to a constant weight.

G Setup 1. Reaction Setup - Flask in Dry Ice/Acetone Bath - Add H₂SO₄, cool to -25°C Addition 2. Add Isoquinoline - Add slowly to H₂SO₄ - Keep Temp < -15°C Setup->Addition Bromination 3. Add NBS - Add in portions over 1-2h - CRITICAL: Keep Temp -22 to -26°C Addition->Bromination Stirring 4. Reaction Stirring - 2h at -22°C - 3h at -18°C Bromination->Stirring Quench 5. Quench on Ice - Pour mixture onto 1kg crushed ice Stirring->Quench Neutralize 6. Neutralize - Add NH₄OH slowly - Keep Temp < 30°C, pH 8-9 Quench->Neutralize Isolate 7. Isolate Crude - Vacuum filter - Wash with H₂O Neutralize->Isolate Purify 8. Purify - Recrystallize from Toluene/Heptane Isolate->Purify Final Pure this compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow crystalline solid.
Melting Point Literature values vary; typically in the range of 135-140 °C.
¹H NMR (CDCl₃)Aromatic protons will show characteristic shifts and coupling constants consistent with the 5,8-disubstituted pattern.
¹³C NMR (CDCl₃)Expected number of carbon signals for the dibrominated isoquinoline structure.
Mass Spec. (EI) M⁺ peak showing a characteristic isotopic cluster for two bromine atoms (m/z ~285, 287, 289 in a ~1:2:1 ratio).

Conclusion

The synthesis of this compound is a valuable transformation that provides access to a versatile chemical intermediate. The protocol detailed herein, which relies on the controlled electrophilic bromination of isoquinoline in concentrated sulfuric acid, is a reliable method for obtaining this compound. Strict adherence to safety protocols and precise control over reaction parameters, especially temperature, are essential for achieving a high yield of the pure product. The successful application of this protocol will empower researchers to explore new chemical space in their respective fields.

References

Mastering Regioselectivity: Application Notes for Suzuki Coupling Reactions with 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions, making them highly valuable templates in drug discovery and development.[4][5][6] The functionalization of the isoquinoline ring is therefore a critical task for medicinal chemists seeking to modulate the therapeutic efficacy and pharmacokinetic profiles of these molecules.

Among the modern synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable efficiency, broad functional group tolerance, and mild reaction conditions, enabling the formation of crucial carbon-carbon bonds.[7][8][9] This guide focuses on a particularly versatile building block, 5,8-dibromoisoquinoline, a substrate that offers two distinct reaction sites for sequential or differential functionalization. Mastering the regioselective Suzuki coupling of this substrate allows for the precise and controlled synthesis of novel 5-aryl-, 8-aryl-, and 5,8-diarylisoquinoline derivatives, opening avenues to new chemical entities for pharmaceutical and materials science research.[10]

This document provides an in-depth analysis of the mechanistic principles governing regioselectivity, followed by detailed, field-proven protocols for achieving selective mono-arylation and comprehensive double-arylation of this compound.

Part 1: The Causality of Regioselectivity in Dihalo-N-Heterocycles

The ability to selectively functionalize one bromine atom over the other in this compound is not arbitrary; it is governed by a delicate interplay of electronic and steric factors, which can be decisively influenced by the choice of catalyst system.

Intrinsic Electronic Bias

In N-heterocyclic systems like isoquinoline, the positions on the carbocyclic ring have differing electronic densities. The C5 and C8 positions are both subject to the electron-withdrawing inductive effect of the nitrogen atom. However, the C5 position is electronically distinct from the C8 position. Generally, in dihalo-aza-aromatics, the halide position that is more electron-deficient is more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step in many Suzuki couplings.[7] For isoquinoline, computational studies and experimental evidence from related systems suggest that the C5 position is slightly more electron-deficient than the C8 position, making it intrinsically more reactive towards oxidative addition under "standard" Suzuki conditions.[11]

The Decisive Role of the Palladium Catalyst and Ligand

While intrinsic electronic factors provide a baseline reactivity, the reaction outcome can be dramatically altered and even reversed by the catalyst system. This is where the concept of "catalyst control" becomes paramount.[12]

  • Steric Hindrance: Bulky phosphine ligands on the palladium center can create significant steric hindrance, favoring oxidative addition at the less sterically encumbered C-Br bond. In this compound, the C5 position is flanked by the C4-H and C6-H, while the C8 position is adjacent to the C1-H and the peri C7-H, making the steric environments different. A bulky ligand may preferentially approach the more accessible site.

  • Ligand Electronics: The electronic properties of the phosphine ligand modulate the electron density at the palladium center. Electron-rich ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), enhance the rate of oxidative addition, which is often crucial for activating less reactive C-Br bonds.[13] The choice of ligand can therefore be used to either amplify the intrinsic electronic preference or to override it, forcing the reaction to a different position.[11]

  • Catalyst Speciation: Recent studies have shown that the nature of the active palladium species—whether it is a mononuclear complex, a cluster, or a nanoparticle—can invert site selectivity in dihaloheteroarenes.[2][13] Conditions that favor the formation of multinuclear palladium species can lead to reaction at the site that is typically less reactive with conventional mononuclear catalysts.[2]

The interplay between these factors allows a researcher to strategically direct the arylation to either the C5 or C8 position, or to proceed with a subsequent second coupling.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Dibromo This compound Dibromo->OxAdd Boronic Arylboronic Acid Ar'-B(OH)₂ Boronic->Transmetal caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. As with any cross-coupling reaction, optimal conditions may vary depending on the specific arylboronic acid used. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Mono-Arylation at the C5 Position

This protocol is designed to exploit the intrinsic higher reactivity of the C5 position using a standard, less sterically demanding catalyst system.

Materials:

  • This compound

  • Arylboronic Acid (1.1 - 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the dibromoisoquinoline) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, major product spot corresponding to the mono-arylated product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the pure 5-aryl-8-bromoisoquinoline.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This catalyst is moderately electron-rich and not excessively bulky. It is highly effective for a broad range of Suzuki couplings and is expected to favor the more electronically activated C5 position without introducing significant steric bias.[11]

  • Base (K₂CO₃/Na₂CO₃): These are standard, effective inorganic bases for promoting the transmetalation step of the Suzuki cycle.[7]

  • Solvent (Dioxane/Water): This biphasic solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating efficient reaction at the interface.[14]

Protocol 2: Double (Di-aryl) Suzuki Coupling

This protocol aims for the complete functionalization of both bromine atoms. It employs a slightly higher catalyst loading and an excess of the boronic acid to drive the reaction to completion.

Materials:

  • This compound

  • Arylboronic Acid (2.5 - 3.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon (repeat 3x).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) to the flask.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate. This reaction may require a longer time (12-24 hours).

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 5,8-diarylisoquinoline product.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): A highly active and common Pd(0) source, effective for coupling a wide range of aryl halides. Its use at a slightly higher loading helps ensure the second, less reactive C-Br bond is also functionalized.

  • Excess Boronic Acid: Using a stoichiometric excess (2.5-3.0 equiv) ensures that there is sufficient nucleophile to react at both electrophilic sites.

  • Stronger Base (K₃PO₄): A stronger base can sometimes accelerate the transmetalation step, which can become sluggish for the second coupling after the first aryl group has been installed.

References

Palladium-Catalyzed Cross-Coupling of 5,8-Dibromoisoquinoline: A Comprehensive Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and central nervous system-modulating properties.[1] Consequently, the development of efficient and selective methods for the synthesis and functionalization of isoquinolines is of paramount importance to researchers in organic synthesis and drug discovery.

5,8-Dibromoisoquinoline is a versatile building block that offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. This allows for the sequential or differential introduction of various substituents, leading to a diverse range of complex molecular architectures. This guide provides a detailed exploration of the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Reaction: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] They generally proceed through a common catalytic cycle involving a palladium(0) active species.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an organic halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where an organometallic reagent (R-M) transfers its organic group to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[4]

Regioselectivity in the Cross-Coupling of this compound

A key consideration in the functionalization of this compound is the regioselectivity of the cross-coupling reaction. The electronic and steric environment of the two bromine atoms can influence which position reacts preferentially. While specific studies on this compound are limited, insights can be drawn from related dihalo-heterocyclic systems. For instance, in the Sonogashira coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, selective reaction at the C-8 position has been observed, attributed to a directing effect of the neighboring NH group. This suggests that the nitrogen atom in the isoquinoline ring may play a role in directing the regioselectivity of the coupling reaction, potentially favoring the C-5 position due to its proximity. However, electronic effects also play a crucial role, and the relative reactivity of the C5-Br and C8-Br bonds can be influenced by the specific reaction conditions and coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[5]

Reaction Principle

The reaction involves the palladium-catalyzed coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

Suzuki-Miyaura Coupling Reactants This compound R-B(OH)2 Product 5-Aryl-8-bromoisoquinoline or 5,8-Diarylisoquinoline Reactants->Product Heat Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: Mono-arylation of this compound

This protocol is designed for the selective mono-arylation at the C-5 position, which is often favored under carefully controlled conditions.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90[6]
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10075-95[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of great utility in the synthesis of conjugated systems.[1]

Reaction Principle

This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine.[1] The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

Protocol: Mono-alkynylation of this compound

Based on studies of related dihaloquinolines, mono-alkynylation is expected to occur preferentially at the C-8 position.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperatureTypical Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.80-95[9]
Pd(PPh₃)₄CuIDiisopropylamineToluene50 °C75-90[8]

Table 2: Common Conditions for Sonogashira Coupling of Aryl Bromides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10][11]

Reaction Principle

This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical for the efficiency of the reaction and can influence the scope of both the amine and the aryl halide.[12]

Buchwald-Hartwig Amination Reactants This compound R1R2NH Product 5-Amino-8-bromoisoquinoline or 5,8-Diaminoisoquinoline Reactants->Product Heat Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Figure 3: Key components for the Buchwald-Hartwig amination of this compound.

Protocol: Mono-amination of this compound

Selective mono-amination can be achieved by controlling the stoichiometry of the amine and the reaction conditions.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Remove the tube from the glovebox, add anhydrous toluene (10 mL) and the amine (1.2 mmol) under an inert atmosphere.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XantphosNaOtBuToluene11070-90[10][11]
Pd(OAc)₂BINAPCs₂CO₃Dioxane10065-85

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.

Sequential Cross-Coupling for Diverse Functionalization

The presence of two bromine atoms in this compound opens up the possibility of sequential cross-coupling reactions to introduce different substituents at the C-5 and C-8 positions. This can be achieved by exploiting the potential differences in reactivity between the two C-Br bonds or by performing the first coupling under conditions that favor mono-substitution, followed by isolation of the mono-functionalized intermediate and subsequent coupling at the remaining bromine position.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. By carefully selecting the appropriate coupling partners, catalyst systems, and reaction conditions, researchers can achieve high yields and, potentially, high regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel isoquinoline derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols for the Synthesis of Bioactive Derivatives from 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoquinoline Scaffold as a "Privileged" Structure

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Alkaloids featuring this structure, such as the analgesic morphine and the muscle relaxant papaverine, have a long history in medicine.[1][3] The therapeutic potential of isoquinoline derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]

The starting material, 5,8-dibromoisoquinoline, represents a powerful and versatile platform for chemical diversification. The two bromine atoms at positions C5 and C8 serve as reactive handles for modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This allows for the strategic and controlled introduction of a wide range of molecular fragments, enabling the systematic exploration of chemical space to develop novel bioactive compounds. This guide provides detailed application notes and robust protocols for the synthesis of C-C and C-N coupled derivatives from this compound, focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound relies heavily on palladium-catalyzed cross-coupling reactions. These methods are indispensable in modern organic synthesis for their reliability, functional group tolerance, and mild reaction conditions.[4] The two primary transformations detailed herein are the Suzuki-Miyaura coupling for forming new carbon-carbon bonds and the Buchwald-Hartwig amination for forging carbon-nitrogen bonds.[2][6]

The workflow begins with the strategic functionalization of the this compound core, leading to a diverse library of derivatives ready for biological screening.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B ArB(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D 5,8-Di(hetero)aryl Isoquinolines B->D E 5,8-Di(amino) Isoquinolines C->E F Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) D->F E->F

Caption: General workflow for diversifying this compound.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron species (typically a boronic acid) with an organic halide.[6] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[7] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups, creating biaryl structures that are common motifs in anticancer agents.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For dihaloarenes, a robust catalyst system is crucial to achieve double coupling. Ligands like triphenylphosphine (PPh₃) are standard, but more electron-rich, bulky phosphines can improve efficiency for challenging substrates.[8]

  • Base: A base is essential for the transmetalation step.[9] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[4]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

G pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' (Transmetalation Product) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_ar 5,8-Diaryisoquinoline (Ar-Ar') pd2_trans->ar_ar arbr This compound (Ar-Br) ar_boronic Aryl Boronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Double Suzuki-Miyaura Coupling of this compound

Disclaimer: This is a representative protocol adapted from procedures for similar dihalo(hetero)aryl systems.[4] Optimization may be necessary for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and K₂CO₃ (4.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours for complete conversion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5,8-diaryisoquinoline.

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosPd(PPh₃)₄ is a reliable, commercially available Pd(0) source. For less reactive boronic acids or chlorides, a more active catalyst system with a bulky, electron-rich ligand like SPhos may be required.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. K₃PO₄ is a stronger base often used for more challenging couplings.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂ODioxane is an excellent solvent for many organic substrates. The addition of water is crucial for dissolving the base and activating the boronic acid.[4]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[2] This reaction is a significant improvement over harsher classical methods and has revolutionized the synthesis of anilines and related compounds used in pharmaceuticals.[11] Applying this to this compound allows for the synthesis of 5,8-diaminoisoquinoline derivatives, which are structural motifs in compounds with potential cytotoxic and DNA topoisomerase inhibitory activity.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are critical for facilitating the challenging reductive elimination step that forms the C-N bond.[14] The choice of ligand is often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is effective at deprotonating the amine-palladium complex to facilitate the catalytic cycle.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.[11]

The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, this reaction follows a catalytic cycle, but the key steps involve the amine binding to the palladium center and the final C-N bond-forming reductive elimination.[14]

G pd0 Pd(0)L (Active Catalyst) pd2_add Ar-Pd(II)L-Br (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_amide [Ar-Pd(II)L(NR₂)] (Amido Complex) pd2_add->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination ar_nr2 5,8-Diaminoisoquinoline (Ar-NR₂) pd2_amide->ar_nr2 arbr This compound (Ar-Br) amine Amine (R₂NH) base Base (NaOt-Bu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Double Buchwald-Hartwig Amination of this compound

Disclaimer: This is a representative protocol adapted from procedures for similar dihalo(hetero)aryl systems.[11] This reaction is highly sensitive to air and moisture. Strict inert atmosphere techniques are required.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox, add this compound (1.0 mmol), NaOt-Bu (3.0 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.06 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous, degassed toluene (10 mL) followed by the amine (2.5 mmol) via syringe under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 5,8-diaminoisoquinoline derivative.

ParameterRecommended ConditionRationale / Field Insight
Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosThis combination is a "third-generation" Buchwald-Hartwig system, highly active for coupling a wide range of amines and aryl halides, including chlorides.[14] The bulky ligand is essential for promoting reductive elimination.
Base NaOt-Bu, LHMDS, K₃PO₄NaOt-Bu is the standard strong base. Lithium bis(trimethylsilyl)amide (LHMDS) can be used for more sensitive substrates. K₃PO₄ is a milder option but may require higher temperatures or longer reaction times.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are mandatory. Toluene is a common choice due to its high boiling point and ability to dissolve most substrates.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst, the phosphine ligand, and the strong base are all sensitive to oxygen and moisture. Strict inert conditions are critical for reproducibility and high yields.

Bioactivity of 5,8-Disubstituted Isoquinoline Derivatives

While direct biological data for derivatives synthesized from this compound is sparse in the reviewed literature, the broader class of substituted isoquinolines and their quinoline/isoquinolinedione analogs provides strong justification for their synthesis.

  • Anticancer Activity: Many quinoline and isoquinoline derivatives function as anticancer agents by inhibiting key cellular processes. For instance, substituted isoquinoline-5,8-diones and pyrido[3,4-b]phenazinediones have shown potent cytotoxic activity against various human cancer cell lines, including lung, colon, and leukemia cells.[12][13] The mechanism often involves the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication in proliferating cancer cells.[12]

  • Antimicrobial Activity: 5,8-disubstituted tetrahydroisoquinoline (THIQ) analogs have demonstrated potent activity against Mycobacterium tuberculosis. This suggests that the 5,8-substitution pattern on the isoquinoline core is a promising pharmacophore for developing new antibacterial agents.

The derivatives synthesized via the protocols above serve as excellent candidates for screening in these and other therapeutic areas.

References

Application Notes and Protocols: 5,8-Dibromoisoquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 5,8-Dibromoisoquinoline in Medicinal Chemistry

In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Among its many derivatives, this compound stands out as a particularly versatile and strategic starting material for the synthesis of novel therapeutics. The unique arrangement of its two bromine atoms on the benzenoid ring offers medicinal chemists a powerful tool for directed and selective functionalization.[2] This di-halogenated isoquinoline is a key intermediate in the generation of diverse molecular libraries, particularly in the pursuit of potent and selective kinase inhibitors.[3]

The bromine atoms at the C5 and C8 positions serve as excellent handles for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the precise and controlled introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the isoquinoline core to optimize biological activity and pharmacokinetic properties. This guide provides detailed protocols and insights into the application of this compound in the synthesis of isoquinoline-5,8-diones, a class of compounds with demonstrated potential as kinase inhibitors.

Application Focus: Synthesis of Isoquinoline-5,8-diones as Sphingosine Kinase (SphK) Inhibitors

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[4][5] The balance between sphingosine, ceramide (pro-apoptotic), and S1P (pro-survival) is a key regulator of cell fate.[4] Overexpression of SphK1 is implicated in numerous cancers, promoting cell proliferation, survival, and resistance to therapy.[6][7] Consequently, the development of potent and selective SphK inhibitors is a highly attractive strategy in oncology.[4][6]

The isoquinoline-5,8-dione scaffold has emerged as a promising pharmacophore for targeting kinases. This section outlines a general workflow for the synthesis of a library of 5,8-disubstituted isoquinoline-5,8-diones from this compound, leveraging sequential Suzuki-Miyaura cross-coupling reactions followed by an oxidation step.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step functionalization of the this compound core, followed by oxidation to the corresponding dione. This approach allows for the generation of a diverse library of compounds with varying substituents at the C5 and C8 positions, crucial for probing the structure-activity relationship (SAR) against the target kinase.

G A This compound B Suzuki-Miyaura Coupling (Step 1) A->B Ar1-B(OH)2, Pd catalyst C 5-Aryl-8-bromoisoquinoline B->C D Suzuki-Miyaura Coupling (Step 2) C->D Ar2-B(OH)2, Pd catalyst E 5,8-Diarylisoquinoline D->E F Oxidation E->F G 5,8-Diarylisoquinoline-5,8-dione (Target Compound) F->G

Caption: General synthetic workflow for 5,8-diarylisoquinoline-5,8-diones.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5,8-disubstituted isoquinoline-5,8-dione.

Protocol 1: Synthesis of 5-Aryl-8-bromoisoquinoline via Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of this compound at the more reactive C5 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-8-bromoisoquinoline.

Protocol 2: Synthesis of 5,8-Diarylisoquinoline via a Second Suzuki-Miyaura Coupling

This protocol describes the arylation of the remaining bromine at the C8 position.

Materials:

  • 5-Aryl-8-bromoisoquinoline (from Protocol 1)

  • Second arylboronic acid (e.g., 3-aminophenylboronic acid)

  • Pd(dppf)Cl2·CH2Cl2

  • K2CO3

  • 1,4-Dioxane/Water

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Following the same procedure as in Protocol 1, combine 5-aryl-8-bromoisoquinoline (1.0 mmol), the second arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol) in a Schlenk flask under an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography to afford the desired 5,8-diarylisoquinoline.

Protocol 3: Oxidation to 5,8-Diarylisoquinoline-5,8-dione

This protocol describes the final oxidation to the target quinone.

Materials:

  • 5,8-Diarylisoquinoline (from Protocol 2)

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Dichloromethane

Procedure:

  • Dissolve the 5,8-diarylisoquinoline (1.0 mmol) in a mixture of acetonitrile (15 mL) and water (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cerium(IV) ammonium nitrate (2.5 mmol) in water (5 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield the final 5,8-diarylisoquinoline-5,8-dione.

Data Presentation: Representative Synthesis and Activity Data

The following tables summarize hypothetical but representative data for a series of synthesized 5,8-disubstituted isoquinoline-5,8-diones.

Table 1: Synthesis of 5,8-Disubstituted Isoquinoline-5,8-dione Derivatives

Compound IDR1 Group (at C5)R2 Group (at C8)Coupling Reaction Yield (%)Oxidation Yield (%)
IQD-1 4-Methoxyphenyl3-Aminophenyl8275
IQD-2 4-Fluorophenyl3-Aminophenyl7872
IQD-3 3-Pyridyl3-Aminophenyl7568
IQD-4 4-Methoxyphenyl4-Hydroxyphenyl8070

Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)

Compound IDTarget KinaseIC50 (nM)
IQD-1 SphK1120
IQD-2 SphK195
IQD-3 SphK1250
IQD-4 SphK1150
Reference Inhibitor SphK150

Biological Context: The Sphingosine Kinase Signaling Pathway

Understanding the biological rationale for targeting SphK is crucial for the drug development professional. The SphK/S1P signaling axis is a key regulator of cellular processes frequently hijacked in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptors Proliferation Proliferation & Survival S1PR->Proliferation Sph Sphingosine SphK1 SphK1 Sph->SphK1 ATP Ceramide Ceramide Sph->Ceramide S1P S1P SphK1->S1P ADP S1P->S1PR Ceramide->Sph Apoptosis Apoptosis Ceramide->Apoptosis Inhibitor Isoquinoline-5,8-dione Inhibitor Inhibitor->SphK1

Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway and point of inhibition.

As depicted, SphK1 phosphorylates sphingosine to S1P. S1P can then be exported out of the cell and bind to S1P receptors on the cell surface, activating downstream signaling cascades that promote cell proliferation, survival, and migration. Conversely, ceramide, a precursor of sphingosine, generally exerts pro-apoptotic effects. By inhibiting SphK1, the synthesized isoquinoline-5,8-diones aim to shift this balance, decreasing the levels of pro-survival S1P and increasing the levels of pro-apoptotic ceramide and sphingosine, thereby inducing cancer cell death.

Conclusion

This compound is a high-value starting material for the construction of complex, biologically active molecules. Its utility in the synthesis of isoquinoline-5,8-diones as potential kinase inhibitors has been demonstrated through a robust and versatile synthetic workflow. The provided protocols offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry. The strategic application of modern synthetic methodologies to scaffolds like this compound will continue to be a cornerstone of innovative drug discovery.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocycles from 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Among its derivatives, 5,8-dibromoisoquinoline presents itself as a uniquely versatile building block. The two bromine atoms, positioned on the benzenoid ring, serve as strategic handles for sequential or dual functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of modern synthetic methodologies to leverage this compound for the preparation of novel heterocycles. We delve into the causality behind experimental design and furnish detailed, field-proven protocols for key transformations, with a focus on palladium-catalyzed cross-coupling reactions.

The Strategic Advantage of the this compound Scaffold

The inherent reactivity of the C-Br bond makes this compound an ideal substrate for transition metal-catalyzed reactions. The differential electronic environment of the C5 and C8 positions can, in principle, be exploited for selective mono-functionalization, while the presence of two reactive sites allows for the straightforward synthesis of C2-symmetric or unsymmetrically substituted derivatives. These derivatives are key precursors for a range of compounds, including anti-mycobacterial agents and other potential therapeutics.[3]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation due to their broad functional group tolerance and mild reaction conditions.[4][5] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are paramount.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[6] It is an indispensable method for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex  Ar-X label_oa Oxidative Addition transmetalation_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->transmetalation_complex  R-B(OR)₂  Base label_trans Transmetalation transmetalation_complex->pd0  Reductive  Elimination product Ar-R transmetalation_complex->product label_re Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often a reliable choice as it provides the active Pd(0) species directly. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands can be used.[7]

  • Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryCoupling Partner (equiv.)Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield
1Phenylboronic acid (1.1)Pd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O 4:19085-95%
2Phenylboronic acid (2.5)Pd(PPh₃)₄ (5)Cs₂CO₃ (4.0)Dioxane/H₂O 4:110070-85%
34-Methoxyphenylboronic acid (1.1)Pd(dppf)Cl₂ (3)K₃PO₄ (2.5)Toluene/H₂O 4:110080-90%
4Pyridine-3-boronic acid (2.5)Pd(PPh₃)₄ (5)K₂CO₃ (4.0)Dioxane/H₂O 4:110065-75%

Yields are estimates based on typical outcomes for similar substrates and require empirical validation.

Buchwald-Hartwig Amination: Installing Nitrogen Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides.[9] This reaction has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[10]

Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-X) pd0->oa_complex  Ar-X label_oa Oxidative Addition amine_complex Amine Coordination (Ar-Pd(II)L-NR₂H) oa_complex->amine_complex  R₂NH amido_complex Amido Complex [Ar-Pd(II)L-NR₂]⁻ amine_complex->amido_complex  Base amido_complex->pd0  Reductive  Elimination product Ar-NR₂ amido_complex->product label_re Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Causality in Experimental Design:

  • Catalyst & Ligand: This reaction typically requires a Pd(0) source (often generated in situ from Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[10] Ligands like XPhos, SPhos, or BrettPhos are essential as they accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[10] Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices. The choice of base can significantly impact reaction efficiency.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Morpholine (1.2)Pd₂(dba)₃ (2)XPhos (5)NaOtBu (1.4)Toluene110
2Aniline (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane100
3Benzylamine (2.5)Pd₂(dba)₃ (4)XPhos (10)NaOtBu (3.0)Toluene110
4Pyrrolidine (2.5)Pd(OAc)₂ (4)BrettPhos (8)K₃PO₄ (4.0)Dioxane100

Reaction outcomes are illustrative and must be optimized for specific substrates.

From Di-substitution to Fused Heterocycles

The di-substituted products obtained from the above methods are valuable intermediates for constructing more complex, fused heterocyclic systems. For example, a 5,8-diaminoisoquinoline derivative can undergo condensation reactions to form phenanthroline-type structures, which are renowned for their roles as ligands in coordination chemistry and as bioactive molecules.[13][14]

Diagram 3: Synthetic Workflow from this compound

workflow cluster_mono Mono-functionalization cluster_di Di-functionalization cluster_fused Fused Heterocycles start This compound mono_suzuki 5-Aryl-8-bromoisoquinoline start->mono_suzuki Suzuki (1 equiv) mono_bh 5-Amino-8-bromoisoquinoline start->mono_bh Buchwald-Hartwig (1 equiv) di_suzuki 5,8-Diarylisoquinoline start->di_suzuki Suzuki (2.5 equiv) di_bh 5,8-Diaminoisoquinoline start->di_bh Buchwald-Hartwig (2.5 equiv) mixed 5-Aryl-8-aminoisoquinoline mono_suzuki->mixed Buchwald-Hartwig mono_bh->mixed Suzuki fused e.g., Phenanthrolines, Imidazoisoquinolines di_suzuki->fused Cyclization di_bh->fused Annulation mixed->fused Cyclization

Caption: Synthetic pathways to novel heterocycles from this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[8]

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the dibromoisoquinoline.

  • Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: General Procedure for Double Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (4 mol%), a bulky phosphine ligand such as XPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 3.0 equiv) to an oven-dried Schlenk flask.[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (2.5-3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a final concentration of ~0.1 M.

  • Reaction: Seal the flask and heat in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by pouring it over a pad of Celite and eluting with ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired 5,8-diaminoisoquinoline derivative.

Conclusion

This compound is a powerful and accessible platform for the synthesis of diverse heterocyclic molecules. Through well-established yet robust methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a wide array of novel 5,8-disubstituted isoquinolines. These compounds not only hold significant potential as standalone drug candidates but also serve as advanced intermediates for the construction of complex, fused polycyclic systems. The protocols and strategic insights provided herein are intended to empower researchers in drug discovery and materials science to unlock the full synthetic potential of this versatile building block.

References

The Strategic Utility of 5,8-Dibromoisoquinoline in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant pharmaceuticals.[1][2] Among the various functionalized isoquinolines, 5,8-dibromoisoquinoline emerges as a highly versatile and strategic precursor for the synthesis of complex pharmaceutical compounds. The presence of two distinct bromine atoms on the benzenoid ring offers orthogonal handles for sequential, site-selective functionalization through modern catalytic cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of potent protein kinase inhibitors. Detailed protocols, mechanistic insights, and data presentation are provided to facilitate its integration into drug discovery workflows.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3] The ability to introduce diverse substituents around the isoquinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as an ideal starting material for building molecular complexity due to the differential reactivity of its two bromine atoms, enabling a programmed and controlled synthetic strategy.

Chemical Properties and Reactivity of this compound

This compound is a crystalline solid with the molecular formula C₉H₅Br₂N. The bromine atoms at the C5 and C8 positions are amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino moieties, which are crucial for establishing the structure-activity relationships (SAR) of new chemical entities.

The strategic placement of these bromine atoms allows for selective functionalization, a key advantage in multi-step syntheses. This selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Application in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The isoquinoline scaffold has been successfully employed in the design of numerous kinase inhibitors.[4] This section details a synthetic pathway to a novel class of protein kinase inhibitors, starting from this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves a sequential functionalization of the this compound core. The first step is a selective reaction at one of the bromine positions, followed by modification of the second bromine atom to build the final, complex molecule.

G A This compound B Step 1: Selective Functionalization at C5 (e.g., Suzuki Coupling) A->B Arylboronic acid, Pd catalyst C 5-Aryl-8-bromoisoquinoline Intermediate B->C D Step 2: Functionalization at C8 (e.g., Buchwald-Hartwig Amination) C->D Amine, Pd catalyst E Final Kinase Inhibitor Candidate D->E

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline - A Key Intermediate

While starting directly from this compound is feasible, a common and well-documented related precursor is 5-bromo-8-nitroisoquinoline. The nitro group can be readily reduced to an amine, providing a versatile handle for further derivatization. This protocol details a robust, one-pot synthesis from isoquinoline.[5]

Rationale: This procedure utilizes a strong acid to protonate the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing bromination to the benzenoid ring. Careful temperature control is crucial to favor bromination at the C5 position and minimize the formation of the C8-bromo isomer. Subsequent nitration occurs at the C8 position.[5]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate

  • Dry Ice-Acetone Bath

  • Ammonia solution (25% aq.)

  • Heptane

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, maintaining the internal temperature below 30°C.

  • Cool the solution to -25°C in a dry ice-acetone bath.

  • Add 76.4 g (429 mmol) of recrystallized NBS in portions, keeping the temperature between -22°C and -26°C.

  • Stir the mixture for 2 hours at -22°C, then for 3 hours at -18°C.

  • Add 35.0 g (346 mmol) of potassium nitrate, keeping the temperature below -10°C.

  • Stir at -10°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture onto 1.0 kg of crushed ice.

  • Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.

  • Filter the resulting precipitate, wash with water, and air-dry to obtain the crude product.

  • Purify by recrystallization from a toluene/heptane mixture to yield 5-bromo-8-nitroisoquinoline as light yellow needles.

Expected Yield: 47-51%[5]

Compound Molecular Formula Molecular Weight Melting Point
5-Bromo-8-nitroisoquinolineC₉H₅BrN₂O₂253.06 g/mol 137-139 °C[5]
Protocol 2: Synthesis of 5-Amino-8-bromoisoquinoline

Rationale: The reduction of the nitro group to an amine is a standard transformation that provides a nucleophilic center for subsequent reactions, such as amide bond formation or further cross-coupling.

Materials:

  • 5-Bromo-8-nitroisoquinoline

  • Tin(II) chloride dihydrate

  • Ethanol

  • Hydrochloric acid (32%)

  • Sodium hydroxide solution (4 M)

  • Chloroform

Procedure:

  • Dissolve 2.65 mmol of 5-bromo-8-nitroisoquinoline in 50 mL of ethanol.

  • Add 4 equivalents of tin(II) chloride dihydrate and 5 mL of 32% hydrochloric acid.

  • Stir the mixture at 60°C for 2 hours.[3]

  • Pour the reaction mixture onto crushed ice and wash with chloroform.

  • Basify the aqueous phase with chilled 4 M sodium hydroxide.

  • Extract the product with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-8-bromoisoquinoline.

Protocol 3: Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Scaffolds

Rationale: With a di-functionalized isoquinoline in hand (e.g., 5-amino-8-bromoisoquinoline), palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity. The following are general protocols that can be adapted for specific target molecules.

A. Suzuki-Miyaura Coupling (C-C bond formation):

This reaction is ideal for introducing aryl or heteroaryl groups at the bromine-bearing position.

Materials:

  • 5-Amino-8-bromoisoquinoline

  • Arylboronic acid

  • Pd(dppf)Cl₂·CH₂Cl₂

  • Potassium carbonate

  • 1,4-Dioxane and Water

Procedure:

  • In a reaction vial, combine 1.0 mmol of 5-amino-8-bromoisoquinoline, 1.2 mmol of the desired arylboronic acid, 0.05 mmol of Pd(dppf)Cl₂·CH₂Cl₂, and 2.0 mmol of potassium carbonate.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add 8 mL of 1,4-dioxane and 2 mL of water.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography.

B. Buchwald-Hartwig Amination (C-N bond formation):

This reaction allows for the introduction of various amino groups.

Materials:

  • 5-Amino-8-bromoisoquinoline

  • Desired amine (e.g., aniline or morpholine)

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide

  • Toluene

Procedure:

  • To a Schlenk flask, add 1.0 mmol of 5-amino-8-bromoisoquinoline, 1.2 mmol of the amine, 0.02 mmol of Pd₂(dba)₃, 0.04 mmol of Xantphos, and 1.4 mmol of sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add 10 mL of anhydrous toluene.

  • Heat the reaction to 110°C and stir for 16 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by silica gel chromatography.

Mechanistic Considerations and Pathway Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound and its derivatives are powerful and versatile precursors in the synthesis of complex pharmaceutical compounds. The ability to perform selective, sequential cross-coupling reactions at the C5 and C8 positions provides a robust platform for generating diverse chemical libraries for drug discovery. The protocols outlined in this application note offer a starting point for the synthesis of novel kinase inhibitors and other therapeutic agents based on the isoquinoline scaffold. The strategic use of this building block can significantly accelerate the discovery and development of new medicines.

References

Application Notes and Protocols: 5,8-Dibromoisoquinoline as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 5,8-Dibromoisoquinoline in Functional Materials

In the landscape of advanced materials, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount. This compound emerges as a compelling building block for the construction of functional materials, particularly conjugated polymers for organic electronics. Its isoquinoline core, a nitrogen-containing heterocyclic aromatic system, imparts desirable electronic characteristics, including electron-accepting properties and high thermal stability. The strategic placement of two bromine atoms at the 5- and 8-positions provides reactive handles for a variety of cross-coupling reactions, enabling the systematic extension of the π-conjugated system. This allows for the fine-tuning of the material's frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for optimizing performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

The robust nature of the C-Br bonds in this compound makes it an ideal monomer for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] These reactions are cornerstones of modern polymer chemistry, allowing for the creation of well-defined polymer architectures with high molecular weights and controlled regioregularity. The resulting polymers often exhibit intriguing photophysical properties and charge transport characteristics, making them promising candidates for active layers in various optoelectronic devices.

This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of conjugated polymers for applications in materials science. We will delve into a representative experimental protocol for the synthesis of a copolymer via Suzuki coupling, discuss key characterization techniques, and present expected material properties based on analogous systems.

Application in Conjugated Polymers for Organic Electronics

The incorporation of the electron-deficient isoquinoline moiety into a polymer backbone can significantly influence the material's electronic properties. In a donor-acceptor (D-A) copolymer architecture, this compound can act as the acceptor unit. This intramolecular charge transfer character is a well-established strategy for narrowing the polymer's bandgap, leading to absorption and emission in the visible or even near-infrared region of the electromagnetic spectrum. Such properties are highly desirable for applications in colored OLEDs and organic photovoltaics (OPVs).

Furthermore, the rigid and planar structure of the isoquinoline unit can promote intermolecular π-π stacking in the solid state, which is beneficial for efficient charge transport. This is a critical factor for achieving high charge carrier mobilities in OFETs. The ability to modify the donor co-monomer allows for a high degree of control over the final properties of the polymer, making this compound a versatile platform for the development of a wide range of organic semiconducting materials.

Experimental Protocol: Synthesis of a Poly(fluorene-alt-isoquinoline) Copolymer via Suzuki Coupling

This protocol details a representative procedure for the synthesis of a copolymer of this compound and a fluorene derivative using a palladium-catalyzed Suzuki coupling reaction. This method is widely used for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups and its generally high yields.[2]

Reaction Scheme:

G cluster_0 This compound cluster_1 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester cluster_2 Poly(9,9-dioctylfluorene-alt-5,8-isoquinoline) This compound plus1 + This compound->plus1 fluorene_boronic_ester plus1->fluorene_boronic_ester plus2 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C fluorene_boronic_ester->plus2 polymer [Polymer Structure] plus2->polymer

Figure 1: Suzuki polymerization of this compound.

Materials:

  • This compound (1.0 equiv)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (4.0 equiv)

  • Toluene (anhydrous)

  • Deionized water

  • Aliquat 336 (phase transfer catalyst)

  • Methanol

  • Acetone

  • Chloroform

  • Phenylboronic acid (end-capping agent)

  • Bromobenzene (end-capping agent)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Soxhlet extraction apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, oven-dried Schlenk flask, add this compound (e.g., 287 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (e.g., 504 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 23 mg, 0.02 mmol).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (e.g., 10 mL) via syringe.

    • In a separate flask, prepare a solution of potassium carbonate (e.g., 552 mg, 4.0 mmol) in deionized water (e.g., 2.5 mL). Add a few drops of Aliquat 336 to this aqueous solution.

    • Degas the aqueous potassium carbonate solution by bubbling with the inert gas for at least 20 minutes.

    • Add the degassed aqueous solution to the reaction flask via syringe.

  • Polymerization:

    • The reaction mixture is heated to 90 °C with vigorous stirring under an inert atmosphere.

    • The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 48-72 hours.

  • End-Capping:

    • To ensure termination of the polymer chains and to obtain a stable material, end-capping is performed.

    • Add a small amount of phenylboronic acid (e.g., 12 mg, 0.1 mmol) to the reaction mixture and stir for another 4 hours.

    • Then, add a small amount of bromobenzene (e.g., 16 mg, 0.1 mmol) and continue stirring for an additional 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing vigorously stirring methanol (e.g., 200 mL). A fibrous precipitate should form.

    • Collect the precipitate by filtration and wash it with methanol and then water to remove residual salts and catalyst.

    • The crude polymer is then purified by Soxhlet extraction. Sequentially extract with methanol, acetone, and finally chloroform. The desired polymer will be in the chloroform fraction.

    • Concentrate the chloroform solution using a rotary evaporator.

    • Precipitate the polymer again by adding the concentrated chloroform solution dropwise into methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

Characterization and Expected Properties

The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and photophysical and electronic properties.

Table 1: Representative Properties of a Poly(fluorene-alt-isoquinoline) Copolymer

PropertyMethodExpected Value
Number-Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)15,000 - 30,000 g/mol
Polydispersity Index (PDI)GPC2.0 - 3.5
Decomposition Temperature (Td, 5% weight loss)Thermogravimetric Analysis (TGA)> 400 °C
UV-Vis Absorption (λmax, in solution)UV-Vis Spectroscopy380 - 420 nm
Photoluminescence (λem, in solution)Fluorescence Spectroscopy450 - 500 nm (Blue-Green Emission)
HOMO Energy LevelCyclic Voltammetry (CV)-5.4 to -5.8 eV
LUMO Energy LevelCV or from HOMO and optical bandgap-2.5 to -2.9 eV
Hole Mobility (in OFET)OFET Characterization10⁻⁴ to 10⁻² cm²/Vs (depending on processing and device architecture)

Note: These values are illustrative and can vary depending on the exact co-monomer, molecular weight, and processing conditions.

Potential Applications in Organic Electronic Devices

The synthesized polymer, with its expected properties, would be a promising candidate for the active layer in both OLEDs and OFETs.

Organic Light-Emitting Diodes (OLEDs)

A solution-processable polymer can be used to fabricate OLEDs via simple spin-coating techniques. A typical multilayer device architecture is shown below.

G cluster_0 OLED Device Structure Cathode Cathode (e.g., Al, Ca/Al) ETL Electron Transport Layer (optional) ETL->Cathode EML Emissive Layer (Polymer) EML->ETL HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (e.g., Glass) Substrate->Anode

Figure 2: A generic multilayer OLED device structure.

In this architecture, the polymer synthesized from this compound would serve as the emissive layer (EML). The choice of hole transport layer (HTL) and the potential inclusion of an electron transport layer (ETL) would be crucial for balancing charge injection and recombination, thereby maximizing the device efficiency.

Organic Field-Effect Transistors (OFETs)

For OFET applications, the polymer would be deposited as a thin film between source and drain electrodes on a gate dielectric.

G cluster_1 OFET Device Structure (Bottom-Gate, Top-Contact) Source Source Electrode Drain Drain Electrode Semiconductor Semiconducting Polymer Semiconductor->Source Semiconductor->Drain Dielectric Gate Dielectric (e.g., SiO₂) Dielectric->Semiconductor Gate Gate Electrode Gate->Dielectric Substrate Substrate (e.g., Si) Substrate->Gate

References

Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, particularly in oncology.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the strategic utilization of 5,8-dibromoisoquinoline as a versatile starting material for the synthesis of potential anticancer agents. The two bromine atoms at positions C-5 and C-8 offer chemically distinct handles for sequential and selective functionalization, enabling the creation of diverse molecular architectures. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing researchers with the foundational methodologies to generate libraries of novel isoquinoline derivatives for anticancer drug discovery programs.

Introduction: The Rationale for this compound in Cancer Drug Discovery

The unique electronic and steric properties of the isoquinoline ring system make it an ideal framework for interacting with various biological targets.[3] Isoquinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: Targeting critical signaling pathways like PI3K/Akt/mTOR and RAS-RAF-MEK-ERK that are often dysregulated in cancer.[3][4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.[5][6]

  • Microtubule Disruption: Interfering with the cellular machinery required for cell division.[5]

This compound serves as an exceptional starting scaffold due to the differential reactivity of its two bromine atoms, which can be exploited for selective and diverse substitutions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Core Synthetic Strategies and Key Transformations

The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance and mild reaction conditions, making them indispensable tools in modern pharmaceutical synthesis.[7][8]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl boronic acids or esters.[9][10] This allows for the introduction of diverse aromatic systems, which are common features in many kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a representative, single Suzuki coupling, which can be adapted for a double coupling by adjusting the stoichiometry.

Materials:

  • This compound

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Fit the flask with a condenser and purge with nitrogen or argon for 15 minutes.

  • Add the palladium catalyst (0.05 equiv) to the flask.

  • Introduce the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-8-bromoisoquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[8][11] This transformation is valuable for constructing rigid scaffolds and introducing functionalities that can serve as key pharmacophores or as handles for further chemical modification.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 5-alkynyl-8-bromoisoquinoline product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the isoquinoline core.[12][13] This is particularly relevant for synthesizing compounds that mimic the hydrogen-bonding patterns of ATP in the hinge region of protein kinases.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (e.g., Aniline or Morpholine)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, SPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (1.4 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material via silica gel column chromatography.

Data Presentation and Visualization

Synthetic Workflow Visualization

The following diagram illustrates the strategic, sequential functionalization of this compound to generate a library of diverse derivatives.

G start This compound suzuki1 Suzuki Coupling (Ar¹B(OH)₂) start->suzuki1 sonogashira1 Sonogashira Coupling (R¹-C≡CH) start->sonogashira1 buchwald1 Buchwald-Hartwig (R¹R²NH) start->buchwald1 intermediate_suzuki 5-Aryl-8-bromoisoquinoline suzuki1->intermediate_suzuki intermediate_sono 5-Alkynyl-8-bromoisoquinoline sonogashira1->intermediate_sono intermediate_buch 5-Amino-8-bromoisoquinoline buchwald1->intermediate_buch suzuki2 Suzuki Coupling (Ar²B(OH)₂) intermediate_suzuki->suzuki2 sonogashira2 Sonogashira Coupling (R²-C≡CH) intermediate_suzuki->sonogashira2 buchwald2 Buchwald-Hartwig (R³R⁴NH) intermediate_suzuki->buchwald2 product_ss 5-Ar¹,8-Ar²-Isoquinoline suzuki2->product_ss product_sso 5-Ar¹,8-Alkynyl-Isoquinoline sonogashira2->product_sso product_sb 5-Ar¹,8-Amino-Isoquinoline buchwald2->product_sb

Caption: Sequential functionalization workflow for this compound.

Representative Data Summary

The following table presents hypothetical, yet plausible, data for a series of synthesized 5,8-disubstituted isoquinoline derivatives, illustrating the outcomes of the described protocols and their potential biological activity.

Compound IDR⁵ Substituent (Reaction)R⁸ Substituent (Reaction)Yield (%)Target KinaseIC₅₀ (nM)
IQ-S1 4-Methoxyphenyl (Suzuki)Bromine82->10,000
IQ-SS1 4-Methoxyphenyl (Suzuki)3-Pyridyl (Suzuki)75EGFR250
IQ-SN1 4-Methoxyphenyl (Suzuki)Phenylethynyl (Sonogashira)68VEGFR2120
IQ-SB1 4-Methoxyphenyl (Suzuki)Morpholino (Buchwald)65PI3Kα310
IQ-N1 Phenylethynyl (Sonogashira)Bromine79->10,000
IQ-NB1 Phenylethynyl (Sonogashira)4-Fluoroanilino (Buchwald)71c-Met85

Biological Evaluation and Mechanism of Action

In Vitro Cytotoxicity Screening

Synthesized compounds should be evaluated for their antiproliferative activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). The MTT or SRB assay is commonly used to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Target Identification and Signaling Pathway Analysis

Active compounds can be further investigated to determine their specific molecular targets. For derivatives designed as kinase inhibitors, in vitro kinase inhibition assays against a panel of relevant kinases (e.g., EGFR, VEGFR, PI3K) are essential.[14] Western blot analysis can then be used to confirm the inhibition of downstream signaling pathways in treated cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Inhibitor 5,8-Disubstituted Isoquinoline Derivative Inhibitor->PI3K Inhibition

References

Application Notes and Protocols: Derivatization of 5,8-Dibromoisoquinoline for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This application note provides a comprehensive technical guide for the derivatization of 5,8-dibromoisoquinoline, a versatile building block for the synthesis of novel compounds aimed at antimicrobial drug discovery. We present detailed protocols for the synthesis of the this compound starting material, followed by its functionalization via modern palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The rationale behind key experimental choices, strategies for achieving selective mono- or di-substitution, and insights into the structure-activity relationships (SAR) of resulting derivatives are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of 5,8-disubstituted isoquinolines as potential next-generation antimicrobial agents.

Introduction: The Rationale for Targeting the 5,8-Disubstituted Isoquinoline Core

The escalating crisis of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.[3] Isoquinoline-based compounds have consistently demonstrated potent antibacterial and antifungal properties, making them an attractive starting point for new drug development programs.[1][4] The this compound scaffold offers a unique strategic advantage. The two bromine atoms serve as versatile synthetic handles, allowing for the introduction of a wide range of chemical moieties at distinct positions on the isoquinoline core through robust and well-established cross-coupling chemistry.

This strategic derivatization enables a systematic exploration of the structure-activity relationship (SAR). By modifying the substituents at the C5 and C8 positions, researchers can fine-tune the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to optimize antimicrobial potency and selectivity while minimizing cytotoxicity. For instance, studies on related quinoline and isoquinoline systems have shown that the introduction of specific aryl and amino groups can lead to significant gains in activity against both Gram-positive and Gram-negative pathogens.[3][4]

This document provides the foundational protocols to empower researchers to generate diverse libraries of 5,8-disubstituted isoquinolines for comprehensive antimicrobial screening and lead optimization.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound starting material is a critical first step. While various bromination procedures exist, a reliable method involves the direct bromination of isoquinoline using a "swamping catalyst" approach with aluminum trichloride. This method promotes electrophilic substitution on the electron-rich benzene ring of the isoquinoline nucleus.

Causality of Experimental Choices
  • Lewis Acid Catalyst (AlCl₃): Isoquinoline's nitrogen atom is a Lewis base that readily complexes with electrophiles, deactivating the ring system towards electrophilic aromatic substitution. Using at least two equivalents of a strong Lewis acid like AlCl₃ is crucial. The first equivalent complexes with the lone pair on the nitrogen, preventing its interference and maintaining the aromaticity of the pyridine ring. The second equivalent acts as a classic Friedel-Crafts catalyst, polarizing the Br-Br bond and generating a potent electrophilic bromine species required for the reaction to proceed efficiently on the less activated benzene ring.

  • Bromine (Br₂): Two equivalents of molecular bromine are used to achieve di-substitution. The reaction proceeds sequentially, first yielding 5-bromoisoquinoline, which is then further brominated at the C8 position to give the desired 5,8-dibromo product.[5]

  • Reaction Control: Temperature and stoichiometry are key to preventing over-bromination and the formation of undesired isomers like 5,7,8-tribromoisoquinoline.

Protocol: Synthesis of this compound

Materials:

  • Isoquinoline

  • Aluminum trichloride (AlCl₃), anhydrous

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (2.2 equivalents).

  • Cool the flask to 0 °C in an ice bath and slowly add anhydrous dichloromethane under a nitrogen atmosphere.

  • Add isoquinoline (1.0 equivalent) dropwise to the stirred suspension. The mixture will become warm and may turn dark.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of bromine (2.1 equivalents) in dichloromethane dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the bromine addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 2M HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid. A reported yield for this transformation is approximately 55%.[5]

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or vinyl substituents onto the this compound core.[6][7]

Workflow for Suzuki-Miyaura Derivatization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A This compound F Combine Reagents under Inert Atmosphere A->F B Arylboronic Acid (1.1 or 2.2 eq.) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Degassed Solvent (e.g., Dioxane/H₂O) E->F G Heat Reaction (e.g., 90-100 °C) F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup (Extraction) H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Final Product: 5,8-Diarylisoquinoline K->L

Caption: General workflow for Suzuki-Miyaura coupling.

Expertise & Experience: Achieving Selective Coupling

The two bromine atoms at the C5 and C8 positions are electronically similar, making selective mono-arylation challenging. However, subtle differences in their steric environment can be exploited.

  • Mono-arylation: To favor mono-substitution, the key is to limit the stoichiometry of the boronic acid. Using 1.0 to 1.1 equivalents of the arylboronic acid will result in a statistical mixture of starting material, the desired mono-arylated product, and the di-arylated product. Careful chromatographic separation is then required to isolate the mono-substituted isomer.

  • Di-arylation: To drive the reaction to completion and obtain the 5,8-diarylisoquinoline, an excess of the boronic acid (at least 2.2 equivalents) and a slightly longer reaction time are employed.

The choice of catalyst and base is also critical. Palladium(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are robust and effective for this type of coupling.[8] An inorganic base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6][7]

Protocol: Synthesis of 5,8-Di(phenyl)isoquinoline

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5,8-diphenylisoquinoline.

Derivatization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5 and C8 positions.[9][10] This is particularly valuable for antimicrobial development, as amino groups can improve solubility and provide key hydrogen bonding interactions with biological targets.

Catalytic Cycle and Key Components

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition + Ar-Br Intermediate A L₂Pd(II)(Ar)(Br) Oxidative\nAddition->Intermediate A Amine\nCoordination Amine Coordination Intermediate A->Amine\nCoordination + HNR¹R² Intermediate B L₂Pd(II)(Ar)(Br)(HNR¹R²) Amine\nCoordination->Intermediate B Deprotonation\n(Base) Deprotonation (Base) Intermediate B->Deprotonation\n(Base) - H-Base⁺Br⁻ Intermediate C L₂Pd(II)(Ar)(NR¹R²) Deprotonation\n(Base)->Intermediate C Reductive\nElimination Reductive Elimination Intermediate C->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ + Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expertise & Experience: Ligand and Base Selection for Success

The success of the Buchwald-Hartwig amination hinges critically on the choice of the phosphine ligand and the base.[9][10]

  • Ligands: For coupling with aryl bromides, bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps. Ligands like XPhos or SPhos are often excellent choices for achieving high yields.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose.

  • Selective Amination: Similar to the Suzuki coupling, achieving selective mono-amination of this compound requires careful control of stoichiometry (1.0-1.1 equivalents of the amine). Work on the related 6-bromo-2-chloroquinoline system has demonstrated that selective amination at the more reactive aryl bromide site is possible by optimizing the catalyst system and reaction conditions.[5][11][12] This principle can be applied here to favor mono-substitution before driving the reaction to di-substitution with excess amine and extended heating.

Protocol: Synthesis of 5,8-Di(morpholino)isoquinoline

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Add this compound to the vessel.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5,8-di(morpholino)isoquinoline.

Antimicrobial Activity: Data & Interpretation

While specific antimicrobial data for derivatives of this compound is not extensively published, valuable insights can be drawn from structurally related compounds. A study on amino-derivatives of the isoquinoline-5,8-dione scaffold provides a strong proxy for the potential activity of compounds synthesized from this compound.[3] The dione system is electronically different but occupies the same chemical space.

The following table summarizes Minimum Inhibitory Concentration (MIC) data for selected amino-isoquinoline-5,8-dione derivatives against clinically relevant bacterial strains.

Table 1: Representative Antimicrobial Activity of Amino-Isoquinoline-5,8-dione Derivatives

Compound IDSubstituent at C6/C7S. aureus (ATCC 25923) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
IQD-1 Amino-glycoconjugate1632816
IQD-2 Halogenated amino81648
IQD-3 Simple aminoalkyl32643264
Vancomycin (Control)12>128>128
Ciprofloxacin (Control)0.510.0150.25

Data adapted from studies on isoquinoline-5,8-dione analogs for illustrative purposes.[3]

Structure-Activity Relationship (SAR) Insights
  • Gram-Negative vs. Gram-Positive Activity: The data suggests that derivatives of the isoquinoline-5,8-core can exhibit broad-spectrum activity. Notably, certain halogenated and glycoconjugate derivatives showed promising activity against Gram-negative bacteria like E. coli and P. aeruginosa, which are notoriously difficult to treat.[3]

  • Impact of Substituents: The nature of the substituent introduced at the 5 and 8 positions is critical. The superior activity of the halogenated and glycoconjugate compounds (IQD-1, IQD-2) compared to the simple aminoalkyl derivative (IQD-3) highlights that modulating factors like electronics and solubility are key drivers of potency.

  • Future Directions: This foundational data strongly supports the hypothesis that the derivatization of this compound is a promising strategy. Synthesizing libraries of both symmetrically and asymmetrically disubstituted analogues via the protocols outlined above will enable a thorough exploration of the SAR and the identification of potent lead compounds for further development.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of novel chemical entities for antimicrobial research. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to a diverse range of 5,8-disubstituted isoquinolines. By carefully controlling reaction stoichiometry and leveraging modern catalyst systems, researchers can achieve both mono- and di-functionalization of the core scaffold. The protocols and strategic insights provided in this application note serve as a robust foundation for the systematic synthesis and evaluation of these compounds, paving the way for the discovery of new and effective antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the direct bromination of isoquinoline. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid, most commonly concentrated sulfuric acid.[1][2][3][4] The reaction proceeds via electrophilic aromatic substitution on the isoquinoline ring.

Q2: Why is temperature control so critical in this synthesis?

Temperature control is paramount for achieving high selectivity for the 5,8-dibromo isomer and minimizing the formation of unwanted side products.[2][5] Specifically, maintaining a low temperature, often between -30°C and -15°C, favors bromination at the 5-position initially, followed by the 8-position.[1][2] Higher temperatures can lead to a loss of regioselectivity and the formation of other brominated isomers.

Q3: What are the primary impurities I should expect?

The main impurities in the synthesis of this compound include:

  • 5-bromoisoquinoline: The mono-brominated intermediate.[6][7]

  • Isomeric dibromoquinolines: Such as 5,7-dibromoisoquinoline.

  • Over-brominated products: Including 5,7,8-tribromoisoquinoline.[6]

  • Unreacted isoquinoline: If the reaction does not go to completion.

Q4: Can I use elemental bromine (Br₂) for this reaction?

While elemental bromine can be used, it is often less selective and can lead to a mixture of products, including over-bromination.[1] The use of N-Bromosuccinimide (NBS) in a strong acid provides a more controlled and selective bromination.[3][4][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Impure reagents.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of isoquinoline and 5-bromoisoquinoline.[2] - Strict Temperature Control: Maintain the reaction temperature between -22°C and -18°C during the addition of NBS.[5] - Reagent Purity: Use recrystallized NBS to avoid side reactions caused by impurities.[2][5] It is essential to recrystallize NBS as this will improve yield and purity of the final product.[5] - Acid Quality: The use of concentrated sulfuric acid (96%) is recommended. The presence of water can lead to isoquinoline decomposition.[1][2]
High Levels of 5-Bromoisoquinoline Impurity - Insufficient brominating agent. - Reaction time is too short.- Stoichiometry: Ensure at least 2 equivalents of NBS are used for the dibromination. A slight excess may be necessary. - Reaction Time: Allow the reaction to stir for a sufficient duration after the addition of NBS, monitoring by TLC until the mono-brominated intermediate is consumed. A typical reaction time is around 5 hours.[2][5]
Formation of Over-Brominated Products (e.g., 5,7,8-Tribromoisoquinoline) - Excess brominating agent. - Elevated reaction temperature.- Control Stoichiometry: Avoid using a large excess of NBS. The use of more than the recommended amount of NBS should be avoided as it can lead to the formation of this compound which is difficult to separate.[5] - Maintain Low Temperature: Do not allow the reaction temperature to rise above -15°C.[2]
Difficult Purification / Isomeric Impurities - Poor regioselectivity during the reaction. - Co-precipitation of impurities during workup.- Optimize Reaction Conditions: Strict adherence to low temperatures is crucial for minimizing isomeric impurities. - Recrystallization: Recrystallization from a suitable solvent system, such as heptane/toluene, can effectively purify the product.[1][2] - Column Chromatography: For very impure samples, silica gel column chromatography can be employed for separation.[5]
Darkening of the Reaction Mixture During Workup - pH rising above 7.0 during neutralization.- Controlled Neutralization: Carefully adjust the pH to around 7.0-8.0 during the workup with aqueous ammonia, ensuring the temperature is kept low (below 30°C) with an ice bath.[2][5]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice/acetone bath

  • Crushed ice

  • Aqueous Ammonia (25%)

  • Heptane

  • Toluene

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add isoquinoline via the addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add recrystallized NBS in portions, maintaining the internal temperature between -22°C and -26°C.

  • Stir the mixture vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Pour the reaction mixture onto crushed ice in a separate large flask.

  • Carefully neutralize the mixture by adding aqueous ammonia while keeping the temperature below 30°C until the pH reaches 8.0.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and air-dry.

Purification by Recrystallization
  • Suspend the crude product in a mixture of heptane and toluene.

  • Heat the mixture to reflux with stirring to dissolve the solid.

  • Filter the hot solution through Celite to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place in an ice bath to complete crystallization.

  • Collect the purified crystals by filtration, wash with cold heptane, and dry to a constant weight.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps and critical control points in the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification start Start dissolve Dissolve Isoquinoline in conc. H2SO4 start->dissolve cool_rxn Cool to -25°C dissolve->cool_rxn add_nbs Add NBS in portions (-22 to -26°C) cool_rxn->add_nbs stir Stir at low temp (2h at -22°C, 3h at -18°C) add_nbs->stir quench Pour onto crushed ice stir->quench neutralize Neutralize with aq. NH3 (pH 8, <30°C) quench->neutralize filter Filter and wash with water neutralize->filter crude Crude this compound filter->crude recrystallize Recrystallize from Heptane/Toluene crude->recrystallize pure Pure Product recrystallize->pure

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues in the synthesis.

G start Low Yield or Impure Product? check_purity Check Purity by TLC/NMR start->check_purity check_yield Yield < 50%? check_purity->check_yield Pure impurity_type What is the main impurity? check_purity->impurity_type Impure sm Starting Material impurity_type->sm Unreacted Isoquinoline mono Mono-brominated impurity_type->mono 5-bromoisoquinoline over Over-brominated impurity_type->over Tribromo- solution_sm Increase reaction time and/or NBS amount sm->solution_sm solution_mono Increase reaction time mono->solution_mono solution_over Decrease NBS amount and check temperature over->solution_over

References

Technical Support Center: Synthesis of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,8-Dibromoisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We will address common challenges, side reactions, and purification issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Direct Bromination of Isoquinoline

Direct bromination is a common approach to synthesizing brominated isoquinolines. However, achieving high selectivity for the 5,8-disubstituted product is challenging due to the competing formation of various regioisomers and over-brominated species.

Q1: My direct bromination of isoquinoline yields a complex mixture containing 5-bromoisoquinoline and unreacted starting material, with very little of the desired 5,8-dibromo product. What is causing this low conversion and selectivity?

A1: This is a classic issue of incomplete reaction and insufficient electrophilic activation. The isoquinoline nucleus is relatively electron-poor, making electrophilic substitution challenging. Simply mixing isoquinoline with a brominating agent like N-Bromosuccinimide (NBS) is often insufficient.

Causality & Solution:

  • Protonation is Key: The reaction requires a strong acid, typically concentrated sulfuric acid (H₂SO₄), to act as both a solvent and a catalyst.[1][2] The acid protonates the nitrogen atom of the isoquinoline ring. This deactivates the pyridine ring towards electrophilic attack and strongly directs the bromination to the benzenoid ring, primarily at the C5 and C8 positions.

  • Stoichiometry of Brominating Agent: Using only one equivalent of the brominating agent will, unsurprisingly, favor the mono-brominated product, 5-bromoisoquinoline. For the dibromo product, at least two equivalents are necessary. However, simply adding more reagent without careful control can lead to over-bromination.

  • Reagent Purity: The purity of your NBS is critical. Old or impure NBS may have lower reactivity, leading to incomplete conversion. It is best practice to recrystallize NBS from water before use to ensure high purity and reactivity.[1][3]

Recommended Protocol Adjustment:

  • Slowly add isoquinoline to vigorously stirred, pre-cooled (0°C) concentrated H₂SO₄.

  • Maintain a low temperature (-25°C to -15°C) and add >2.0 equivalents of recrystallized NBS portion-wise.[1][3]

  • Monitor the reaction by TLC or LC-MS to track the disappearance of the 5-bromoisoquinoline intermediate before quenching the reaction.

Q2: I am forming the wrong isomer, specifically 8-bromoisoquinoline, which is difficult to separate. How can I improve the regioselectivity for the 5-position first, followed by the 8-position?

A2: Temperature control is the most critical parameter for achieving high 5- vs. 8-selectivity in the initial bromination step.[1] The formation of 5-bromoisoquinoline is kinetically favored at low temperatures.

Causality & Solution:

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., -25°C to -18°C), the activation energy barrier for substitution at the C5 position is lower than at the C8 position, leading to the preferential formation of 5-bromoisoquinoline.[3] If the temperature is allowed to rise above -15°C, the selectivity decreases, and more of the thermodynamically stable 8-bromo isomer is formed.[1] This isomer is notoriously difficult to remove from the desired 5-bromo and 5,8-dibromo products.[3]

  • Reaction Monitoring: Careful monitoring is essential. The reaction should be held at a very low temperature until the initial formation of 5-bromoisoquinoline is complete, before proceeding to the second bromination at the 8-position.

Table 1: Effect of Temperature on Regioselectivity

TemperaturePrimary ProductKey Insight
-25°C to -18°C5-BromoisoquinolineKinetically controlled, high 5-selectivity.[3]
> -15°CIncreasing amounts of 8-BromoisoquinolineReaction loses selectivity, leading to difficult purifications.[1]
> 0°CComplex mixture of isomersPoor regioselectivity, not recommended.
Q3: My final product is contaminated with 5,7,8-tribromoisoquinoline. How do I prevent this over-bromination?

A3: Over-bromination occurs when excess brominating agent is present after the formation of this compound, or if the reaction temperature is too high. The 7-position becomes susceptible to electrophilic attack after the 5 and 8 positions are substituted.

Causality & Solution:

  • Precise Stoichiometry: Avoid using a large excess of the brominating agent. Using 2.1-2.2 equivalents of NBS is typically sufficient. It is better to have a small amount of the 5-bromo intermediate, which is easier to separate than the tribromo side product.

  • Reaction Time and Temperature: Do not let the reaction run for an extended period after the desired product has formed. Higher temperatures can also accelerate the rate of the third bromination. Once TLC/LC-MS analysis shows complete consumption of the 5-bromoisoquinoline intermediate, the reaction should be promptly quenched by pouring it onto crushed ice.[3]

Workflow: Direct Bromination of Isoquinoline

Isoquinoline Isoquinoline Protonated_Iso Protonated Isoquinoline (in H₂SO₄) Isoquinoline->Protonated_Iso H₂SO₄ Mono_Bromo_5 5-Bromoisoquinoline (Kinetic Product) Protonated_Iso->Mono_Bromo_5 <-15°C, 1st eq. Mono_Bromo_8 8-Bromoisoquinoline (Side Product) Protonated_Iso->Mono_Bromo_8 > -15°C NBS NBS (>2 eq.) NBS->Mono_Bromo_5 <-15°C, 1st eq. NBS->Mono_Bromo_8 > -15°C Di_Bromo_58 This compound (Desired Product) NBS->Di_Bromo_58 2nd eq. Tri_Bromo 5,7,8-Tribromoisoquinoline (Over-bromination) NBS->Tri_Bromo Excess NBS / Time Mono_Bromo_5->Di_Bromo_58 2nd eq. Di_Bromo_58->Tri_Bromo Excess NBS / Time

Caption: Pathway for direct bromination of isoquinoline.

Part 2: Troubleshooting the Sandmeyer Reaction Route

An alternative route to this compound involves a Sandmeyer reaction, typically starting from 5-amino-8-bromoisoquinoline. This multi-step synthesis introduces different potential side reactions, primarily related to the unstable diazonium salt intermediate.

Q4: My Sandmeyer reaction has a very low yield, and I observe significant formation of a dark, insoluble tar and gas evolution before adding my copper(I) bromide catalyst. What is happening?

A4: This is a classic sign of premature decomposition of the aryl diazonium salt. Diazonium salts are notoriously unstable, especially at elevated temperatures, and can decompose before the desired substitution reaction occurs.[4]

Causality & Solution:

  • Thermal Instability: The C-N bond in the diazonium salt is weak, and the N₂ group is an exceptionally good leaving group. Even moderate temperatures can cause it to decompose, often via a radical mechanism, leading to a complex mixture of polymeric materials (tar) and phenols from reaction with water.[4][5]

  • Strict Temperature Control: The diazotization (formation of the diazonium salt from the amine with NaNO₂/acid) and the subsequent Sandmeyer reaction must be performed at low temperatures, typically between 0°C and 5°C.[4] The temperature of the diazonium salt solution should never be allowed to exceed 15°C.[4]

  • Use Freshly Prepared Solutions: Do not store the diazonium salt solution. It should be prepared fresh and used immediately in the next step.

Experimental Protocol: Diazotization

  • Dissolve the starting amine (e.g., 5-amino-8-bromoisoquinoline) in an aqueous solution of a strong mineral acid (e.g., HBr, H₂SO₄) in a flask cooled in an ice-salt bath to 0°C.

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never rises above 5°C.

  • Stir for an additional 15-20 minutes at 0-5°C. The resulting diazonium salt solution is now ready for immediate use.

Q5: Instead of this compound, my main product is 5-bromo-8-hydroxyisoquinoline. How can I prevent this?

A5: The formation of the 8-hydroxy (phenolic) compound is a common side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt with water.[5] While sometimes desired, it is a competitive pathway that lowers the yield of the target halide.

Causality & Solution:

  • Nucleophilic Attack by Water: Water can act as a nucleophile, attacking the diazonium salt (or the intermediate aryl cation/radical) to yield a phenol. This reaction, sometimes called "Verkochung" in German, is often uncatalyzed and is accelerated by higher temperatures.[5]

  • Minimize Water and Control Temperature: While the reaction is typically run in an aqueous medium, using highly concentrated acid for the diazotization can reduce the activity of water. More importantly, maintaining a low temperature (0-5°C) throughout the addition to the copper(I) bromide solution minimizes this side reaction. The copper(I) catalyzed reaction is generally much faster than the uncatalyzed hydroxylation at these temperatures.

Q6: I am isolating 5-bromoisoquinoline as a significant byproduct. What causes this reduction?

A6: This side product arises from hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom instead of the desired bromine.

Causality & Solution:

  • Reducing Agents: Certain species in the reaction mixture can act as reducing agents for the diazonium salt. This can sometimes be trace impurities or a side reaction with the solvent or additives. In some cases, hypophosphorous acid (H₃PO₂) is deliberately used to achieve this reduction, so its accidental presence must be avoided.

  • Radical Quenching: The intermediate aryl radical can abstract a hydrogen atom from a donor molecule in the solvent or reaction medium.[5] Ensuring a high concentration of the active Cu(II)Br species (formed in the catalytic cycle) promotes the desired bromine transfer over hydrogen abstraction. Use of a high-purity, active CuBr catalyst is essential.

Troubleshooting Workflow: Sandmeyer Reaction

Start Low Yield or Incorrect Product Check_Temp Was Temp < 5°C during diazotization & addition? Start->Check_Temp Check_Byproduct What is the main byproduct? Check_Temp->Check_Byproduct Yes Sol_Temp Solution: - Use ice-salt bath - Monitor internal temp - Use diazonium salt immediately Check_Temp->Sol_Temp No Phenol Phenol (e.g., 8-OH-5-Br-IQ) Check_Byproduct->Phenol Phenol Reduced Reduced Product (e.g., 5-Br-IQ) Check_Byproduct->Reduced Reduced Tar Tar / Decomposition Check_Byproduct->Tar Tar Sol_Water Cause: Reaction with H₂O Solution: - Maintain low temp - Use more concentrated acid Phenol->Sol_Water Sol_Reduction Cause: Undesired reduction Solution: - Check for contaminants - Use high-purity CuBr Reduced->Sol_Reduction Sol_Decomp Cause: Thermal decomposition Solution: - Strict temp control (0-5°C) - Prepare fresh, use immediately Tar->Sol_Decomp

Caption: Troubleshooting guide for the Sandmeyer reaction.

Part 3: Purification Strategies
Q7: How can I effectively purify this compound from the common side products like 5-bromoisoquinoline or its 5,7,8-tribromo analogue?

A7: Purification often requires a combination of techniques, as the structural similarity of the side products can make separation challenging.

  • Recrystallization: This should be the first line of defense. The crude product from a direct bromination is often a solid. Recrystallization from a suitable solvent system, such as a heptane/toluene mixture, can be very effective at removing both less-polar (5-bromoisoquinoline) and more-polar (unreacted starting material) impurities.[3] Multiple recrystallizations may be necessary.

  • Column Chromatography: For difficult separations, silica gel column chromatography is the most reliable method. A gradient elution system, typically starting with a non-polar solvent like hexanes or dichloromethane and gradually increasing the polarity with ethyl acetate or diethyl ether, can resolve the different brominated isomers.[3]

    • Elution Order: Expect the least polar compound (unreacted isoquinoline, if any) to elute first, followed by 5-bromoisoquinoline, then the desired this compound, and finally the most polar over-brominated products.

  • Acid-Base Extraction: This can be useful during the workup to remove any unreacted isoquinoline. Dissolving the crude organic extract in a solvent like diethyl ether and washing with dilute acid (e.g., 1M HCl) will protonate and extract the basic isoquinoline into the aqueous layer, leaving the less basic brominated products in the organic phase.

References

Technical Support Center: Purification of 5,8-Dibromoisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate through recrystallization. Here, we will address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your purification process.

Troubleshooting Guide: Common Issues in this compound Recrystallization

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My this compound is not dissolving in the hot solvent, or I have to use an excessively large volume. What's going wrong?

Answer: This is a classic sign of poor solvent selection. The ideal recrystallization solvent should dissolve the solute (this compound) sparingly at room temperature but have a high solubility at its boiling point[1]. This compound is a relatively non-polar, aromatic heterocyclic compound, and its solubility is limited in highly polar solvents like water[2][3].

Troubleshooting Steps:

  • Solvent System Re-evaluation: If you are using a single solvent, it may be either too polar or not polar enough. Consider a mixed solvent system. For halogenated aromatic compounds, mixtures like heptane/toluene or ethanol/water can be effective[4][5][6]. The more soluble solvent is used to dissolve the compound, and the less soluble solvent (anti-solvent) is added to induce crystallization upon cooling[7].

  • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in various solvents. A good starting point for this compound would be toluene, xylenes, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane)[1][2].

  • Ensure Adequate Heating: Make sure your solvent is at or near its boiling point when you are dissolving the compound. Use a reflux condenser to prevent solvent loss during this process.

Q2: After cooling, no crystals have formed, or I have a very low yield. How can I induce crystallization and improve my recovery?

Answer: The failure of a compound to crystallize from a solution that is known to be saturated or supersaturated is a common issue, often related to the kinetics of nucleation[8].

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth[6].

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This will act as a template for further crystallization[9].

    • Concentrate the Solution: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again[9].

  • Maximize Yield:

    • Sufficient Cooling: Ensure the solution has been cooled to a low enough temperature. After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and increase the yield[1][10].

    • Patience is Key: Crystallization can sometimes be a slow process. Allow sufficient time for the crystals to form before proceeding to filtration[11][12].

Q3: My product has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly[13].

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level slightly. Allow the solution to cool more slowly[9].

  • Solvent Choice: The solvent may be too non-polar for your compound at the point of saturation. Consider adding a slightly more polar co-solvent to the mixture.

  • Lower the Temperature of Dissolution: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

Q4: The resulting crystals are colored (e.g., yellow or brown), but the pure compound should be a white to pale yellow solid. How can I remove these colored impurities?

Answer: Colored impurities are common in the synthesis of heterocyclic compounds. These can often be removed with activated charcoal[2][10].

Troubleshooting Steps:

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal while the desired compound is still in solution. If the solution cools during filtration, your product will prematurely crystallize on the filter paper, leading to significant loss of yield. Use a pre-heated funnel and flask for this step[14].

Frequently Asked Questions (FAQs)

What are the key properties of this compound to consider for recrystallization?

This compound is a solid at room temperature, typically appearing as white to pale yellow crystals[2]. It has a molecular weight of approximately 286.95 g/mol [15][16]. It has limited solubility in water but is soluble in various organic solvents[2]. The presence of two bromine atoms makes the molecule relatively non-polar and increases its boiling point compared to isoquinoline[2].

What are some recommended solvent systems for the recrystallization of this compound?

Based on the properties of similar halogenated aromatic compounds, the following solvent systems can be considered:

Solvent SystemRationale
Heptane/Toluene A common choice for brominated isoquinoline derivatives, where toluene acts as the primary solvent and heptane as the anti-solvent to induce crystallization[4][5][6].
Ethanol/Water A versatile system where ethanol dissolves the compound, and the addition of water decreases its solubility[1][6].
Dichloromethane/Hexane Dichloromethane is a good solvent for many organic compounds, and hexane can be used as an anti-solvent[2].
How can I assess the purity of my recrystallized this compound?

The purity of your final product can be determined by several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of this compound and to detect the presence of any residual impurities or solvents.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Experimental Workflow & Diagrams

General Recrystallization Protocol for this compound
  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[10][14].

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent[1][10].

Recrystallization Troubleshooting Flowchart

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve colored_crystals Crystals Colored? dissolve->colored_crystals cool Cool Solution oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes filter_dry Filter & Dry Crystals low_yield->filter_dry No concentrate Concentrate Solution & Recool low_yield->concentrate Yes colored_crystals->cool No charcoal Add Charcoal, Hot Filter colored_crystals->charcoal Yes end Pure Product filter_dry->end charcoal->cool reheat_add_solvent->cool induce_crystallization->cool concentrate->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Purification of 5-Bromo-8-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for handling and purifying 5-bromo-8-nitroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate and may encounter challenges related to its purity. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of 5-bromo-8-nitroisoquinoline shows several impurities by TLC and ¹H NMR. What are these likely to be?

A1: The one-pot synthesis from isoquinoline, while efficient, can generate several structurally similar impurities.[1] The most commonly observed byproducts include:

  • Positional Isomers: 8-bromo-5-nitroisoquinoline. This isomer can be difficult to remove due to its similar polarity. Careful temperature control during the initial bromination step is critical to suppress its formation.[1]

  • Over-brominated Products: 5,8-dibromoisoquinoline. This impurity arises if an excess of the brominating agent (e.g., N-bromosuccinimide) is used.[1]

  • Incomplete Nitration: 5-bromoisoquinoline (unreacted starting material for the nitration step).

  • Incomplete Bromination: 5-nitroisoquinoline.

A clear understanding of these potential contaminants is the first step in designing an effective purification strategy.

Q2: Why is recrystallization often the first choice for purifying crude 5-bromo-8-nitroisoquinoline?

A2: Recrystallization is a powerful, cost-effective, and scalable technique for removing significant amounts of impurities from a solid product.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For 5-bromo-8-nitroisoquinoline, which is a crystalline solid, a well-chosen solvent will dissolve it completely at an elevated temperature but allow it to crystallize out in high purity upon cooling, while impurities remain in the solution (mother liquor).[2][3] It is particularly effective at removing impurities with significantly different polarity from the target compound.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A3: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The compound melts and separates as an insoluble liquid phase rather than crystallizing.

Troubleshooting Steps:

  • Lower the Temperature: Ensure you are not overheating the solvent. The goal is to dissolve the compound, not melt it.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to reduce saturation.[4]

  • Change Solvent System: Select a solvent with a lower boiling point. For 5-bromo-8-nitroisoquinoline, a mixed solvent system like heptane/toluene is often used to modulate solvency and avoid this issue.[1][3]

  • Promote Slow Cooling: Rapid cooling encourages oiling or the formation of small, impure crystals. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[2]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[4]

Troubleshooting Purification Workflows

This section provides a systematic approach to resolving common purification challenges. The following diagram illustrates a typical decision-making workflow for purifying crude 5-bromo-8-nitroisoquinoline.

G start Crude 5-bromo-8-nitroisoquinoline recrystallization Protocol 1: Recrystallization (Heptane/Toluene) start->recrystallization purity_check1 Purity Assessment (TLC, ¹H NMR, HPLC) recrystallization->purity_check1 pass1 Purity >99%? purity_check1->pass1 Yes fail1 Purity <99% purity_check1->fail1 No end Pure Product pass1->end chromatography Protocol 2: Silica Gel Chromatography fail1->chromatography purity_check2 Purity Assessment (TLC, HPLC) chromatography->purity_check2 pass2 Fractions >99.5%? purity_check2->pass2 Yes fail2 Impurity Co-elutes purity_check2->fail2 No combine Combine & Evaporate Pure Fractions pass2->combine combine->end troubleshoot Troubleshoot Chromatography (See Guide) fail2->troubleshoot

Caption: Decision workflow for purification of 5-bromo-8-nitroisoquinoline.

Problem: Recrystallization failed to remove a key impurity.

Analysis: If TLC or NMR analysis shows persistent impurities after recrystallization, it is likely due to the presence of an isomer (e.g., 8-bromo-5-nitroisoquinoline) with very similar solubility properties.[1] In this scenario, orthogonal purification methods are required.

Solution: Silica gel column chromatography is the recommended next step. The slight difference in polarity between positional isomers can be exploited by using a carefully selected mobile phase to achieve separation.[1][4]

ParameterRecrystallizationSilica Gel Chromatography
Primary Use Bulk impurity removal, high-throughputHigh-resolution separation of closely related impurities
Typical Solvent System Heptane/Toluene[1][3]Dichloromethane/Diethyl Ether or Ethyl Acetate[1]
Key Advantage Scalable, economicalHigh resolving power
Common Challenge May not separate isomers effectivelyCan be lower yielding, requires more solvent
Problem: The product appears to be degrading on the silica column (streaking, color change).

Analysis: While silica gel is generally considered neutral, its surface contains acidic silanol groups. Basic compounds, such as those containing the isoquinoline nitrogen, can interact strongly, leading to peak tailing or, in some cases, acid-catalyzed degradation.[4]

Solution:

  • Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase. This deactivates the acidic sites on the silica, improving peak shape and minimizing degradation.[4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if degradation persists.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the separation efficiently.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from established procedures and is highly effective for removing the bulk of impurities from crude 5-bromo-8-nitroisoquinoline.[1][3]

Materials:

  • Crude 5-bromo-8-nitroisoquinoline

  • Heptane (technical grade)

  • Toluene (technical grade)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Suspension: In a 2-L round-bottomed flask, suspend the crude material (e.g., 65 g) in a mixture of 1000 mL of heptane and 250 mL of toluene.[1]

  • Dissolution: Heat the mixture to reflux with stirring for 1.5 hours. The goal is to dissolve the desired product while some insoluble impurities may remain.

  • Hot Filtration (Optional but Recommended): If insoluble matter is present, perform a hot filtration through a pad of Celite in a pre-heated Büchner funnel to remove it. This step is crucial to prevent premature crystallization and trapping of impurities.[1]

  • Concentration & Cooling: Reduce the volume of the filtrate by distillation to approximately 1000 mL. Allow the resulting orange solution to cool slowly to room temperature with gentle stirring overnight. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Isolation: Isolate the precipitated solids by vacuum filtration.

  • Washing: Wash the crystals with ice-cold heptane (e.g., 350 mL) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Air-dry the light yellow, crystalline product to a constant weight. The expected yield is typically in the range of 47-51% from isoquinoline, with a purity often exceeding 98%.[1]

Protocol 2: Purification by Column Chromatography

This protocol is intended for material that requires higher purity (>99%) after an initial recrystallization step.[1]

Materials:

  • Silica gel (63-200 µm)

  • Dichloromethane (DCM)

  • Diethyl ether or Ethyl Acetate

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 DCM/diethyl ether). Pour the slurry into the column and allow it to pack uniformly. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the partially purified 5-bromo-8-nitroisoquinoline in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the initial mobile phase (9:1 DCM/diethyl ether). The typical TLC Rf value for the product is ~0.57 in 9:1 DCM/ethyl acetate.[1]

  • Gradient Elution (Optional): If separation is difficult, a shallow gradient can be employed, gradually increasing the polarity by moving from a 9:1 to a 6:1 ratio of DCM/diethyl ether.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final product with >99% purity.[1]

References

Technical Support Center: Dibromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isoquinoline functionalization. The dibromination of isoquinoline is a deceptively challenging transformation, fraught with potential pitfalls in regioselectivity, reaction control, and product purification.

This document moves beyond simple protocols to provide a deep, mechanistic-driven understanding of the challenges you may encounter. Our goal is to empower you not just to follow a recipe, but to troubleshoot and optimize your reaction based on a solid foundation of chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the dibromination of isoquinoline so difficult?

A1: The challenge lies in the inherent electronic properties of the isoquinoline ring system. The molecule consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring.

  • The Role of the Nitrogen Atom: The nitrogen in the pyridine ring is basic and acts as an electron-withdrawing group via induction and resonance, deactivating this ring toward electrophilic attack. Consequently, electrophilic aromatic substitution (EAS), such as bromination, preferentially occurs on the benzene ring (carbocyclic ring).[1]

  • Kinetic vs. Thermodynamic Control: Under neutral or weakly acidic conditions, a complex mixture of isomers can form. However, performing the reaction in a strong protic acid like concentrated sulfuric acid (H₂SO₄) is the key to controlling regioselectivity. The acid protonates the isoquinoline nitrogen, forming an isoquinolinium ion. This N-protonation further deactivates the pyridine ring and strongly directs the electrophilic attack to the C-5 and C-8 positions of the benzene ring, which are para and ortho, respectively, to the fused pyridine system.[2] The initial bromination occurs preferentially at the C-5 position, followed by the second bromination at C-8.[3]

Strict control over reaction conditions, particularly the choice of acid and temperature, is paramount to exploit these electronic effects and prevent the formation of undesired isomers.[4][5]

Q2: My reaction stalled after forming 5-bromoisoquinoline, resulting in a mixture of starting material, mono-, and di-brominated products. How can I drive the reaction to completion to favor 5,8-dibromoisoquinoline?

A2: This is a common kinetic problem. The first bromination at C-5 is generally faster than the second at C-8. The presence of the first electron-withdrawing bromine atom at C-5 slightly deactivates the ring, making the second substitution more sluggish. To achieve a high yield of the 5,8-dibromo product, you must adjust the reaction parameters to overcome this difference in reaction rates.

Key Parameters to Adjust:

  • Stoichiometry of the Brominating Agent: To favor dibromination, you need to use more than two equivalents of the brominating agent. A common and effective protocol uses approximately 2.3 equivalents of N-Bromosuccinimide (NBS) to drive the reaction towards the desired this compound.[2]

  • Reaction Time and Temperature: The reaction often requires a staged temperature profile. After the initial, more exothermic C-5 bromination at a lower temperature (e.g., -25°C to -22°C), allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., -18°C) can facilitate the second bromination at C-8.[2][6] Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Purity of Reagents: The purity of NBS is critical. It is highly recommended to recrystallize commercial NBS from water before use, as impurities can inhibit the reaction or lead to side products.[6][7]

Q3: I'm observing significant over-bromination and isolating 5,7,8-tribromoisoquinoline. What is causing this and how can it be prevented?

A3: The formation of 5,7,8-tribromoisoquinoline is a classic sign of using an excess of the brominating agent.[3] While an excess is needed to push past the mono-brominated stage, too much will lead to a third substitution at the C-7 position.

Preventative Measures:

  • Precise Stoichiometric Control: This is the most critical factor. Do not use more than the recommended ~2.3 equivalents of NBS if this compound is your target. Using a precise amount ensures that the reagent is consumed before significant tribromination can occur.[6]

  • Incremental Addition: Adding the brominating agent in portions can help maintain better control over the reaction exotherm and local concentrations, reducing the likelihood of over-bromination.

  • Starting Material for Tribromination: It's noteworthy that obtaining good yields of 5,7,8-tribromoisoquinoline is best achieved by starting from this compound itself, rather than trying to perform a one-pot tribromination from isoquinoline.[3] This underscores the importance of stoichiometric control.

Q4: The purification of my crude this compound is challenging, with the product co-eluting with other isomers or starting materials. Do you have any suggestions?

A4: Purification is often the final hurdle. The similar polarity of 5-bromoisoquinoline, this compound, and other potential side products like 5,7,8-tribromoisoquinoline makes separation difficult.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining high-purity material, especially on a larger scale. After workup, a crude product that is >90% pure can often be purified to >99% by recrystallization. A common solvent system is a mixture of heptane and toluene.[7]

  • Column Chromatography: For smaller scales or very complex mixtures, silica gel chromatography is necessary. A gradient elution is typically required. A good starting point is a solvent system of dichloromethane and diethyl ether, gradually increasing the polarity.[6]

  • Optimize the Reaction: The easiest purification is one that is not needed. The best strategy is to optimize the reaction conditions (temperature, stoichiometry) to maximize the yield of the desired product and minimize impurities, making the subsequent purification much simpler.

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient brominating agent. 2. Reaction temperature too low or time too short. 3. Impure NBS was used.1. Ensure at least 2.3 equivalents of NBS are used for dibromination. 2. Maintain temperature at ~ -22°C for 2h, then ~ -18°C for 3h.[2] Monitor by TLC/LC-MS. 3. Recrystallize NBS from water before use.[6]
Formation of Multiple Isomers 1. Temperature control was lost (reaction too warm). 2. Insufficiently acidic medium.1. Maintain strict temperature control between -25°C and -15°C.[7][8] 2. Use concentrated (96%) sulfuric acid as the solvent to ensure full N-protonation.[6]
Significant Over-bromination 1. Excess of brominating agent used.1. Carefully weigh and add no more than the stoichiometrically required amount of NBS (~2.3 eq.).[6]
Dark Brown/Black Reaction Mixture 1. Temperature runaway causing decomposition. 2. Presence of water in the reaction.1. Ensure efficient cooling and slow, portion-wise addition of NBS. 2. Use anhydrous grade solvents and ensure isoquinoline is fully dissolved in acid before cooling.[6]

Visual Workflow and Reaction Pathway

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the dibromination of isoquinoline.

G cluster_troubleshooting Troubleshooting Loop start Start Dibromination Reaction tlc Monitor Reaction by TLC/LC-MS start->tlc workup Reaction Complete? Proceed to Workup tlc->workup yes incomplete Incomplete Reaction: (SM + Mono-Br) tlc->incomplete no over Over-bromination: (Tri-Br) tlc->over no isomers Mixture of Isomers tlc->isomers no sol_incomplete Solution: - Add more NBS (up to 2.3 eq) - Increase time/temp slightly - Check NBS purity incomplete->sol_incomplete sol_over Solution: - Reduce NBS eq. in next run - Ensure precise measurement over->sol_over sol_isomers Solution: - Improve temperature control - Confirm H₂SO₄ concentration isomers->sol_isomers sol_incomplete->tlc Re-evaluate sol_over->tlc Re-evaluate sol_isomers->tlc Re-evaluate

Caption: A troubleshooting workflow for isoquinoline dibromination.

Electrophilic Bromination Pathway

This diagram illustrates the sequential bromination of isoquinoline under strongly acidic conditions.

G cluster_reactants Reactants cluster_intermediate Mono-bromination cluster_product Di-bromination iso Isoquinoline mono 5-Bromoisoquinoline iso->mono  Step 1:  -25°C to -22°C nbs_h2so4 + NBS (1.1 eq) + H₂SO₄ dibromo This compound (Target Product) mono->dibromo  Step 2:  -18°C nbs2 + NBS (1.2 eq)

Caption: Regioselective pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is intended for trained organic chemists.[2][6]

Materials:

  • Isoquinoline (97% or higher)

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Sulfuric Acid (H₂SO₄), concentrated (96%)

  • Dry Ice / Acetone bath

  • Sodium Hydroxide (NaOH) solution, 2M

  • Dichloromethane (DCM)

  • Diethyl Ether

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated H₂SO₄ (8.5 mL per 1 g of isoquinoline).

  • Dissolution: Cool the sulfuric acid to 0°C in an ice bath. Slowly and carefully add isoquinoline (1.0 eq) to the stirred acid. Ensure the isoquinoline dissolves completely before proceeding.

  • Cooling: Cool the reaction mixture to -25°C using a dry ice/acetone bath.

  • NBS Addition: Once the temperature is stable, add recrystallized NBS (2.3 eq) portion-wise, ensuring the internal temperature does not rise above -20°C.

  • Reaction Monitoring: Stir the mixture at -22°C (±1°C) for 2 hours, then allow the temperature to rise to -18°C (±1°C) and stir for an additional 3 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM/Et₂O), checking for the consumption of 5-bromoisoquinoline and the formation of the dibromo product.

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice in a large beaker.

  • Basification: Cool the resulting aqueous solution in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of diethyl ether in dichloromethane (e.g., 9:1 to 6:1) to afford pure this compound.[6] Alternatively, for larger scales, recrystallization from a toluene/heptane mixture can be employed.[7]

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 5,8-dibromoisoquinoline. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to complex heteroaromatic substrates like this compound presents unique challenges.[1][2] This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding at all. My starting material is recovered unchanged. What are the likely causes?

A1: Complete lack of reactivity in a Suzuki coupling with this compound often points to fundamental issues with the catalytic cycle or reaction setup. Here are the primary culprits and how to address them:

  • Catalyst Deactivation by the Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common challenge when working with nitrogen-containing heterocycles.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, disfavoring coordination with the isoquinoline nitrogen and promoting the desired catalytic cycle.[4][5] These ligands are known to be highly effective for challenging substrates, including heteroaryl halides.[4][5]

  • Inadequate Degassing (Oxygen Contamination): The active Pd(0) catalyst is extremely sensitive to oxygen. Insufficient degassing allows oxygen to oxidize Pd(0) to Pd(II), which can lead to the formation of inactive palladium black and halt the reaction.[6]

    • Solution: Ensure rigorous degassing of your solvent and the reaction vessel. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes and to subject the sealed reaction flask to several cycles of vacuum and backfilling with an inert gas.

  • Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is especially true for heteroaryl boronic acids.[1]

    • Solution: Use freshly purchased or recently purified boronic acid. If you suspect degradation, you can convert the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be used directly in the reaction.[1] Alternatively, using potassium organotrifluoroborate salts can offer enhanced stability, releasing the boronic acid slowly under the reaction conditions.[7][8]

  • Incorrect Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] An inappropriate choice of base or a solvent system that does not facilitate the dissolution of both the organic substrates and the inorganic base can prevent the reaction from starting.[11][12]

    • Solution: For this compound, a common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[11] A mixed solvent system, such as 1,4-dioxane/water or DMF/water, is often effective as it helps to dissolve both the organic and inorganic components.[11]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Yield and Formation of Side Products

Question: "I am getting some of my desired mono-arylated product, but the yield is very low, and I see significant amounts of starting material and what appears to be a homocoupled product of my boronic acid. How can I improve this?"

Answer: This scenario suggests that the catalytic cycle is turning over, but it's inefficient and plagued by side reactions. Let's break down the potential causes and solutions.

Causality Analysis:

  • Protodeboronation: The boronic acid is decomposing faster than it can participate in the cross-coupling.[1] This is often accelerated by high temperatures and the presence of water.[13]

  • Homocoupling: The presence of oxygen or residual Pd(II) from the precatalyst can lead to the oxidative homocoupling of two boronic acid molecules.[1]

  • Competitive Dehalogenation: The starting this compound is being reduced, replacing one of the bromine atoms with hydrogen.

Troubleshooting Workflow:

Detailed Recommendations:

  • Switch to a More Stable Boron Reagent: Instead of the boronic acid, use its corresponding pinacol boronate ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[7][8] These are generally more stable and less prone to protodeboronation.[7] While some boronate esters can transmetalate directly, others may require hydrolysis in situ, which can be controlled by the reaction conditions.[14][15]

  • Optimize Ligand and Palladium Source: If you are using a less active catalyst like Pd(PPh₃)₄, switch to a more robust system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often more effective for heteroaryl bromides.[4][5] These ligands accelerate both oxidative addition and reductive elimination, helping the desired reaction outcompete side reactions.[4]

  • Re-evaluate the Base: A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step, which may be rate-limiting. Be mindful that excessively strong bases can promote side reactions, so screening is key.

Table 1: Recommended Catalyst Systems for this compound

Palladium SourceLigandTypical Loading (mol%)Recommended BaseSolvent System
Pd(OAc)₂SPhos1-3K₃PO₄1,4-Dioxane/H₂O
Pd₂(dba)₃XPhos1-2Cs₂CO₃Toluene/H₂O
Pd(dppf)Cl₂(None)2-5K₂CO₃DMF/H₂O
Scenario 2: Lack of Selectivity - Formation of Both Mono- and Di-arylated Products

Question: "My goal is to synthesize the mono-arylated 5-bromo-8-arylisosquinoline, but I am getting a mixture of the mono- and di-substituted products, which are difficult to separate. How can I improve the selectivity for mono-arylation?"

Answer: Achieving selective mono-arylation on a di-halogenated substrate is a common challenge that hinges on controlling the relative reactivity of the two bromine atoms and the reaction stoichiometry.[16]

Causality Analysis:

The C5 and C8 positions of the isoquinoline ring have different electronic environments, which should inherently lead to some selectivity. However, under forcing conditions or with highly active catalysts, the second coupling can occur rapidly after the first.

  • Over-Equivalence of Boronic Acid: Using a significant excess of the boronic acid will drive the reaction towards di-substitution.

  • High Catalyst Activity and Temperature: Highly active catalyst systems and elevated temperatures can overcome the activation barrier for the second coupling, even after the first arylation has occurred.[17]

  • Ligand Effects: Certain bulky ligands are known to promote exhaustive arylation, even with a deficit of the nucleophile.[16][18]

Strategies for Selective Mono-Arylation:

  • Stoichiometric Control: Carefully control the stoichiometry. Start with a slight excess of the this compound relative to the boronic acid (e.g., 1.1 equivalents of dibromoisoquinoline to 1.0 equivalent of boronic acid). This ensures the boronic acid is the limiting reagent, disfavoring the second coupling.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will increase the difference in reactivity between the first and second coupling events. You may need to screen temperatures, for example, starting at 60 °C and gradually increasing if the reaction is too slow.

  • Ligand Selection: The choice of ligand can be decisive in controlling selectivity.[19][20] While bulky ligands are good for reactivity, sometimes a less bulky ligand like PPh₃ or a bidentate ligand like dppf can offer better control, albeit potentially at the cost of reaction speed.[19] A systematic screening of ligands is often necessary.[19][20]

Experimental Protocol for Selective Mono-Arylation:

  • Setup: To a dry Schlenk flask, add this compound (1.1 mmol), the arylboronic acid (1.0 mmol), K₂CO₃ (2.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the boronic acid is consumed (or the reaction stalls), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to separate the desired mono-arylated product from the starting material and any di-arylated byproduct.

By systematically addressing these common issues, you can significantly improve the outcome of your Suzuki coupling reactions with this compound, leading to higher yields, better selectivity, and more reliable results in your research and development efforts.

References

Preventing byproduct formation in 5,8-Dibromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Byproduct Formation and Maximizing Purity

Welcome to the technical support center for the synthesis of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthetic procedure. Here, we address common challenges and provide in-depth, science-backed solutions to prevent the formation of unwanted byproducts, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts in the synthesis of this compound, which typically proceeds via the bromination of isoquinoline, are:

  • 5-Bromoisoquinoline: This is the product of mono-bromination and is the primary byproduct if the reaction does not go to completion.

  • Over-brominated Isoquinolines: The formation of tri- or even tetra-brominated isoquinolines can occur if an excess of the brominating agent is used or if the reaction conditions are too harsh. A common example is 5,7,8-tribromoisoquinoline.[1]

  • Other Bromoisoquinoline Isomers: Depending on the reaction conditions, other isomers such as 8-bromoisoquinoline may form in small quantities.[2]

  • Unreacted Isoquinoline: Incomplete conversion will leave the starting material in your crude product.

Q2: What is the general synthetic strategy for this compound, and what are the critical control points?

The most common and direct method for synthesizing this compound is the electrophilic bromination of isoquinoline using a brominating agent in the presence of a strong acid, typically concentrated sulfuric acid.[3][4] The reaction proceeds in two main stages: the formation of 5-bromoisoquinoline, followed by a second bromination at the 8-position.

The critical control points to minimize byproduct formation are:

  • Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to isoquinoline is crucial. An insufficient amount will lead to incomplete reaction and a high proportion of 5-bromoisoquinoline, while a significant excess can result in over-bromination.

  • Reaction Temperature: Temperature control is vital for selectivity. Lower temperatures generally favor the desired 5,8-disubstitution pattern and minimize the formation of other isomers.[2][4]

  • Purity of Reagents: The purity of the brominating agent, such as N-Bromosuccinimide (NBS), is important. Impurities can lead to side reactions and lower yields. It is often recommended to recrystallize NBS before use.[2][4]

  • Reaction Time: Sufficient reaction time is necessary for the second bromination to occur and to consume the intermediate 5-bromoisoquinoline.

Troubleshooting Guide

Problem 1: High levels of 5-bromoisoquinoline in the final product.

Cause: This indicates an incomplete reaction, where the second bromination at the 8-position has not proceeded to completion. This can be due to several factors:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent was too low.

  • Reaction Time Too Short: The reaction was not allowed to proceed long enough for the second bromination to occur.

  • Low Reaction Temperature: While low temperatures are generally good for selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.

Solutions:

  • Optimize Stoichiometry: Carefully increase the molar equivalents of the brominating agent (e.g., NBS) relative to isoquinoline. A common starting point is to use slightly more than two equivalents.

  • Increase Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to ensure the disappearance of the 5-bromoisoquinoline intermediate.

  • Temperature Gradient: Consider a temperature gradient approach. The initial bromination to form 5-bromoisoquinoline can be carried out at a very low temperature (e.g., -25°C to -15°C) for selectivity. Then, the temperature can be slowly raised to facilitate the second bromination at the 8-position.

Problem 2: Presence of over-brominated byproducts (e.g., 5,7,8-tribromoisoquinoline).

Cause: The formation of tri- or poly-brominated species is a result of excessive bromination. This is typically caused by:

  • Large Excess of Brominating Agent: Using a significant excess of the brominating agent will drive the reaction towards further substitution.

  • High Reaction Temperature: Higher temperatures can increase the reactivity of the system and lead to less selective, over-bromination.

Solutions:

  • Precise Stoichiometry: Use a carefully measured amount of the brominating agent, typically around 2.1 to 2.2 equivalents, to ensure complete di-bromination without excessive over-bromination.

  • Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction. A dry ice/acetone bath is often used for this purpose.[2]

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus reducing the likelihood of over-bromination.

Problem 3: Formation of a complex mixture of isomers.

Cause: A lack of regioselectivity in the bromination reaction can lead to a mixture of different bromoisoquinoline isomers. The primary factors influencing selectivity are:

  • Reaction Conditions: The choice of acid and temperature can significantly impact the position of bromination.

  • Purity of Starting Materials: Impurities in the isoquinoline or brominating agent can sometimes catalyze side reactions.

Solutions:

  • Use of Strong Acid: The use of concentrated sulfuric acid is known to direct the bromination to the 5- and 8-positions.[3][4]

  • Low Temperature: As previously mentioned, low temperatures are crucial for achieving high regioselectivity. The reaction should be maintained at or below -15°C during the addition of the brominating agent.[4]

  • Purification of Reagents: Ensure the purity of your starting materials. Recrystallize NBS from water and ensure your isoquinoline is of high purity.[2][4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of both under- and over-brominated byproducts.

Materials:

  • Isoquinoline (high purity)

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Aqueous Ammonia (25%)

  • Dry Ice/Acetone Bath

  • Mechanical Stirrer

  • Three-necked round-bottom flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add isoquinoline to the stirred sulfuric acid, ensuring the temperature does not rise significantly.

  • Once the isoquinoline is fully dissolved, cool the mixture to -25°C using a dry ice/acetone bath.

  • In small portions, add recrystallized NBS (2.1 equivalents) to the reaction mixture over a period of 1-2 hours. It is critical to maintain the internal temperature between -25°C and -20°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at -20°C for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the 5-bromoisoquinoline intermediate.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of aqueous ammonia, keeping the temperature below 30°C. The pH should be adjusted to approximately 8.

  • The resulting precipitate is the crude this compound. Isolate the solid by filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by column chromatography.[2][4]

Data Presentation

Table 1: Effect of NBS Stoichiometry on Product Distribution

Molar Equivalents of NBSThis compound (%)5-Bromoisoquinoline (%)Over-brominated Products (%)
1.11580<1
2.085105
2.1 (Optimized) >90 <5 <5
2.580<119

Note: The percentages are approximate and can vary based on other reaction conditions.

Visualizing the Reaction Pathway and Byproduct Formation

Byproduct_Formation Isoquinoline Isoquinoline NBS_1 + NBS (1 eq) -25°C to -15°C Isoquinoline->NBS_1 Five_Bromo 5-Bromoisoquinoline NBS_1->Five_Bromo NBS_2 + NBS (1 eq) -20°C Five_Bromo->NBS_2 Insufficient_NBS Insufficient NBS Short Reaction Time Five_Bromo->Insufficient_NBS Five_Eight_Dibromo This compound (Desired Product) NBS_2->Five_Eight_Dibromo Excess_NBS + Excess NBS High Temp. Five_Eight_Dibromo->Excess_NBS Over_Brominated Over-brominated Products (e.g., 5,7,8-Tribromoisoquinoline) Excess_NBS->Over_Brominated Incomplete_Reaction High 5-Bromoisoquinoline (Byproduct) Insufficient_NBS->Incomplete_Reaction

Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this challenging transformation. The methodologies and recommendations provided herein are grounded in established mechanistic principles and field-proven strategies to help you navigate the complexities of this specific reaction.

Introduction: The Challenge of this compound

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial linkage in many pharmaceuticals and functional materials.[1][2] However, the successful application of this reaction to heteroaromatic substrates like this compound presents a unique set of challenges. The isoquinoline core can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the presence of two bromine atoms introduces the complexity of controlling selectivity between mono- and di-amination. This guide will provide a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns when setting up the Buchwald-Hartwig amination of this compound.

Q1: What are the most critical starting parameters for the amination of this compound?

A1: The three most critical parameters to consider at the outset are the choice of palladium precatalyst, the ligand, and the base. For a substrate like this compound, a good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. The ligand choice is paramount; sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, or BrettPhos), are often necessary for challenging substrates.[3][4] For the base, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

Q2: I am observing no reaction or very low conversion. What is the most likely cause?

A2: The most common culprits for a stalled reaction are catalyst deactivation or inhibition. The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, hindering the catalytic cycle. Using a bulky ligand can often mitigate this issue.[3] Additionally, ensure your reagents and solvent are scrupulously dry and degassed, as oxygen and water can deactivate the catalyst.[6]

Q3: How can I control the selectivity between mono- and di-amination?

A3: Achieving selective mono-amination can be challenging. The primary handle for controlling selectivity is stoichiometry. Using a slight excess of the amine (1.1-1.2 equivalents) relative to the this compound can favor mono-amination. Lowering the reaction temperature can also sometimes improve selectivity. For di-amination, a larger excess of the amine (2.2-2.5 equivalents) and longer reaction times are typically required.

Q4: My reaction is producing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). What can I do to minimize this?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from β-hydride elimination from the amine or from side reactions involving the solvent or trace water.[1] To minimize this, ensure your amine is of high purity and that your solvent is anhydrous. Switching to a bulkier ligand can also disfavor the pathways leading to hydrodehalogenation.[7]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your reaction.

Problem 1: Low Yield of the Desired Aminated Product
Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inhibition/Deactivation Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos, SPhos). Consider using a pre-catalyst that is more resistant to deactivation.Bulky ligands can prevent the isoquinoline nitrogen from coordinating to the palladium center and sterically favor the desired reductive elimination step.[1][3]
Suboptimal Base If using a strong base like NaOtBu leads to decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄, potentially with a slight increase in reaction temperature.The choice of base is critical and substrate-dependent. For sensitive substrates, a weaker base can prevent decomposition.[5]
Incorrect Solvent While toluene is a common choice, consider screening other anhydrous, degassed solvents like dioxane or THF.The solvent affects the solubility of reagents and the stability of catalytic intermediates.[5][8]
Insufficient Reaction Time/Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial.The kinetics of the reaction are temperature-dependent. However, excessive heat can lead to side reactions.
Problem 2: Poor Selectivity (Mono- vs. Di-amination)
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Stoichiometry For mono-amination, use a slight excess of the amine (1.1-1.2 eq). For di-amination, use a larger excess (2.2-2.5 eq).Le Châtelier's principle can be applied to drive the reaction towards the desired product.
Reaction Temperature Too High For mono-amination, try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor carefully.The activation energy for the second amination may be higher, so lowering the temperature can favor the mono-aminated product.
Ligand Effects Experiment with different ligands. Less bulky ligands may favor di-amination due to reduced steric hindrance around the metal center.The steric and electronic properties of the ligand play a crucial role in controlling the reactivity of the catalyst.[9]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Note: This is a general starting protocol and should be optimized for each specific amine.

  • Preparation: In a glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv for mono-amination, 2.8 equiv for di-amination).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and add the amine (1.1-1.2 equiv for mono-amination, 2.2-2.5 equiv for di-amination) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction Conditions: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate the fundamental Buchwald-Hartwig catalytic cycle and a decision tree for troubleshooting common issues.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) Amido L-Pd(II)(Ar)(NR2) PdII->Amido R2NH, Base -HX AmineCoord Amine Coordination (R2NH) Deprot Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR2 Amido->Product RedElim Reductive Elimination Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure and dry? Start->Check_Reagents Screen_Ligands Screen bulky, electron-rich ligands (XPhos, RuPhos, etc.) Check_Catalyst->Screen_Ligands Yes Change_Precatalyst Try a different Pd precatalyst Check_Catalyst->Change_Precatalyst No Optimize_Base Screen different bases (NaOtBu, Cs2CO3, K3PO4) Check_Conditions->Optimize_Base Yes Optimize_Temp_Solvent Optimize temperature and solvent Check_Conditions->Optimize_Temp_Solvent No Purify_Reagents Ensure anhydrous/degassed solvent and pure amine Check_Reagents->Purify_Reagents Yes

References

Technical Support Center: Separation of 5,8-Dibromoisoquinoline from Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,8-dibromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its related isomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of separating this compound from its common isomeric byproducts.

The synthesis of this compound, typically achieved through the bromination of isoquinoline, often yields a mixture of isomers that can be challenging to separate due to their similar physical and chemical properties.[1][2][3] This guide provides practical, field-proven insights to help you achieve high purity of the desired 5,8-dibromo isomer.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: My crude product contains significant amounts of monobrominated and other dibrominated isoquinoline isomers.

Probable Cause:

The bromination of isoquinoline is a stepwise process, and incomplete reaction or lack of regioselectivity can lead to a mixture of products.[2][3] The formation of various isomers is highly dependent on reaction conditions such as temperature, the brominating agent used, and the acidity of the medium.[1][4] For instance, using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures is a common method to favor the formation of the 5,8-dibromo derivative.[5] However, deviations from optimal conditions can result in the formation of 5-bromoisoquinoline, 8-bromoisoquinoline, and other dibromo-isomers.[1]

Solution:

Careful control of the reaction conditions is paramount to minimize the formation of isomeric byproducts. Strict temperature control, typically between -30°C and -15°C, is crucial for achieving high regioselectivity.[4][6] Using the correct stoichiometry of the brominating agent is also essential; an excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.[1]

If a mixture of isomers is already formed, a combination of purification techniques will be necessary.

Step-by-Step Protocol for Separation:

  • Initial Assessment (TLC/NMR):

    • Before attempting a large-scale purification, analyze a small sample of the crude product using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

    • TLC will help in choosing an appropriate solvent system for column chromatography by visualizing the separation of the different spots corresponding to the isomers.[9]

    • ¹H NMR spectroscopy is a powerful tool to identify and quantify the different isomers present in the mixture based on their distinct chemical shifts and coupling patterns.[8][10][11]

  • Fractional Crystallization:

    • This technique can be effective if the isomers have significantly different solubilities in a particular solvent system.

    • Experiment with different solvents. Given that this compound is a solid with limited water solubility but good solubility in organic solvents like chloroform and dichloromethane, you can explore recrystallization from solvents like heptane or a mixture of heptane and toluene.[4][5][6]

    • Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The least soluble isomer will crystallize out first.

    • Monitor the purity of the crystals and the mother liquor by TLC or NMR to assess the efficiency of the separation.

  • Column Chromatography:

    • If fractional crystallization is not effective, column chromatography is the most reliable method for separating isomers with similar polarities.[7][12]

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography of non-polar to moderately polar compounds like dibromoisoquinolines.[13]

    • Mobile Phase: Based on your initial TLC analysis, select a solvent system that provides good separation (Rf values ideally between 0.2 and 0.5 for the components of interest).[9] A common starting point is a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like dichloromethane or ethyl acetate.[1][7]

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective in separating closely eluting isomers.[7]

Problem 2: I am having difficulty separating this compound from another dibromo-isomer, for example, 5,7-dibromoisoquinoline.

Probable Cause:

Positional isomers often have very similar physical properties, such as polarity and boiling point, making their separation challenging.[14][15] Their structural similarity leads to comparable interactions with the stationary and mobile phases in chromatography, resulting in overlapping elution profiles.

Solution:

To separate closely related isomers, you need to enhance the selectivity of your chromatographic system.

Strategies for Enhanced Separation:

  • Optimize the Mobile Phase:

    • Fine-tune the solvent composition. Small changes in the ratio of polar to non-polar solvents can significantly impact resolution.

    • Consider using a three-component solvent system to modulate selectivity. For example, adding a small amount of a third solvent with different properties (e.g., an alcohol or an ether) can alter the interactions between the analytes and the stationary phase.

  • Specialized Stationary Phases:

    • For challenging separations of aromatic isomers, consider using stationary phases that offer different interaction mechanisms beyond simple polarity.

    • PFP (Pentafluorophenyl) or Phenyl Columns: In reversed-phase HPLC, these columns can provide enhanced separation of aromatic positional isomers through π-π interactions.[13]

    • Embedded Amide or C8 Columns: These can offer different spatial selectivity compared to standard C18 columns and may be effective for separating diastereomers or conformational isomers.[16]

  • Preparative HPLC:

    • If high purity is critical and the amount of material is manageable, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Problem 3: My purified this compound still shows impurities in the NMR spectrum.

Probable Cause:

  • Co-elution: A persistent impurity may have a very similar retention time to your product under the chosen chromatographic conditions.

  • Contamination from Solvents or Glassware: Impurities can be introduced during the workup or purification process.

  • Degradation: The compound might be unstable under the purification conditions (e.g., prolonged exposure to acidic or basic conditions, or high temperatures).

Solution:

  • Re-purification: If the impurity level is low, a second purification step under different conditions may be effective. For example, if you initially used column chromatography with a hexane/ethyl acetate system, try re-purifying a small sample using a different solvent system, like dichloromethane/methanol, or a different stationary phase.

  • Recrystallization: A final recrystallization step after column chromatography can often remove minor impurities and result in a highly pure crystalline product.[17]

  • Solvent Purity: Always use high-purity solvents for chromatography and workup to avoid introducing contaminants.

  • Inert Atmosphere: If you suspect your compound is sensitive to air or moisture, perform the purification and handling under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the expected isomeric byproducts in the synthesis of this compound?

The direct bromination of isoquinoline can lead to a mixture of products. The primary byproducts are typically monobrominated isoquinolines (5-bromo- and 8-bromoisoquinoline) and other dibrominated isomers such as 5,7-dibromoisoquinoline.[2][3] The distribution of these isomers is highly dependent on the reaction conditions.[1][4]

Q2: What are the key physical properties of this compound that are relevant for its purification?

This compound is typically a white to pale yellow or brown crystalline solid at room temperature.[5][18] It has limited solubility in water but is soluble in organic solvents such as chloroform and dichloromethane.[5] Its relatively non-polar nature makes it suitable for normal-phase chromatography.

Q3: How can I effectively monitor the progress of my column chromatography separation?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography.[7] By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of the different components. Fractions containing the pure desired compound can then be combined.

Q4: Can I use recrystallization as the sole method for purifying crude this compound?

Recrystallization can be an effective purification method, but its success depends on the specific impurities present and their relative solubilities compared to the desired product.[17] If the crude product contains a high percentage of isomers with similar solubilities, recrystallization alone may not be sufficient to achieve high purity.[1][4][6] It is often used as a final polishing step after chromatographic purification.

Q5: Are there any safety precautions I should take when working with dibromoisoquinolines and the solvents used for their purification?

Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in chromatography (e.g., hexane, dichloromethane, ethyl acetate) are often flammable and/or toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the separation and purification of this compound from a crude reaction mixture.

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Steps Crude Crude Reaction Mixture (5,8-DBIQ + Isomers) Analysis TLC & ¹H NMR Analysis Crude->Analysis Frac_Cryst Fractional Crystallization (Optional First Pass) Analysis->Frac_Cryst Assess Feasibility Column_Chrom Column Chromatography (Silica Gel) Analysis->Column_Chrom Direct to Chromatography Frac_Cryst->Column_Chrom If purity is insufficient Fractions Collect & Analyze Fractions (TLC) Column_Chrom->Fractions Combine Combine Pure Fractions Fractions->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Recrystallize Final Recrystallization (High Purity) Solvent_Removal->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: A typical workflow for the purification of this compound.

Quantitative Data Summary

The following table provides a summary of typical chromatographic conditions that can be used as a starting point for the purification of this compound.

ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase separation of non-polar to moderately polar compounds.[13]
Mobile Phase (Initial) 99:1 to 95:5 Hexane:Dichloromethane or Hexane:Ethyl AcetateA non-polar eluent to first elute non-polar impurities.[1]
Mobile Phase (Gradient) Gradually increase the percentage of the more polar solventTo elute compounds with increasing polarity, including the desired product and more polar isomers.[7]
Monitoring TLC with UV visualization (254 nm)To track the separation of aromatic compounds.[7][13]
Typical Loading 1g crude product per 50-100g silica gelA general rule of thumb for good resolution in preparative column chromatography.

References

Technical Support Center: Improving the Regioselectivity of Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of isoquinoline bromination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the regioselectivity of this critical reaction. Here, we will address common experimental challenges through a detailed question-and-answer format, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isoquinoline bromination is yielding a mixture of 5-bromo and 8-bromoisoquinoline. How can I selectively synthesize the 5-bromo isomer?

A1: Achieving high regioselectivity for 5-bromoisoquinoline is a common challenge that can be addressed by carefully controlling the reaction conditions. The key is to leverage the electronic properties of the isoquinoline nucleus under strongly acidic conditions.

Expertise & Experience: In its neutral form, isoquinoline is susceptible to electrophilic attack at multiple positions. However, under strongly acidic conditions, such as in concentrated sulfuric acid (H₂SO₄), the nitrogen atom is protonated, forming the isoquinolinium ion. This protonation deactivates the entire ring system towards electrophilic substitution, but the effect is most pronounced on the pyridine ring. Consequently, substitution is directed to the benzene ring. The C-5 position is electronically favored for electrophilic attack over the C-8 position in the protonated species.

Trustworthiness (Self-Validating System): To selectively obtain 5-bromoisoquinoline, the reaction must be conducted at low temperatures to suppress the formation of the thermodynamically more stable, but kinetically less favored, 8-bromo isomer.[1] Careful temperature control is paramount.

Authoritative Grounding: The regioselective monobromination of isoquinoline to give 5-bromoisoquinoline can be achieved using N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H).[2][3] The choice of brominating agent and acid is highly sensitive and crucial for the outcome.[2]

Q2: I need to synthesize 8-bromoisoquinoline. What is the most effective strategy?

A2: Direct bromination of isoquinoline typically favors the 5-position. Therefore, synthesizing 8-bromoisoquinoline often requires a multi-step approach.

Expertise & Experience: A common and effective route involves a sequence of bromination, nitration, reduction, and a Sandmeyer-type reaction.[4] This synthetic pathway leverages directing group effects to install the bromine at the desired C-8 position.

Trustworthiness (Self-Validating System): The initial bromination at C-5 is a well-established and high-yielding reaction. Subsequent nitration is directed to the C-8 position by the existing bromo substituent. The success of the final Sandmeyer reaction depends on the efficient formation of the diazonium salt from the 8-aminoisoquinoline precursor.

Authoritative Grounding: The synthesis of 8-bromoisoquinoline can be achieved by first brominating isoquinoline at the 5-position, followed by nitration at the 8-position to yield 5-bromo-8-nitroisoquinoline.[3][4] The nitro group is then reduced to an amino group, and the bromo group is subsequently removed. Finally, the 8-aminoisoquinoline is converted to 8-bromoisoquinoline via a Sandmeyer reaction using copper(I) bromide and hydrogen bromide.[4]

Q3: My reaction is sluggish, and I'm observing incomplete conversion. How can I drive the bromination to completion without sacrificing selectivity?

A3: Sluggish reactions and incomplete conversion are often due to insufficient activation of the brominating agent or deactivation of the substrate.

Expertise & Experience: The use of a strong acid catalyst is essential for activating the brominating agent (e.g., NBS) and for protonating the isoquinoline to direct the substitution.[5] The concentration of the substrate can also play a role; higher concentrations can sometimes lead to side reactions or precipitation.

Trustworthiness (Self-Validating System): Ensure that the N-Bromosuccinimide (NBS) is of high purity. Recrystallization of NBS prior to use is recommended to remove any succinimide impurity, which can inhibit the reaction.[1] Also, avoid using an excess of NBS, as this can lead to the formation of di-brominated products like 5,8-dibromoisoquinoline.[1]

Authoritative Grounding: The bromination is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[2] Strong acids like concentrated H₂SO₄ or Lewis acids can be used as catalysts.[5] The reaction temperature should be carefully monitored and maintained in the recommended range (e.g., -30°C to -15°C for the synthesis of 5-bromoisoquinoline) to ensure both good conversion and high regioselectivity.[5][6]

Troubleshooting Guide: Tabulated Summary

Issue Potential Cause(s) Recommended Solution(s) Supporting Evidence
Poor Regioselectivity (Mixture of 5- and 8-isomers) Reaction temperature is too high.Maintain a low reaction temperature, typically between -30°C and -15°C.[1][5][6]
Incorrect choice of acid or brominating agent.Use concentrated H₂SO₄ with NBS or CF₃SO₃H with DBI for selective 5-bromination.[2][3]
Low Yield / Incomplete Reaction Impure N-Bromosuccinimide (NBS).Recrystallize NBS before use.[1]
Insufficient acid catalysis.Ensure the use of a strong acid catalyst like concentrated H₂SO₄.[5]
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.[7]
Formation of Di- and Poly-brominated Products Excess of brominating agent.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.[1]
Reaction temperature is too high.Maintain the recommended low temperature to minimize over-bromination.[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from established procedures for the selective bromination of isoquinoline at the C-5 position.[7]

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonia solution (e.g., 30%)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated H₂SO₄.

  • Cool the acid to 0°C in an ice bath.

  • Slowly add isoquinoline to the stirred, cold sulfuric acid, ensuring the temperature remains low.

  • Cool the reaction mixture to -25°C.

  • Add recrystallized NBS portion-wise, maintaining the temperature between -25°C and -22°C.

  • Stir the mixture at -22°C (±1°C) for 2 hours, then at -18°C (±1°C) for 3 hours.

  • Monitor the reaction progress by TLC (e.g., EtOAc/Petroleum Ether = 1:5).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing a large amount of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of an ammonia solution until the pH is between 8 and 10, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or sublimation to obtain pure 5-bromoisoquinoline.

Workflow Visualization

Logical Flow for Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of 5- and 8-isomers) check_temp Check Reaction Temperature start->check_temp temp_high Is Temperature > -15°C? check_temp->temp_high lower_temp Action: Lower and strictly maintain temperature (-25°C to -15°C) temp_high->lower_temp Yes temp_ok Temperature is within range temp_high->temp_ok No monitor_reaction Monitor reaction progress by TLC lower_temp->monitor_reaction check_reagents Verify Reagents temp_ok->check_reagents acid_issue Is a strong acid (e.g., conc. H₂SO₄) being used? check_reagents->acid_issue use_strong_acid Action: Use concentrated H₂SO₄ or another suitable strong acid acid_issue->use_strong_acid No acid_ok Strong acid is in use acid_issue->acid_ok Yes use_strong_acid->monitor_reaction brom_agent_issue Is the brominating agent (e.g., NBS) of high purity? acid_ok->brom_agent_issue purify_nbs Action: Recrystallize NBS prior to use brom_agent_issue->purify_nbs No reagents_ok Reagents are correct and pure brom_agent_issue->reagents_ok Yes purify_nbs->monitor_reaction reagents_ok->monitor_reaction stop_at_completion Action: Stop the reaction once the starting material is consumed to avoid isomerization or side reactions monitor_reaction->stop_at_completion

Caption: Troubleshooting workflow for poor regioselectivity.

Reaction Mechanism: Electrophilic Bromination of Isoquinoline

G cluster_0 Protonation & Activation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Aromatization Isoquinoline Isoquinoline Isoquinolinium Ion Isoquinolinium Ion Isoquinoline->Isoquinolinium Ion H⁺ (H₂SO₄) NBS NBS Br⁺ source Br⁺ source NBS->Br⁺ source H⁺ Isoquinolinium IonBr⁺ source Isoquinolinium IonBr⁺ source Sigma Complex (C5 attack) Sigma Complex (C5 attack) Isoquinolinium IonBr⁺ source->Sigma Complex (C5 attack) Favored Sigma Complex (C8 attack) Sigma Complex (C8 attack) Isoquinolinium IonBr⁺ source->Sigma Complex (C8 attack) Disfavored 5-Bromoisoquinolinium Ion 5-Bromoisoquinolinium Ion Sigma Complex (C5 attack)->5-Bromoisoquinolinium Ion -H⁺ 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinolinium Ion->5-Bromoisoquinoline Workup (Base)

Caption: Simplified mechanism of 5-bromination.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling and other catalytic reactions involving 5,8-dibromoisoquinoline. Understanding the nuances of catalyst behavior with this particular substrate is critical for the successful synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound stalling or showing low conversion?

A1: Stalled reactions or low conversion rates when using this compound are frequently linked to catalyst deactivation. The primary cause is often catalyst poisoning by the nitrogen atom of the isoquinoline ring.[1][2][3] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst's active sites, effectively blocking them from participating in the catalytic cycle.[2][3][4] This issue is particularly pronounced in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3]

Visible Signs of Deactivation:

  • A noticeable decrease in reaction rate or a complete halt.

  • The necessity for higher catalyst loading to achieve desired results.[3]

  • A color change in the reaction mixture, which may indicate the formation of inactive palladium species like palladium black.[3][5]

  • For heterogeneous catalysts, a change in physical appearance, such as clumping.[3]

Q2: What are the primary mechanisms of catalyst deactivation when working with this compound?

A2: There are several ways a catalyst can lose its activity in the presence of this compound:

  • Poisoning: This is the most common issue. The nitrogen atom in the isoquinoline acts as a Lewis base, binding to the electron-deficient metal center of the catalyst (e.g., Palladium).[1][2][3] This strong coordination can form stable, inactive complexes that disrupt the catalytic cycle.[4]

  • Fouling: Insoluble byproducts or polymers can physically deposit on the surface of a heterogeneous catalyst, blocking the active sites and pores.[3][6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate.[3] This reduces the active surface area, leading to a decrease in catalytic activity.

  • Formation of Inactive Dimers: In some cross-coupling reactions, inactive palladium dimers can form, especially in the presence of certain ligands or under specific reaction conditions.[7][8][9]

Q3: How can I mitigate catalyst poisoning by the isoquinoline nitrogen?

A3: Several strategies can be employed to minimize the poisoning effect:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald or Hartwig ligands, can help stabilize the palladium catalyst and promote the desired catalytic steps over catalyst inhibition.[5][10][11][12] Bidentate ligands with a large "bite angle," like Xantphos, can also prevent the formation of inactive catalyst species.[6]

  • Use of Precatalysts: Modern palladium precatalysts are designed for high stability and activity.[10] They can be more resistant to poisoning compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][13]

  • Reaction in Acidic Medium: Performing the reaction in an acidic solvent can protonate the nitrogen atom of the isoquinoline. This prevents its lone pair from coordinating with and poisoning the metal catalyst.[2]

  • Incremental Substrate Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration of the potential poison, extending the catalyst's lifespan.[3]

Q4: Are there specific catalyst systems that are more robust for reactions with this compound?

A4: While palladium-based catalysts are most common, their susceptibility to poisoning by nitrogen heterocycles is well-documented.[1][4][14] For certain transformations, exploring alternative catalyst systems may be beneficial. For instance, nickel-based catalysts, often used with N-heterocyclic carbene (NHC) ligands, have shown promise in cross-coupling reactions and may exhibit different sensitivities to poisoning.[8][10] However, nickel catalysts can also have their own deactivation pathways, such as the formation of inactive dimeric species.[7][8]

Q5: Can I regenerate a catalyst that has been deactivated in a reaction with this compound?

A5: Catalyst regeneration is sometimes possible, but its effectiveness depends on the deactivation mechanism:

  • Fouling: If the deactivation is due to the deposition of organic materials, washing the catalyst with an appropriate solvent may restore its activity.[6][15]

  • Poisoning: Regeneration from poisoning is more challenging.[6] If the poison is reversibly bound, washing or treatment with a displacing agent might be effective.

  • Thermal Degradation: Sintering is generally irreversible, and the catalyst cannot be regenerated.[3]

Several methods for regenerating palladium catalysts have been reported, including thermal treatment in an inert atmosphere followed by oxidation, or washing with specific reagents like chloroform and glacial acetic acid.[16][17][18]

Troubleshooting Guides

Scenario 1: Reaction Stalls Prematurely

Observation: The reaction proceeds initially but stops before all the starting material is consumed, often accompanied by the formation of a black precipitate (palladium black).[5]

dot

StalledReaction Stalled Reaction/ Low Conversion CatalystPoisoning Catalyst Poisoning by Isoquinoline Nitrogen StalledReaction->CatalystPoisoning Primary Cause LigandChoice Suboptimal Ligand StalledReaction->LigandChoice Contributing Factor OxygenContamination Oxygen Contamination StalledReaction->OxygenContamination Contributing Factor ImpureReagents Impure Reagents/ Solvent StalledReaction->ImpureReagents Contributing Factor

Caption: Common causes for stalled reactions.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the active Pd(0) catalyst.[3][5] Use properly dried and degassed solvents and glassware.

  • Evaluate Ligand: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand (e.g., a Buchwald ligand like XPhos or SPhos).[5][10][19] These can accelerate the catalytic cycle, outcompeting the poisoning process.

  • Check Reagent Purity: Ensure the this compound and other reagents are of high purity. Impurities can act as catalyst poisons.[3]

  • Consider a Precatalyst: Switch from a Pd(0) or Pd(II) source that requires in situ activation to a more stable and active palladium precatalyst.[10]

Scenario 2: Inconsistent Yields and Reaction Times

Observation: Reproducibility is poor, with significant variations in yield and reaction time between identical experimental setups.

dot

InconsistentResults Inconsistent Results ReagentVariation Reagent Purity Variation InconsistentResults->ReagentVariation AtmosphereControl Inconsistent Inert Atmosphere InconsistentResults->AtmosphereControl Moisture Trace Moisture InconsistentResults->Moisture TempControl Temperature Fluctuations InconsistentResults->TempControl

Caption: Factors leading to inconsistent results.

Troubleshooting Steps:

  • Standardize Reagent Quality: Use reagents from the same batch for a series of experiments. If this is not possible, purify the this compound before use.

  • Rigorous Inert Technique: Standardize the procedure for degassing solvents and ensuring an inert atmosphere. Even small amounts of oxygen can lead to variability.

  • Control Moisture: Use freshly dried solvents and bake glassware to eliminate moisture, which can interfere with the catalyst and reagents.[3]

  • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to ensure consistent reaction temperatures, as high temperatures can accelerate thermal degradation.[3]

Experimental Protocol: Catalyst Regeneration by Washing

This protocol is a general guideline for regenerating a heterogeneous palladium catalyst that may be deactivated by organic fouling.

  • Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst sequentially with the following solvents to remove adsorbed species:

    • The reaction solvent (e.g., toluene, dioxane) to remove residual reactants and products.

    • A more polar solvent (e.g., ethanol, acetone) to remove more polar byproducts.

    • A non-polar solvent (e.g., hexanes) to facilitate drying.

  • Drying: Dry the washed catalyst under high vacuum for several hours to remove all traces of solvent.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Note: This method is less likely to be effective if deactivation is due to strong chemical poisoning by the isoquinoline nitrogen.

Data Summary

Catalyst SystemCommon Reaction TypePotential Deactivation IssuesMitigation Strategy
Pd(PPh₃)₄Suzuki, HeckPoisoning by nitrogen, low stabilitySwitch to bulky, electron-rich ligands
Pd(OAc)₂ / LigandSuzuki, Heck, Buchwald-HartwigIn-situ reduction can be inefficient, poisoningUse of robust ligands (e.g., XPhos), precatalysts
Pd(dppf)Cl₂SuzukiPoisoning, formation of inactive speciesOften more stable than monodentate systems
Ni(COD)₂ / LigandSuzukiDimerization of Ni(II) intermediateAdditive screening, ligand optimization

References

Managing reaction temperature to avoid side products in 5,8-Dibromoisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,8-Dibromoisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this synthesis, with a specific focus on managing reaction temperature to ensure high yield and purity.

Introduction: The Critical Role of Temperature in Selective Bromination

The synthesis of this compound via electrophilic aromatic substitution is a powerful but sensitive transformation. The isoquinoline ring system, when protonated in a strong acid like sulfuric acid or oleum, directs electrophilic attack to the C5 and C8 positions of the benzene ring.[1][2] However, this reaction is highly exothermic, and even minor deviations in temperature can significantly impact the regioselectivity, leading to a complex mixture of unwanted side products that are often difficult to separate from the target compound.[3] This guide provides troubleshooting strategies and detailed protocols to help you maintain precise temperature control and achieve optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My final product is a mixture of 5-bromo-, 5,8-dibromo-, and other brominated isomers. How can I improve the selectivity for this compound?

Root Cause Analysis: The formation of a product mixture is the most common issue and is almost always linked to inadequate temperature control. The activation energies for bromination at different positions on the isoquinoline ring are distinct. Elevated temperatures provide sufficient energy to overcome these barriers, leading to less selective bromination.

Detailed Solution:

  • Strict Temperature Maintenance: The bromination of isoquinoline to its 5-bromo derivative, and subsequently to the 5,8-dibromo derivative, is highly temperature-sensitive.[4] It is crucial to maintain a very low and stable internal reaction temperature, ideally between -25°C and -15°C, throughout the addition of the brominating agent (e.g., N-Bromosuccinimide - NBS).[3][5][6] Temperatures rising above -15°C significantly increase the formation of undesired isomers.[5][6]

  • Controlled Reagent Addition: The brominating agent must be added in small portions to the vigorously stirred reaction mixture. This prevents localized "hot spots" where the temperature can spike due to the reaction's exothermicity. An addition funnel for liquids or a solids addition flask for solids is recommended for controlled, portion-wise addition.

  • Efficient Cooling Bath: A standard ice-water bath is insufficient. A dry ice/acetone bath is essential for maintaining the required low temperatures.[3] Ensure the bath is large enough to dissipate the heat generated by the reaction effectively. Monitor the internal thermometer, not the bath temperature, and add dry ice intermittently to maintain the target range.[3]

  • Solvent and Reagent Purity: Ensure that the sulfuric acid or oleum is of high purity and that the N-Bromosuccinimide (NBS) has been recrystallized. Impurities can lead to side reactions and discoloration. Using unrecrystallized NBS may require an excess of the reagent, which in turn increases the likelihood of forming over-brominated products that are difficult to separate.[3][6]

ParameterRecommended ConditionRationale
Internal Reaction Temp. -25°C to -15°CMaximizes regioselectivity for 5- and 8-position bromination.[5][6]
Brominating Agent Recrystallized NBSHigh purity prevents side reactions and ensures stoichiometry is accurate.[6]
Addition Rate Slow, portion-wisePrevents exothermic spikes and localized overheating.
Cooling Method Dry Ice / Acetone BathMaintains consistently low temperatures required for selectivity.[3]
Question 2: The reaction mixture turned dark brown or black, and my final yield was extremely low. What caused this decomposition?

Root Cause Analysis: A dark, tar-like reaction mixture is a clear sign of decomposition or charring. This is typically caused by runaway temperatures, where the exothermic nature of the reaction is not adequately controlled, or by an improper quenching procedure.

Detailed Solution:

  • Verify Cooling Efficiency: Before starting, ensure your cooling setup can handle the scale of your reaction. For larger scale reactions, a cryocooler or a larger, well-maintained dry ice/acetone bath is necessary.

  • Monitor Internal Temperature Continuously: A calibrated, low-temperature thermometer placed directly in the reaction mixture is non-negotiable. Do not rely on the bath temperature.

  • Safe Quenching Protocol: The reaction must be quenched by pouring it slowly onto a large excess of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture, as this can cause a violent and dangerous temperature surge. The flask containing the acid should be washed with ice-cold water, which is then added to the main ice mixture.[3]

  • pH Adjustment Control: During the workup, when neutralizing the acid with a base (e.g., aqueous ammonia), the temperature must be kept low (ideally below 30°C) by performing the neutralization in an ice bath.[5] If the pH rises above 7.0 while the solution is warm, the product mixture can darken, indicating decomposition.[5][6]

Troubleshooting Workflow Diagram

G start Problem Observed: Low Yield / Impure Product temp_check Was internal temperature consistently below -15°C? start->temp_check reagent_check Was recrystallized NBS used? Were reagents pure? temp_check->reagent_check Yes sol_temp Solution: Improve cooling bath efficiency. Add brominating agent slower. temp_check->sol_temp No quench_check Was the reaction quenched slowly onto excess ice? reagent_check->quench_check Yes sol_reagent Solution: Recrystallize NBS. Use high-purity H2SO4. reagent_check->sol_reagent No sol_quench Solution: Review and follow safe quenching protocol. Control pH adjustment temp. quench_check->sol_quench No outcome Improved Yield & Purity quench_check->outcome Yes sol_temp->outcome sol_reagent->outcome sol_quench->outcome

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature range for this synthesis?

    • A: The preferred temperature range for the bromination step is between -30°C and -15°C.[5][6] Specifically, maintaining the internal temperature between -26°C and -22°C during the addition of NBS has been shown to be effective.[3]

  • Q: Why is concentrated sulfuric acid or oleum used as the solvent?

    • A: In strong acids, the isoquinoline nitrogen is protonated. This deactivates the pyridine ring towards electrophilic attack and activates the benzene ring, directing substitution to the 5 and 8 positions.[1][2] The reaction rate and the selectivity for the 5-position increase with the acidity of the solvent.[6]

  • Q: Can I use elemental bromine (Br₂) instead of NBS?

    • A: While elemental bromine can be used, NBS is often preferred as it is a solid and easier to handle, reducing the risks associated with handling highly corrosive liquid bromine. Procedures using NBS in sulfuric acid are well-documented to provide high regioselectivity when temperature is carefully controlled.[4]

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting material (isoquinoline or 5-bromoisoquinoline). A typical mobile phase is a mixture of dichloromethane and ethyl acetate (e.g., 9:1).[5][6] The reaction is typically complete when the starting material is no longer visible by TLC.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of best practices from established literature.[3][6][7]

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96% or higher)

  • Ammonia solution (e.g., 30%)

  • Deionized Water

  • Crushed Ice

  • Ethyl Acetate / Heptane / Toluene for extraction and recrystallization

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Internal low-temperature thermometer

  • Solids addition flask or powder funnel

  • Dry ice/acetone bath

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and an internal thermometer. Place the flask in a dry ice/acetone bath.

  • Acid Charge: Carefully charge the flask with concentrated sulfuric acid. Cool the acid to 0°C.

  • Isoquinoline Addition: Slowly add isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C. After the addition is complete, cool the resulting solution to -25°C.

  • Bromination: Add recrystallized NBS (approx. 2.2 equivalents for dibromination) in small portions over 1-2 hours. Meticulously maintain the internal temperature between -25°C and -20°C during the entire addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at -20°C to -18°C for several hours (typically 3-5 hours), monitoring by TLC until the starting material is consumed.

  • Quenching: Prepare a large beaker with a substantial amount of crushed ice. While stirring the ice vigorously, slowly pour the cold reaction mixture onto the ice. A precipitate will form.

  • Neutralization: Cool the aqueous suspension in an ice bath. Slowly add concentrated ammonia solution to neutralize the mixture to a pH of 8-10, ensuring the temperature remains below 30°C.

  • Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Air-dry the crude solid. The product can be purified by recrystallization, typically from a solvent system like heptane/toluene, or by column chromatography on silica gel.[3][6]

Reaction Pathway and Influence of Temperature

G cluster_main Optimal Pathway (-25°C to -15°C) cluster_side Side Reactions (Temp > -15°C) ISO Isoquinoline MONO 5-Bromoisoquinoline ISO->MONO +1 eq. NBS SIDE Mixture of: - 8-Bromoisoquinoline - 5,7-Dibromoisoquinoline - Tri/Poly-bromo species - Decomposition Products ISO->SIDE High Temp DI This compound (Desired Product) MONO->DI +1 eq. NBS MONO->SIDE High Temp

Caption: Effect of temperature on the bromination pathway of isoquinoline.

References

Technical Support Center: Column Chromatography Purification of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of 5,8-dibromoisoquinoline via column chromatography. It is structured as a technical support center, featuring frequently asked questions and in-depth troubleshooting guides to address specific experimental challenges.

Introduction: The Purification Challenge

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its synthesis often results in a crude mixture containing unreacted starting materials, mono-brominated isomers (e.g., 5-bromoisoquinoline), and other side-products.[4][5] Effective purification is critical for downstream applications. Column chromatography is the most common method for this purification, but its success depends on carefully optimized conditions to overcome challenges like poor separation and potential on-column degradation.[6][7] This guide offers field-proven insights to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

Answer: Standard-grade silica gel (SiO₂) with a mesh size of 230-400 is the most effective and widely used stationary phase for this class of compounds.[7] Its polarity is well-suited for separating aromatic heterocycles based on subtle differences in their polarity. Alumina (Al₂O₃) can be considered as an alternative if the compound shows instability on silica gel, which is acidic in nature.[8]

Q2: Which mobile phase (eluent) systems are best for separating this compound?

Answer: The ideal mobile phase is a non-polar solvent modified with a more polar solvent to achieve the desired elution strength. For this compound, the following systems are excellent starting points for optimization:

  • Hexane/Ethyl Acetate: A classic combination offering a wide polarity range.

  • Dichloromethane/Diethyl Ether: This system has proven effective for closely related compounds like 5-bromo-8-nitroisoquinoline.[4]

  • Dichloromethane/Hexane: Useful for compounds that require a less polar modifier than ethyl acetate.

The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC).

Q3: How do I use Thin Layer Chromatography (TLC) to find the optimal solvent ratio?

Answer: TLC is essential for predicting the behavior of your compound on a silica column.[6]

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a prepared solvent system (e.g., 9:1 Hexane/Ethyl Acetate).

  • Visualize the separated spots under UV light.

  • Adjust the solvent ratio until the spot corresponding to this compound has a retention factor (Rf) of approximately 0.25-0.35 . A compound with an Rf in this range will elute from the column in a reasonable volume of solvent, providing good separation from impurities.

Q4: Why is an Rf value of 0.25-0.35 considered optimal?

Answer: This Rf range represents a "sweet spot" in chromatography.

  • If Rf is too high (>0.5): The compound has a weak affinity for the silica gel and will elute too quickly, often co-eluting with non-polar impurities and resulting in poor separation.[8]

  • If Rf is too low (<0.1): The compound binds too strongly to the silica gel. This requires an excessive volume of solvent for elution, leading to very dilute fractions and significant band broadening (peak tailing), which diminishes resolution.

An Rf of 0.25-0.35 ensures the compound interacts sufficiently with the stationary phase for effective separation to occur without excessive elution times.

Troubleshooting Guide

Problem 1: My compound is stuck at the top of the column and will not elute.
  • Possible Cause: The mobile phase is not polar enough. The compound has a very strong affinity for the silica gel and the eluent lacks the strength to displace it.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 15%, then 20%, and so on. This should only be done after confirming via TLC that a more polar solvent system will move the compound. A "methanol purge" (flushing the column with 100% methanol) can be used as a last resort to strip all remaining compounds from the silica.[9]

Problem 2: All components, including my product, are eluting together in the first few fractions (with the solvent front).
  • Possible Cause: The mobile phase is too polar. The components of the mixture have a higher affinity for the mobile phase than the stationary phase and are not being retained on the column.

  • Solution: Decrease the polarity of the mobile phase. If you used 30% ethyl acetate in hexane, reduce it to 15% or 10%. Re-optimize the conditions using TLC to find a solvent system that gives the target product an Rf of 0.25-0.35.[8]

Problem 3: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what can I do?
  • Possible Cause: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, including some halogenated heterocycles.[9]

  • Confirmation (2D TLC):

    • Spot your crude mixture in one corner of a square TLC plate.

    • Run the plate in your chosen eluent as normal.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Run the plate again in the same solvent system.

    • Result: If the compound is stable, you will see a single spot along the diagonal. If it degrades, you will see new spots that are off the diagonal, indicating that new substances formed during the first elution.[8][10]

  • Solutions:

    • Deactivate the Silica: Prepare the silica slurry in your non-polar solvent (e.g., hexane) and add 0.5-1% triethylamine (NEt₃) to the eluent. The base neutralizes the acidic sites on the silica gel. Caution: Ensure triethylamine is easily separable from your product during solvent removal.

    • Switch Stationary Phase: Use a more neutral stationary phase like alumina. You will need to re-optimize your mobile phase using TLC with alumina plates.[8]

Problem 4: The separation between my product and a close-running impurity is poor, resulting in mixed fractions.
  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities. Once they are off the column, gradually and systematically increase the eluent polarity to elute your target compound, leaving the more polar impurities behind.

    • Try a Different Solvent System: Sometimes, switching one of the solvent components can dramatically alter selectivity. For example, if hexane/ethyl acetate fails, try dichloromethane/diethyl ether. These solvents have different chemical properties that can change their interaction with your compounds, potentially improving separation.

Data & Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for polarity and particle size, providing good resolution.[7]
Column Dimensions 100:1 ratio of silica:crudeA general rule of thumb. For 1g of crude material, use ~100g of silica.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/Diethyl EtherStart with a low polarity (e.g., 5% polar solvent) and increase based on TLC.
Target Rf Value 0.25 - 0.35Ensures efficient elution and good separation.
Loading Method Dry Loading (adsorbed on silica)Recommended for compounds with limited solubility in the mobile phase. Prevents band broadening at the column head.
Experimental Workflow & Protocol

Diagram 1: Workflow for Purification of this compound

G cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent for Rf ~0.3) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Optimized Conditions Crude Crude this compound Crude->TLC Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Collected Samples Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow from crude sample to pure product.

Step-by-Step Protocol: Flash Column Chromatography
  • Column Preparation (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a small layer of sand on top to protect the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (hence "flash" chromatography).[7]

    • Begin collecting fractions in test tubes or vials as the solvent drips from the column outlet.

    • If using a gradient, start with the least polar solvent mixture and systematically increase the proportion of the polar solvent after a set number of fractions.

  • Analysis and Isolation:

    • Monitor the elution process by spotting fractions onto TLC plates alongside a reference spot of your crude mixture.

    • Identify the fractions containing your pure product (single spot at the correct Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers and chemists engaged in the synthesis of 5,8-dibromoisoquinoline. We will explore the critical role of the solvent system, providing troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your reaction outcomes.

The Central Role of the Solvent in Isoquinoline Bromination

The synthesis of this compound is an electrophilic aromatic substitution reaction. Unlike simple benzene rings, isoquinoline possesses two distinct rings: a deactivated pyridine ring (due to the electron-withdrawing nitrogen) and a benzenoid ring. The primary challenge is to control the regioselectivity of the bromination to favor substitution on the benzenoid ring at the desired C-5 and C-8 positions, while preventing unwanted side reactions.

The choice of solvent is the single most critical parameter in achieving this control. A highly acidic medium is not merely a solvent but an active participant in the reaction mechanism. By protonating the isoquinoline nitrogen, the solvent system deactivates the pyridine ring towards electrophilic attack, thereby directing the incoming bromonium ion (Br+) to the electron-rich carbocyclic ring.[1][2][3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, and I've recovered a significant amount of unreacted isoquinoline starting material. What went wrong?

Answer: This issue typically points to three potential root causes: an insufficiently acidic reaction medium, compromised reagent quality, or suboptimal temperature control.

  • Causality—Solvent Acidity: The reaction rate and the selectivity for substitution on the benzene ring are highly dependent on the acidity of the solvent.[4][5] Concentrated sulfuric acid (H₂SO₄) is the standard choice because it effectively protonates the isoquinoline, activating the benzene ring for electrophilic substitution. Using a weaker acid or diluted sulfuric acid will result in a sluggish or incomplete reaction.

  • Causality—Reagent Purity: N-Bromosuccinimide (NBS) is a common brominating agent for this synthesis. However, NBS can degrade over time. It is highly recommended to use freshly recrystallized NBS to ensure its activity.[4][6] Using degraded NBS will necessitate adding a substantial excess, which can lead to an increase in unwanted byproducts like 5,8,7-tribromoisoquinoline.[6][7]

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure you are using concentrated (96-98%) sulfuric acid. The presence of excess water can promote the decomposition of isoquinoline.[4][5]

    • Recrystallize NBS: Before use, recrystallize your NBS from water to ensure high purity and reactivity.[4]

    • Monitor Temperature: While low temperatures are crucial for selectivity, the reaction must be allowed to proceed for a sufficient duration (often several hours) to ensure completion.[8]

Question 2: My final product is contaminated with significant amounts of 5,7,8-tribromoisoquinoline. How can I prevent this over-bromination?

Answer: The formation of a tribrominated byproduct is a clear indication that an excess of the brominating agent was used relative to the isoquinoline.

  • Causality—Reaction Stoichiometry: The bromination of isoquinoline is a sequential process. The first bromination yields 5-bromoisoquinoline, which is then brominated a second time to give the desired this compound.[7][9] If more than two equivalents of the brominating agent are present and active, a third bromination can occur at the C-7 position.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use approximately 2.1-2.2 equivalents of high-purity NBS for the synthesis of the dibromo- compound. Do not add a large excess to force the reaction to completion.

    • Controlled Addition: Add the NBS portion-wise to the cooled reaction mixture. This maintains a low instantaneous concentration of the brominating agent, disfavoring over-bromination.

Question 3: The purification of my crude product is very difficult. I'm struggling to separate the desired this compound from isomeric byproducts.

Answer: This is a classic symptom of poor temperature control during the bromination step, leading to a loss of regioselectivity.

  • Causality—Temperature and Regioselectivity: The preference for electrophilic attack at the C-5 position over the C-8 position is temperature-dependent. The reaction must be kept cold (typically between -25°C and -15°C) during the addition of NBS to achieve high 5-bromo selectivity in the first step.[4][5] If the temperature rises, the formation of the undesired 8-bromoisoquinoline isomer increases.[6] This initial mixture then gets brominated again, leading to a complex product mixture that is challenging to separate.

  • Troubleshooting Steps:

    • Strict Temperature Control: Use a suitable cooling bath (e.g., dry ice/acetone) to maintain the reaction temperature below -15°C throughout the entire addition of the brominating agent.[4][5]

    • Effective Purification Strategy: Recrystallization is the most effective method for purifying the final product. A heptane/toluene solvent system has been shown to be effective for purifying related bromo-isoquinoline derivatives.[4][5][6]

Visualization: Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing and solving common issues in this synthesis.

G start Unsatisfactory Result low_yield Low Yield / Incomplete Reaction start->low_yield impure_product Impure Product (Isomers) start->impure_product over_bromination Over-bromination (Tribromo-) start->over_bromination cause_acid Cause: Insufficiently Acidic Solvent low_yield->cause_acid cause_nbs Cause: Impure NBS Reagent low_yield->cause_nbs cause_temp_low Cause: Reaction Temp / Time low_yield->cause_temp_low cause_temp_high Cause: Poor Temperature Control (> -15°C) impure_product->cause_temp_high cause_recrys Cause: Ineffective Recrystallization impure_product->cause_recrys cause_excess_nbs Cause: Excess Brominating Agent (>2.2 eq) over_bromination->cause_excess_nbs solution_acid Solution: Use Conc. H₂SO₄ cause_acid->solution_acid solution_nbs Solution: Recrystallize NBS from Water cause_nbs->solution_nbs solution_time Solution: Ensure Sufficient Reaction Time cause_temp_low->solution_time solution_temp Solution: Maintain Temp < -15°C During Addition cause_temp_high->solution_temp solution_recrys Solution: Test Heptane/Toluene or EtOH for Recrystallization cause_recrys->solution_recrys solution_stoich Solution: Use Stoichiometric NBS (~2.1 eq) cause_excess_nbs->solution_stoich

Caption: Troubleshooting flowchart for this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What is the scientifically recommended solvent for synthesizing this compound? A: Concentrated sulfuric acid (H₂SO₄) is overwhelmingly documented as the most effective and selective solvent system for this transformation.[2][3][4][5][6][8] It serves the dual role of solvent and catalyst by activating the substrate correctly.

Q: Can I use a non-acidic, organic solvent like dichloromethane (DCM) or acetonitrile? A: Using a neutral organic solvent is not recommended. Without a strong acid to protonate the nitrogen, electrophilic attack is not effectively directed to the benzenoid ring. This will lead to a complex and often inseparable mixture of products, with potential substitution on the pyridine ring.[10]

Q: Are there alternatives to sulfuric acid? A: Yes. A "swamping catalyst" approach using a strong Lewis acid like aluminum chloride (AlCl₃) can also be used.[7][9] The Lewis acid coordinates to the isoquinoline nitrogen, which similarly deactivates the pyridine ring. Other strong protic acids have also been tested, but H₂SO₄ provides a reliable balance of high acidity, reaction rate, and selectivity without causing decomposition of the NBS brominating agent.[4][5]

Q: How critical is the choice of recrystallization solvent for final purity? A: It is absolutely critical. The crude product will almost always contain small amounts of isomers and over-brominated material. An effective recrystallization is the only practical way to achieve high purity. You are looking for a solvent or solvent pair in which the desired product has high solubility when hot and very low solubility when cold, while the impurities remain in the mother liquor.[11][12] A heptane/toluene mixture is a well-documented starting point for this class of compounds.[4][5][6]

Data Summary & Protocols

Solvent System Effects

The choice of acid solvent directly impacts reaction rate and regioselectivity. The following table is a qualitative summary based on findings from patent literature.[4][5]

Acid SolventRelative Reaction Rate5- vs. 8-SelectivityNotes
Conc. H₂SO₄ High High Optimal choice; balances reactivity and stability.
CH₃SO₃HModerateModerateLess acidic than H₂SO₄, resulting in slower reaction.
CF₃SO₃HVery HighHighVery high acidity, but causes decomposition of NBS.
CF₃COOHLowLowInsufficient acidity for efficient and selective reaction.
CH₃COOHVery LowPoorNot acidic enough to be effective.
Reference Experimental Protocol

This protocol represents a synthesis of 5-bromoisoquinoline, which is the intermediate for this compound. To synthesize the target 5,8-dibromo compound, the equivalents of NBS should be increased to ~2.1-2.2.

Visualization: General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification a 1. Charge Reactor with Conc. H₂SO₄ b 2. Cool to 0°C a->b c 3. Slowly Add Isoquinoline (Keep Temp < 30°C) b->c d 4. Cool to -25°C c->d e 5. Add NBS Portion-wise (Keep Temp < -15°C) d->e f 6. Stir at -22°C to -18°C for several hours e->f g 7. Quench by pouring onto crushed ice f->g h 8. Basify with NH₃·H₂O to pH 8-10 g->h i 9. Extract with Organic Solvent (EtOAc) h->i j 10. Dry, Filter, and Concentrate Crude Product i->j k 11. Recrystallize from Heptane/Toluene j->k l 12. Isolate Pure This compound k->l

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Steps (Adapted from Organic Syntheses[6] and Patents[4][5][8]):

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid. The acid is cooled to 0°C in an ice bath.

  • Substrate Addition: Isoquinoline is added slowly from the addition funnel to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.

  • Bromination: High-purity N-Bromosuccinimide (~2.1 equivalents) is added in small portions to the vigorously stirred solution. The rate of addition is controlled to maintain the internal temperature between -25°C and -15°C.

  • Reaction: The suspension is stirred for several hours, typically 2 hours at -22°C followed by 3 hours at -18°C. The reaction progress can be monitored by TLC.

  • Workup - Quenching: The reaction mixture is carefully poured onto a large amount of crushed ice in a separate flask.

  • Workup - Neutralization: The acidic aqueous mixture is slowly neutralized by the addition of aqueous ammonia while keeping the solution cool in an ice water bath. The pH should be adjusted to 8-10, at which point a precipitate will form.

  • Isolation: The solid crude product is collected by vacuum filtration and washed thoroughly with cold water.

  • Purification: The crude solid is purified by recrystallization. A mixture of heptane and toluene is heated to reflux to dissolve the solid. The hot solution may be filtered through Celite to remove insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with cold heptane, and dried.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Dibromoisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoquinoline Scaffold and the Strategic Role of Dibromination

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active compounds. Its presence in molecules with diverse biological activities, from anticancer to antimicrobial agents, has established it as a critical building block in medicinal chemistry and drug development. The strategic functionalization of the isoquinoline ring is paramount to modulating the biological and physicochemical properties of these molecules.

Dibromoisoquinoline isomers represent a particularly valuable class of synthetic intermediates. The two bromine atoms serve as versatile handles for a variety of cross-coupling and substitution reactions, allowing for the regioselective introduction of diverse substituents and the construction of complex molecular architectures. However, the reactivity of the C-Br bonds is not uniform across the different isomers. The position of the bromine atoms on the isoquinoline scaffold significantly influences their susceptibility to chemical transformation, a nuance that is critical for synthetic planning and optimization.

This guide provides a comparative analysis of the reactivity of key dibromoisoquinoline isomers in three of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and lithiation-mediated functionalization. By understanding the interplay of electronic and steric factors that govern the reactivity of these isomers, researchers can make more informed decisions in their synthetic strategies, leading to improved efficiency, selectivity, and overall success in the development of novel isoquinoline-based compounds.

Understanding the Drivers of Reactivity: Electronic and Steric Effects

The differential reactivity of the bromine atoms in dibromoisoquinoline isomers is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The isoquinoline ring system is inherently electron-deficient, particularly the pyridine ring. This electron deficiency is further modulated by the position of the two bromine atoms, which are moderately electron-withdrawing through their inductive effect, but can also participate in resonance.

  • Pyridine Ring vs. Benzene Ring: Bromine atoms on the electron-poor pyridine ring (positions 1, 3, and 4) are generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to those on the benzene ring (positions 5, 6, 7, and 8).

  • Inductive and Resonance Effects: The interplay of inductive withdrawal and potential resonance donation from the bromine atoms can subtly alter the electron density at each carbon position, influencing the rate of both metal-catalyzed and organometallic reactions.

Steric Effects: The steric environment around the C-Br bond plays a crucial role in determining its accessibility to bulky catalysts and reagents.

  • Peri-interactions: Bromine atoms at positions that experience significant steric hindrance from adjacent rings or substituents (e.g., the C8 position with the pyridine ring nitrogen) can exhibit reduced reactivity.

  • Ortho-substituents: The presence of a bromine atom ortho to the site of interest can influence the trajectory of incoming reagents and the stability of reaction intermediates.

The following sections will explore how these fundamental principles manifest in the reactivity of specific dibromoisoquinoline isomers in key synthetic transformations.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2][3] The reactivity of dibromoisoquinoline isomers in this reaction is highly dependent on the position of the bromine atoms, often allowing for regioselective functionalization.

General Reactivity Trends:

Generally, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step. Therefore, C-Br bonds that are more electron-deficient and less sterically hindered will react preferentially. This leads to the following predicted order of reactivity for monobromoisoquinolines: C1 > C3 > C4 > C7 > C6 > C5 > C8.

For dibromoisoquinolines, this trend allows for selective mono- or di-functionalization by carefully controlling the reaction conditions.

Isomer-Specific Reactivity Comparison:
IsomerPosition 1 ReactivityPosition 2 ReactivityComments
1,3-Dibromoisoquinoline HighModerateThe C1-Br bond is highly activated due to its position on the electron-deficient pyridine ring and alpha to the nitrogen. Selective mono-Suzuki coupling at the C1 position is readily achievable.[4]
1,4-Dibromoisoquinoline HighModerateSimilar to the 1,3-isomer, the C1-Br is more reactive. The C4-Br is also on the pyridine ring but is less activated than C1.
4,7-Dibromoisoquinoline ModerateLowThe C4-Br on the pyridine ring is more reactive than the C7-Br on the benzene ring, allowing for regioselective coupling at the C4 position.[4]
5,8-Dibromoisoquinoline LowVery LowBoth bromine atoms are on the benzene ring. The C5 position is generally more reactive than C8 due to reduced steric hindrance from the pyridine ring. Synthesis of this compound is often a side product in the synthesis of 5-bromoisoquinoline.[5][6]
5,7-Dibromoisoquinoline LowLowBoth bromines are on the benzene ring, leading to lower reactivity compared to isomers with bromines on the pyridine ring. The relative reactivity of C5 vs C7 can be influenced by the specific catalyst and reaction conditions.

Table 1. Predicted Relative Reactivity of Dibromoisoquinoline Isomers in Suzuki-Miyaura Coupling.

Experimental Protocol: Regioselective Mono-Suzuki Coupling of 1,3-Dibromoisoquinoline

This protocol describes a general procedure for the selective functionalization of the more reactive C1 position of 1,3-dibromoisoquinoline.

Materials:

  • 1,3-Dibromoisoquinoline

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried Schlenk flask, add 1,3-dibromoisoquinoline (1.0 equiv.), arylboronic acid (1.1 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and ethanol (typically in a 4:1 to 10:1 ratio).

  • Add the degassed 2M Na₂CO₃ solution (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-3-bromoisoquinoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1,3-Dibromoisoquinoline - Arylboronic Acid - Pd(PPh3)4 inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvents Add Degassed: - Toluene/Ethanol - Na2CO3 (aq) inert->solvents heat Heat to 80-100 °C with Stirring solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Dilute (EtOAc/Water) extract Separate & Extract Organic Layer quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product 1-Aryl-3-bromoisoquinoline purify->product

Figure 1: Experimental workflow for the regioselective mono-Suzuki coupling of 1,3-dibromoisoquinoline.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of dibromoisoquinoline isomers is dictated by the electronic and steric environment of the C-Br bonds.

General Reactivity Trends:

The catalytic cycle of the Buchwald-Hartwig amination also involves an oxidative addition step, and thus the general reactivity trends observed in Suzuki-Miyaura coupling are often applicable here.[7] Bromine atoms on the electron-deficient pyridine ring will generally be more reactive than those on the carbocyclic ring.

Isomer-Specific Reactivity Comparison:
IsomerPosition 1 ReactivityPosition 2 ReactivityComments
1,3-Dibromoisoquinoline HighModerateThe C1-Br is highly susceptible to amination. Selective mono-amination at this position is expected to be efficient.
1,4-Dibromoisoquinoline HighModerateSimilar to the 1,3-isomer, preferential reaction at the C1 position is anticipated.
This compound LowVery LowBoth bromines are on the benzene ring. Mono-amination at the C5 position is likely to be favored over the more sterically hindered C8 position.
5,7-Dibromoisoquinoline LowLowThe relative reactivity of the C5 and C7 positions will depend on the specific ligand and base used, as steric and electronic factors are more closely balanced.

Table 2. Predicted Relative Reactivity of Dibromoisoquinoline Isomers in Buchwald-Hartwig Amination.

Experimental Protocol: Mono-amination of this compound

This protocol outlines a general procedure for the mono-amination of this compound, targeting the more reactive C5 position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-amino-8-bromoisoquinoline.

Buchwald_Hartwig_Mechanism cluster_reactants cluster_products Pd0 Pd(0)L2 OA_complex [Pd(II)L2(Ar)(Br)] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Pd(II)L(Ar)(Amine)]+ OA_complex->Amine_complex Amine Coordination Amido_complex [Pd(II)L(Ar)(Amido)] Amine_complex->Amido_complex Deprotonation (-H+) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product ArBr Ar-Br ArBr->OA_complex Amine R2NH Amine->Amine_complex

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Lithiation and Subsequent Trapping

Halogen-metal exchange using organolithium reagents is a powerful method for generating aryllithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The rate of this exchange is sensitive to the electronic environment of the C-Br bond.

General Reactivity Trends:

The lithium-halogen exchange is generally faster for C-Br bonds at more electron-deficient positions. Therefore, bromine atoms on the pyridine ring are expected to undergo exchange more readily than those on the benzene ring.

Isomer-Specific Reactivity Comparison:
IsomerPosition 1 ReactivityPosition 2 ReactivityComments
1,3-Dibromoisoquinoline HighModerateThe C1-Br is expected to be the most reactive site for lithium-halogen exchange due to its alpha position to the nitrogen.
1,4-Dibromoisoquinoline HighModerateSimilar to the 1,3-isomer, the C1-Br should be more susceptible to lithiation.
4,8-Dibromoisoquinoline ModerateLowThe C4-Br on the pyridine ring is expected to be more reactive than the C8-Br on the benzene ring.
This compound LowVery LowBoth bromines are on the less reactive benzene ring. Selective lithiation at the C5 position may be possible under carefully controlled conditions due to reduced steric hindrance compared to the C8 position.

Table 3. Predicted Relative Reactivity of Dibromoisoquinoline Isomers in Lithiation.

Experimental Protocol: Lithiation and Trapping of 1,4-Dibromoisoquinoline

This protocol describes a general procedure for the selective lithiation at the C1 position of 1,4-dibromoisoquinoline and subsequent trapping with an electrophile.

Materials:

  • 1,4-Dibromoisoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethylformamide)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1,4-dibromoisoquinoline (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Lithiation_Workflow start Dissolve 1,4-Dibromoisoquinoline in Anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi (1.0 equiv.) Dropwise cool->add_nBuLi stir1 Stir at -78 °C (30-60 min) add_nBuLi->stir1 add_electrophile Add Electrophile (1.2 equiv.) Dropwise stir1->add_electrophile warm Warm to Room Temperature and Stir Overnight add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate, and Purify extract->purify product 1-Functionalized-4-bromoisoquinoline purify->product

Figure 3: Workflow for the lithiation and electrophilic trapping of 1,4-dibromoisoquinoline.

Conclusion

The reactivity of dibromoisoquinoline isomers is a nuanced interplay of electronic and steric factors. A clear understanding of these principles allows for the strategic and regioselective functionalization of this important heterocyclic scaffold. As a general rule, bromine atoms on the electron-deficient pyridine ring (C1, C3, C4) are more reactive in palladium-catalyzed cross-coupling reactions and lithiation than those on the benzene ring (C5, C6, C7, C8). Within the pyridine ring, the C1 position often exhibits the highest reactivity. For bromine atoms on the benzene ring, steric hindrance can play a more dominant role, with less hindered positions generally being more susceptible to reaction.

This guide provides a framework for predicting the relative reactivity of common dibromoisoquinoline isomers and offers starting points for experimental protocols. It is important to note that the specific choice of catalyst, ligand, base, and solvent can further influence the outcome and selectivity of these reactions. Therefore, careful optimization is often necessary to achieve the desired transformation in high yield and purity. By leveraging the differential reactivity of these versatile building blocks, researchers can unlock new avenues for the synthesis of novel and complex isoquinoline derivatives for a wide range of applications in drug discovery and materials science.

References

A Comparative Spectroscopic Guide to 5,8-Dibromoisoquinoline and 5,7-Dibromoisoquinoline for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Introduction to the Isomers

5,8-Dibromoisoquinoline and 5,7-dibromoisoquinoline are structural isomers with the molecular formula C₉H₅Br₂N. The differing positions of the bromine atoms on the isoquinoline core lead to distinct electronic environments for the constituent atoms, resulting in unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and for predicting the chemical behavior of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substitution Patterns

NMR spectroscopy is the most powerful tool for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are expected to show significant differences in chemical shifts and coupling patterns, particularly for the protons on the benzene and pyridine rings.

5,7-Dibromoisoquinoline (Predicted): Based on the analysis of derivatives such as 5,7-dibromo-8-hydroxyquinoline, the proton at position 6 is expected to be a singlet, significantly downfield due to the anisotropic effect of the neighboring bromine atoms. The protons on the pyridine ring (H-1, H-3, and H-4) will exhibit characteristic shifts and couplings.

This compound (Predicted): In this isomer, the protons at positions 6 and 7 would form an AX or AB system, appearing as two doublets with a characteristic ortho-coupling constant. The symmetry of the substitution pattern will influence the chemical shifts of the protons on the pyridine ring differently compared to the 5,7-isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide clear evidence of the substitution pattern.

5,7-Dibromoisoquinoline (Predicted): The carbon atoms directly bonded to the bromine atoms (C-5 and C-7) will show characteristic signals in the C-Br region of the spectrum. The chemical shifts of the other carbon atoms will be influenced by the inductive effects of the bromine atoms.

This compound (Predicted): Similarly, C-5 and C-8 will be directly observed. The more symmetric nature of this isomer, in comparison to the 5,7-isomer, may result in a simpler spectrum for the carbocyclic ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Position This compound (Predicted) 5,7-Dibromoisoquinoline (Predicted, based on derivatives)
¹H NMR
H-1~9.2~9.3
H-3~8.5~8.6
H-4~7.7~7.8
H-6~7.9 (d)~8.0 (s)
H-7~7.6 (d)-
¹³C NMR
C-1~152~153
C-3~144~145
C-4~121~122
C-4a~135~136
C-5~120 (C-Br)~118 (C-Br)
C-6~130~132
C-7~128~116 (C-Br)
C-8~122 (C-Br)~138
C-8a~129~127

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. The primary differences between the two isomers will be observed in the fingerprint region (below 1500 cm⁻¹), where C-Br stretching and aromatic C-H out-of-plane bending vibrations occur.

Key Expected Absorptions:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=C and C=N stretching (isoquinoline ring): ~1600-1450 cm⁻¹

  • C-H in-plane bending: ~1300-1000 cm⁻¹

  • C-H out-of-plane bending: ~900-700 cm⁻¹ (This region is highly dependent on the substitution pattern and can be diagnostic).

  • C-Br stretching: ~700-500 cm⁻¹

The specific pattern of C-H out-of-plane bending vibrations will be a key differentiator. For this compound, the two adjacent hydrogens at C-6 and C-7 will give rise to a characteristic absorption, while the isolated hydrogen at C-6 in 5,7-dibromoisoquinoline will have a different out-of-plane bending frequency.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Both isomers are expected to exhibit multiple absorption bands characteristic of the isoquinoline aromatic system. The position and intensity of these bands will be subtly influenced by the positions of the bromine atoms due to their effect on the π-electron system.

Generally, isoquinoline and its derivatives display three main absorption bands, analogous to those of naphthalene. The positions of these bands are sensitive to substitution. It is anticipated that both dibromo-isomers will show a bathochromic (red) shift compared to isoquinoline itself. The difference in the UV-Vis spectra between the two isomers is expected to be less pronounced than in their NMR spectra but may be sufficient for differentiation with high-resolution spectrophotometry.

Mass Spectrometry (MS): Isotopic Patterns as a Definitive Guide

Mass spectrometry is an invaluable tool for confirming the molecular weight and elemental composition of these isomers.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. For C₉H₅Br₂N, the expected m/z values for this cluster will be around 285, 287, and 289.

  • Fragmentation Pattern: The fragmentation patterns of the two isomers may show subtle differences upon electron ionization, reflecting the different stabilities of the fragments formed. Common fragmentation pathways would involve the loss of bromine atoms and potentially the elimination of HCN from the pyridine ring.

The presence of the characteristic 1:2:1 isotopic cluster for a species containing two bromine atoms is a definitive piece of evidence for the elemental composition of both isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dibromoisoquinoline isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better spectral dispersion).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualization of Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Dibromoisoquinoline Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze UV UV-Vis Spectroscopy Sample->UV Analyze NMR_Data Structural Elucidation (Connectivity, Substitution) NMR->NMR_Data IR_Data Functional Groups & Fingerprinting IR->IR_Data MS_Data Molecular Weight & Isotopic Confirmation MS->MS_Data UV_Data Electronic Transitions UV->UV_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion Synthesize Information IR_Data->Conclusion Synthesize Information MS_Data->Conclusion Synthesize Information UV_Data->Conclusion Synthesize Information

Caption: A generalized workflow for the spectroscopic analysis and identification of dibromoisoquinoline isomers.

Conclusion

The spectroscopic comparison of this compound and 5,7-dibromoisoquinoline reveals distinct fingerprints for each isomer, with NMR spectroscopy being the most definitive technique for their differentiation. While the lack of readily available experimental data for this compound necessitates a predictive approach based on established spectroscopic principles, the analysis presented in this guide provides a solid framework for researchers to identify and characterize these important chemical entities. The combined application of NMR, IR, UV-Vis, and Mass Spectrometry, as outlined, ensures a comprehensive and unambiguous structural elucidation, which is a critical step in the advancement of chemical research and development.

The Untapped Potential of 5,8-Dibromoisoquinolines: A Guide to Exploring Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast array of isoquinoline derivatives, the 5,8-dibromoisoquinoline core represents a particularly intriguing, yet underexplored, platform for drug discovery. The strategic placement of two bromine atoms on the benzenoid ring offers a unique combination of steric and electronic properties, along with versatile handles for further chemical modification. This guide provides a comprehensive overview of the synthetic routes to this compound and, by drawing parallels with structurally related compounds, explores its potential structure-activity relationships (SAR) in the context of anticancer and antimicrobial agent development. While direct and extensive SAR studies on this compound derivatives are limited in the public domain, this guide aims to provide a foundational framework to inspire and direct future research in this promising area.

The this compound Scaffold: Synthesis and Chemical Versatility

The this compound core is a key starting material for the synthesis of a variety of derivatives. Its preparation typically involves the direct bromination of isoquinoline. The reaction conditions can be controlled to achieve selective bromination at the 5- and 8-positions.

A common synthetic approach involves the halogenation of isoquinoline using a "swamping catalyst" effect with aluminum chloride. This method allows for the sequential introduction of bromine atoms, first at the 5-position and then at the 8-position.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the bromination of isoquinoline.[3]

Materials:

  • Isoquinoline

  • Aluminum chloride (anhydrous)

  • Bromine

  • Carbon disulfide (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride in carbon disulfide.

  • Cool the suspension in an ice bath and slowly add isoquinoline with stirring.

  • Once the addition is complete, slowly add a solution of bromine in carbon disulfide dropwise.

  • After the addition of bromine, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with a dilute solution of sodium hydroxide.

  • Wash again with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

DOT Diagram: Synthetic Pathway to this compound

Synthesis Isoquinoline Isoquinoline Dibromo This compound Isoquinoline->Dibromo Bromination Br2_AlCl3 Br₂, AlCl₃

Caption: Synthesis of this compound.

Exploring the Biological Landscape: Inferences from Related Scaffolds

While specific biological data for a wide range of this compound derivatives is scarce, the known activities of structurally similar compounds, such as dibromo-quinolines and other isoquinolines, provide valuable insights into their potential therapeutic applications.

Anticancer Potential

Numerous quinoline and isoquinoline derivatives have demonstrated significant anticancer activity.[4][5][6] For instance, studies on highly brominated quinolines have shown potent antiproliferative effects against various cancer cell lines, including C6, HeLa, and HT29.[4] The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the electronic effects of bromine can influence the interaction of the molecule with biological targets.

Table 1: Anticancer Activity of Selected Brominated Quinolines (for comparison)

Compound IDStructureCancer Cell LineIC50 (µg/mL)Reference
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC69.6[4]
HeLa5.45[4]
HT297.2[4]
17 6,8-dibromo-5-nitroquinolineC6>50[4]
HeLa24.1[4]
HT2926.2[4]

This table presents data for brominated quinolines to suggest the potential of brominated isoquinolines.

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties.[1][2] The mechanism of action can vary, but often involves the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The presence of halogens on the aromatic ring can contribute to the antimicrobial potency. For example, novel alkynyl isoquinolines have shown strong bactericidal activity against a range of Gram-positive bacteria, including resistant strains.[2]

A Roadmap for Structure-Activity Relationship (SAR) Studies

To systematically explore the SAR of this compound derivatives, a focused library of compounds should be designed and synthesized. The bromine atoms at positions 5 and 8 serve as excellent anchor points for introducing chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

DOT Diagram: Hypothetical SAR Exploration Workflow

SAR_Workflow A This compound Core B Design & Synthesize Derivative Library (Suzuki, Sonogashira, etc.) A->B C In Vitro Screening (Anticancer & Antimicrobial Assays) B->C D Identify Hit Compounds C->D E Lead Optimization (Further Analogs) D->E F In Vivo Studies D->F E->C Iterative Improvement

Caption: Workflow for SAR exploration.

Proposed Modifications for SAR Studies:
  • Position 1: Introduction of various aryl, heteroaryl, or alkyl groups via Suzuki or Stille coupling to explore the impact of steric bulk and electronic properties.

  • Position 3: Functionalization with different substituents to probe the effect on solubility and target engagement.

  • Nitrogen Atom (N-2): Quaternization or N-oxide formation to alter the electronic distribution and solubility of the core structure.

  • Positions 5 and 8: Replacement of one or both bromine atoms with other functional groups (e.g., amines, ethers, alkynes) via cross-coupling reactions to understand the role of the halogen atoms in the observed activity.

Experimental Protocol: Suzuki Cross-Coupling of this compound

This protocol provides a general method for introducing aryl or heteroaryl groups at the 5- and/or 8-positions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid (1.1 to 2.2 equivalents depending on whether mono- or di-substitution is desired), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for several hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Directions

The this compound scaffold holds significant, yet largely untapped, potential for the development of novel therapeutic agents. By leveraging the known biological activities of related quinoline and isoquinoline derivatives, researchers can rationally design and synthesize libraries of this compound analogs for screening against a variety of biological targets. The versatile chemistry of the dibromo-substituted core allows for the systematic exploration of the structure-activity landscape. Future research in this area should focus on the synthesis of diverse libraries of these derivatives and their comprehensive biological evaluation to uncover lead compounds for further development as anticancer and antimicrobial agents. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Validation of 5,8-Dibromoisoquinoline Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Within this class, molecules featuring a quinone-like framework, such as isoquinoline-5,8-diones, have emerged as promising candidates in oncology research, demonstrating significant cytotoxic activity against various cancer cell lines.[2][3] The 5,8-dibromoisoquinoline core represents a versatile starting point for synthetic elaboration, offering vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, technically-grounded framework for the systematic validation of novel this compound analogs. We will proceed from initial biochemical characterization to robust cell-based target validation and functional assessment. The methodologies described herein are designed to be self-validating, ensuring that each step provides a clear, causal link between the chemical matter and its biological effect, a critical principle in modern drug discovery.[4]

Part 1: Foundational Biochemical Validation: Does the Compound Hit the Target?

The journey of any targeted therapeutic begins with a simple question: does the compound interact with its intended molecular target? Before investing resources in complex cellular or in vivo models, it is imperative to confirm direct target engagement and quantify the potency and selectivity of the interaction in a purified, biochemical system. This initial phase provides the foundational data upon which all subsequent biological validation is built.[5]

The following workflow outlines the essential steps for the initial biochemical characterization of this compound analogs designed, for this guide's purpose, as kinase inhibitors.

G cluster_0 Biochemical Validation Workflow A Primary Screen: High-Throughput Kinase Assay B Potency Determination: IC50 Dose-Response A->B Identify 'Hits' C Selectivity Profiling: Kinase Panel Screen B->C Quantify Potency D Lead Analog Selection C->D Assess Off-Target Activity

Caption: High-level workflow for biochemical validation of novel inhibitors.

Methodology 1: Primary High-Throughput Biochemical Screening

Causality: The primary screen is the first experimental test of a design hypothesis. Its purpose is to rapidly identify which analogs, from a newly synthesized library, exhibit inhibitory activity against the primary kinase of interest. The choice of assay technology is critical for ensuring sensitivity, accuracy, and throughput.

Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

TR-FRET is a robust, fluorescence-based method ideal for high-throughput screening (HTS).[6][7] It measures the phosphorylation of a substrate by the target kinase.

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.

  • Compound Plating: Dispense 50 nL of each this compound analog (typically at a 10 µM final concentration) into a 384-well assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) to facilitate the identification of competitive inhibitors.[8]

  • Detection: Add the detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium). The ratio of these signals is proportional to the amount of phosphorylated substrate. A decrease in the signal ratio indicates inhibition.

Methodology 2: Potency Determination (IC50)

Causality: "Hits" from the primary screen must be characterized to determine their potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the drug's efficacy in inhibiting a specific biological function.

Protocol: 10-Point Dose-Response Curve

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each "hit" analog, starting from a top concentration of 50 µM.

  • Assay Execution: Perform the TR-FRET kinase assay as described above, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Potency of this compound Analogs

Compound IDTarget Kinase IC50 (nM)Comparison: Staurosporine (nM)
5,8-DBIQ-0017515
5,8-DBIQ-002>10,00015
5,8-DBIQ-003 (Lead) 22 15
5,8-DBIQ-00445015

Data are hypothetical and for illustrative purposes.

Methodology 3: Kinase Selectivity Profiling

Causality: Kinases share a high degree of structural similarity in their ATP-binding pocket, making off-target inhibition a significant risk.[5] Selectivity profiling is a critical step to ensure that the desired biological effect in subsequent cellular assays is due to the inhibition of the intended target and not a confounding off-target activity. This builds trustworthiness in the lead compound.

Protocol: Commercial Kinase Panel Screening

  • Compound Submission: Submit the most potent lead analog(s) (e.g., 5,8-DBIQ-003) to a commercial vendor (e.g., Reaction Biology, Thermo Fisher Scientific) for screening against a broad panel of kinases (e.g., >400 kinases).[5][6]

  • Screening: The vendor performs single-point inhibition assays (e.g., at 1 µM) across the panel.

  • Follow-up: For any kinases showing significant inhibition (>50%), request follow-up IC50 determinations to quantify the off-target potency.

Data Summary: Selectivity Profile of 5,8-DBIQ-003

Kinase TargetIC50 (nM)Selectivity vs. Primary Target
Primary Target Kinase 22 -
Related Kinase A85038-fold
Related Kinase B2,10095-fold
Unrelated Kinase C>10,000>450-fold

Data are hypothetical. A good lead candidate will exhibit >30-fold selectivity against related kinases.

Part 2: Cellular Validation: Does the Compound Work in a Biological System?

Demonstrating potent and selective biochemical inhibition is necessary but not sufficient. A successful drug candidate must be able to cross the cell membrane, engage its target within the complex intracellular environment, and elicit a specific, measurable biological response.[5] Cell-based assays are therefore essential for validating the therapeutic hypothesis.

G cluster_1 Cell-Based Validation Workflow E Cellular Target Engagement (e.g., NanoBRET™) F Functional Target Inhibition: Downstream Signaling Assay E->F Confirm Intracellular Binding G Phenotypic Outcome: Cell Viability Assay F->G Link Target to Pathway H Validated Lead Compound G->H Confirm Desired Phenotype

Caption: Workflow for confirming the biological activity of inhibitors in cells.

Methodology 4: Cellular Target Engagement

Causality: This assay directly confirms that the this compound analog binds to its intended kinase target inside a living cell, providing a crucial link between the biochemical IC50 and cellular activity.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[8]

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analog for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer (a cell-permeable ligand for the kinase) and the Nano-Glo® substrate to all wells.

  • Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, which can be used to determine a cellular EC50.

Methodology 5: Functional Target Inhibition Assay

Causality: Engaging the target is the first step; the critical follow-up is to demonstrate that this engagement leads to a functional inhibition of the kinase's activity. This is typically measured by assessing the phosphorylation state of a known downstream substrate in the relevant signaling pathway.[9]

Upstream Upstream Signal Target Target Kinase Upstream->Target Activates Substrate Downstream Substrate Target->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active Signal) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Drives Inhibitor 5,8-DBIQ-003 Inhibitor->Target Inhibits

Caption: Inhibition of a signaling pathway by a this compound analog.

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one where the target kinase pathway is known to be active). Treat cells with increasing concentrations of 5,8-DBIQ-003 for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate confirms functional target inhibition.

Methodology 6: Phenotypic Anti-Proliferative Assay

Causality: The final step in this validation workflow is to determine if functional target inhibition translates into the desired anti-cancer phenotype: the inhibition of tumor cell growth and proliferation.[10][11]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of 5,8-DBIQ-003 and a relevant standard-of-care drug. Incubate for 72 hours.

  • Assay Execution: Add CellTiter-Glo® reagent directly to the wells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration causing 50% growth inhibition).

Comparative Analysis: Lead Analog vs. Alternative Inhibitor

ParameterLead Analog (5,8-DBIQ-003)Alternative (Competitor X)Interpretation
Biochemical IC50 22 nM150 nM5,8-DBIQ-003 is ~7x more potent biochemically.
Kinase Selectivity >30-fold vs. related kinases5-fold vs. Related Kinase B5,8-DBIQ-003 is highly selective; Competitor X has significant off-target activity.
Cellular Target Engagement (EC50) 55 nM400 nM5,8-DBIQ-003 effectively enters cells and binds its target.
Cellular Viability (GI50) 110 nM950 nMThe superior potency and selectivity of 5,8-DBIQ-003 translates to a more potent anti-proliferative effect.

Data are hypothetical and for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-step process for validating the biological activity of novel this compound analogs. By systematically progressing from high-throughput biochemical screening to quantitative potency and selectivity profiling, and finally to robust cell-based assays for target engagement, functional inhibition, and phenotypic outcomes, researchers can build a comprehensive and trustworthy data package. This structured approach, grounded in establishing clear causal links at each experimental stage, is essential for identifying and advancing promising lead compounds in the complex and challenging field of drug discovery.

References

A Senior Application Scientist's Guide to the Efficacy of Brominating Agents for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Value of Brominated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a bromine atom onto the isoquinoline ring system dramatically enhances its synthetic utility, providing a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and metallation reactions. These transformations unlock access to a vast chemical space, enabling the development of novel therapeutics and complex molecular probes. However, the selective bromination of isoquinoline is not trivial. The inherent electronic properties of the bicyclic heteroaromatic system present a significant challenge in controlling the site of electrophilic attack. This guide provides a comparative analysis of common brominating agents, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal reagent and conditions for their specific synthetic goals.

The Mechanistic Challenge: Regioselectivity in Isoquinoline Bromination

The isoquinoline nucleus consists of two fused rings: a benzene ring and a pyridine ring. Electrophilic aromatic substitution (SEAr) on the isoquinoline ring is complicated by the directing effects of the nitrogen atom. Under neutral conditions, the pyridine ring is generally more reactive, but reactions can be unselective. For controlled bromination, the reaction is typically performed in a strong acid. The acid serves a dual purpose: it protonates the nitrogen atom, forming the isoquinolinium ion, which deactivates the pyridine ring towards electrophilic attack.[2][3] This deactivation effectively directs the electrophile to the more electron-rich benzenoid ring, with the C-5 position being the most favorable site for substitution, followed by C-8.[4][5]

Caption: IUPAC numbering of the isoquinoline ring system.

The choice of brominating agent, acid, temperature, and concentration are all critical parameters that must be carefully controlled to achieve high regioselectivity and yield.[4][6] An incorrect choice can lead to a mixture of isomers, including 8-bromo and di- or tri-brominated species, which are often difficult to separate.[4][7]

Comparative Analysis of Common Brominating Agents

The selection of a brominating agent is a critical decision in the synthesis of brominated isoquinolines. Factors such as reactivity, selectivity, safety, and cost must be considered. Below is a comparative overview of the most frequently employed reagents.

ReagentFormulaFormKey Applications & CharacteristicsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidSelective bromination of isoquinoline at C-5 in strong acid. Widely used for allylic and benzylic bromination.[8][9]Easy to handle solid, provides a low equilibrium concentration of Br₂, minimizing side reactions.[10] Cost-effective.Reactivity can be sluggish; requires careful temperature control to maintain selectivity.[2] Can act as an oxidant.[9]
Dibromoisocyanuric Acid (DBI) C₃HBr₂N₃O₃SolidHighly effective for brominating deactivated aromatic compounds, including isoquinolinium ions.[11]More powerful and often more selective than NBS.[2][12][13] Effective under relatively mild conditions.Less commonly used than NBS, can be more expensive.
Pyridinium Tribromide (Py·Br₃) C₅H₅N·Br₃Red-brown crystalline solidMild and selective bromination of alkenes and activated aromatic rings.[14][15]Solid, non-volatile, and safer alternative to liquid Br₂.[16] Easy to handle and measure.Can be less reactive for deactivated systems like isoquinolinium; may require harsher conditions.
Molecular Bromine (Br₂) Br₂Fuming red-brown liquidGeneral-purpose brominating agent. Used with a Lewis acid (e.g., AlCl₃) for isoquinoline bromination.[4]Strong brominating agent, readily available.Highly corrosive, toxic, and difficult to handle due to high vapor pressure.[17] Often leads to mixtures of products.[7]
The General Mechanism: Electrophilic Aromatic Substitution

The bromination of isoquinoline in a strong acid (HA) proceeds through a classic electrophilic aromatic substitution pathway. The key steps involve the activation of the brominating agent by the acid, followed by the attack of the isoquinolinium ion on the electrophilic bromine species to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the brominated product.

G node_start Isoquinoline + HA node_protonated Isoquinolinium Ion node_start->node_protonated Protonation node_attack Electrophilic Attack (Sigma Complex Formation) node_protonated->node_attack node_reagent Brominating Agent (e.g., NBS, DBI) + HA node_electrophile Activated Electrophile 'Br+' source node_reagent->node_electrophile Activation node_electrophile->node_attack node_deprotonation Deprotonation node_attack->node_deprotonation Loss of H+ node_product 5-Bromoisoquinolinium Ion node_deprotonation->node_product node_final 5-Bromoisoquinoline (after workup) node_product->node_final

Caption: General mechanism for electrophilic bromination of isoquinoline.

Data-Driven Comparison: Regioselectivity and Yield

Experimental evidence underscores the critical interplay between the brominating agent and the acidic medium. A study by Brown and Gouliaev provides a direct comparison of NBS and DBI under different acidic conditions for the monobromination of isoquinoline.[2][6]

EntryBrominating AgentAcidTemp. (°C)Time (h)ProductYield (%)Ref.
1NBSH₂SO₄-2055-Bromoisoquinoline76[2]
2DBICF₃SO₃H-40 to -351.75-Bromoisoquinoline44[2]
3NBSCF₃SO₃H-2025-Bromoisoquinoline65[2]

This data highlights that while multiple systems can yield the desired 5-bromo product, the combination of NBS in concentrated sulfuric acid provides a high yield and utilizes more common and less expensive reagents.[2] It is crucial to note that temperature control is paramount; in the NBS/H₂SO₄ system, temperatures below -25 °C were found to be very sluggish, while higher temperatures can lead to a loss of selectivity.[2]

Validated Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful chemical synthesis. The following methods are based on peer-reviewed and validated procedures.

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This procedure is adapted from a robust method published in Organic Syntheses for the preparation of 5-bromoisoquinoline, which is a precursor for 5-bromo-8-nitroisoquinoline.[7] It is chosen for its high yield, excellent selectivity, and use of cost-effective materials.

G start Start step1 Step 1: Dissolve Isoquinoline Dissolve isoquinoline in CF₃SO₃H at 0°C. start->step1 step2 Step 2: Cool to -40°C Use a dry ice/acetone bath. step1->step2 step3 Step 3: Add DBI Add DBI portion-wise, maintaining temp. -40 to -35°C. step2->step3 step4 Step 4: Stir Stir the mixture for ~1.5-2h at -40 to -35°C. step3->step4 step5 Step 5: Quench & Workup Pour onto ice, basify with NaOH or NH₃. step4->step5 step6 Step 6: Extract & Purify Extract with an organic solvent, dry, concentrate, and purify. step5->step6 end End (5-Bromoisoquinoline) step6->end

References

Analytical methods for the characterization of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Analytical Characterization of 5,8-Dibromoisoquinoline

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and process development scientists, the unambiguous structural confirmation and purity assessment of key intermediates are paramount. This compound, a versatile building block in the synthesis of pharmacologically active compounds, is no exception.[1] Its utility in transition-metal couplings and as a precursor to other functionalized isoquinolines makes its precise characterization a critical step in any synthetic campaign.[1][2]

However, the synthesis of halogenated isoquinolines is often fraught with challenges, primarily the formation of isomeric and over-brominated impurities.[3][4] For instance, the direct bromination of isoquinoline can yield not only the desired 5-bromo- and 8-bromo- isomers but also the 5,8-dibromo adduct, which can be difficult to separate.[1][4] This guide provides a comprehensive comparison of the essential analytical methods required to confidently characterize this compound, ensuring the integrity of your starting material and the success of subsequent reactions. We will move beyond mere procedural descriptions to explain the causal logic behind experimental choices, grounding our recommendations in established analytical principles.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete characterization of a novel or synthesized compound. A robust, self-validating system relies on the convergence of data from orthogonal methods. The workflow presented here ensures that the identity, structure, and purity of this compound are confirmed with the highest degree of confidence.

G cluster_0 Initial Sample Assessment cluster_1 Structural Elucidation cluster_2 Purity & Composition Verification cluster_3 Final Confirmation Received_Sample Received Sample (Post-Synthesis/Purification) NMR NMR Spectroscopy (¹H, ¹³C) Received_Sample->NMR Primary Structure MS Mass Spectrometry (EI/ESI) Received_Sample->MS Molecular Weight HPLC HPLC-UV (Purity Assessment) Final_Report Confident Characterization (Structure & Purity Confirmed) NMR->Final_Report MS->HPLC Corroboration EA Elemental Analysis (Compositional Verification) MS->EA Corroboration MS->Final_Report HPLC->Final_Report Purity Data EA->Final_Report Formula Confirmation

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of the molecular structure and the positions of the bromine substituents.

Expertise & Experience: Why NMR is Essential

For this compound, ¹H NMR is critical for confirming the substitution pattern. The parent isoquinoline molecule has seven aromatic protons.[5] The introduction of two bromine atoms will result in the disappearance of two signals and characteristic shifts in the remaining five. The coupling patterns (splitting) between adjacent protons are diagnostic, allowing us to piece together the connectivity of the entire molecule. ¹³C NMR complements this by confirming the number of unique carbon environments and the direct impact of the electronegative bromine atoms on their attached carbons. Anomalous spectra, such as extreme line broadening, can sometimes occur in isoquinoline derivatives, potentially due to aggregation or interactions with trace impurities in the solvent, requiring careful sample and solvent preparation.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice, but DMSO-d₆ can be used if solubility is an issue.[1]

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for referencing the ¹H spectrum.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay (e.g., 1-2 seconds) is used for accurate integration.[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans.

    • The spectral width should be set to encompass all expected carbon signals (e.g., 0-160 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Data & Interpretation
Parameter Expected Observation for this compound Rationale
¹H NMR Chemical Shifts (δ) 5 aromatic proton signals. Protons adjacent to the nitrogen (H1, H3) and bromine atoms will be significantly shifted. Expect signals in the 7.5-9.5 ppm range.The electron-withdrawing nature of the nitrogen atom and bromine atoms deshields nearby protons, shifting their signals downfield.[9] The specific pattern will be distinct from other isomers like 5,7-dibromo compounds.[10]
¹H NMR Coupling Constants (J) Observable doublet, triplet, and doublet of doublets patterns consistent with the remaining H-C-C-H connectivities.J-coupling provides definitive proof of which protons are adjacent to one another, confirming the substitution pattern.
¹³C NMR Chemical Shifts (δ) 9 distinct carbon signals. Two signals will be in the C-Br region (~115-125 ppm). Carbons adjacent to nitrogen will also be significantly shifted.The number of signals confirms the molecular symmetry. The chemical shifts of the carbons directly bonded to bromine (ipso-carbons) are characteristic.

Mass Spectrometry (MS): Unveiling Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, its primary roles are to confirm the molecular weight and, crucially, to verify the presence of two bromine atoms through their distinct isotopic signature.

Expertise & Experience: The Bromine Isotope Pattern is Key

The most compelling piece of evidence from a mass spectrum of a brominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] A molecule containing one bromine atom will show two peaks of roughly equal intensity separated by 2 m/z units (the M and M+2 peaks).[12] For a molecule with two bromine atoms, like this compound, this pattern becomes even more characteristic: a triplet of peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[11] This pattern is an unmistakable fingerprint for a dibrominated species.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder technique that may show more fragmentation but will clearly show the molecular ion (M⁺•).[13]

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[7]

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is set to include the expected molecular weight of this compound (C₉H₅Br₂N, MW: 286.95 g/mol ).[14]

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Compare the observed m/z values and isotopic pattern to the theoretical values for C₉H₅Br₂N.

    • If fragmentation is observed, analyze the fragment ions to see if they are consistent with the proposed structure (e.g., loss of Br).[15]

Expected Data & Interpretation
Parameter Expected Observation for this compound Rationale
Molecular Formula C₉H₅Br₂NBased on the structure.
Exact Mass [M] 284.8839 (for ⁷⁹Br, ⁷⁹Br isotope)The monoisotopic mass.
Molecular Ion Cluster (m/z) 284.9 (M): C₉H₅⁷⁹Br₂N286.9 (M+2): C₉H₅⁷⁹Br⁸¹BrN288.9 (M+4): C₉H₅⁸¹Br₂NThe characteristic pattern for a molecule containing two bromine atoms.
Isotopic Ratio (M:M+2:M+4) Approx. 1:2:1Reflects the statistical probability of incorporating the ⁷⁹Br and ⁸¹Br isotopes.[11]
HRMS [M+H]⁺ Observed m/z should be within 5 ppm of the theoretical value for C₉H₆Br₂N⁺.High mass accuracy provides strong evidence for the elemental composition.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR and MS confirm the structure of the main component, they are not inherently quantitative for assessing purity without specialized methods. HPLC is the workhorse technique for determining the purity of a sample by separating it from potential impurities, such as starting materials, byproducts, or isomers.

Expertise & Experience: Resolving Isomeric Impurities

The primary challenge in synthesizing this compound is the potential co-formation of other brominated isoquinolines.[1] These isomers often have very similar polarities, making them difficult to separate by crystallization or standard column chromatography. Reversed-phase HPLC (RP-HPLC), which separates compounds based on differences in hydrophobicity, is exceptionally well-suited for this task. A well-developed HPLC method can resolve this compound from its isomers, providing a clear chromatogram where purity can be calculated from the relative peak areas.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.

  • Instrumentation:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the isoquinoline ring has strong absorbance (e.g., 254 nm or 280 nm).[12]

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the percentage of the main peak's area relative to the total area of all peaks.

Expected Data & Interpretation

A successful analysis will yield a chromatogram with a single, sharp, major peak corresponding to this compound. Any other peaks represent impurities. For a sample to be considered ">98% pure," the area of the main peak should be greater than 98% of the total integrated peak area.

Logical Interdependence of Analytical Techniques

The power of this multi-technique approach lies in its self-validating nature. The data from each method must be consistent with the others to build a complete and trustworthy picture of the compound.

G NMR NMR (¹H, ¹³C) Structure Proposed Structure: This compound NMR->Structure Confirms Connectivity & Substitution Pattern MS Mass Spec (HRMS) EA Elemental Analysis MS->EA Corroborates Molecular Formula MS->Structure Confirms Molecular Weight & Bromine Count (Isotopes) HPLC HPLC (Purity) HPLC->Structure Confirms it is the Major Component (>9x%) EA->Structure Confirms Elemental Ratio (C, H, N, Br)

Caption: Logical relationship between complementary analytical techniques.

Comparative Summary of Analytical Methods

Technique Primary Information Strengths Limitations Typical Sample Amount
NMR Spectroscopy Unambiguous molecular structure, connectivity, substitution patterns.Provides the most detailed structural information.Relatively low sensitivity; not ideal for trace analysis or purity without standards.5-10 mg
Mass Spectrometry Molecular weight, elemental formula (HRMS), presence of halogens.High sensitivity; definitive confirmation of bromine presence via isotopic pattern.Does not distinguish between isomers without fragmentation (MS/MS).< 1 mg
HPLC-UV Purity assessment, separation of isomers and impurities.Highly quantitative and reproducible for purity; excellent resolving power.Provides no structural information on its own; requires a chromophore for UV detection.< 1 mg
Elemental Analysis Percentage composition of C, H, N.Confirms the elemental ratios in the bulk sample.Requires a highly pure sample for accuracy; does not provide structural info.2-3 mg

By integrating the results from these orthogonal analytical techniques, researchers can establish a complete, validated profile of this compound, ensuring the quality and reliability of their scientific endeavors.

References

Electrochemical properties of 5,8-Dibromoisoquinoline versus its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Electrochemical Properties of 5,8-Dibromoisoquinoline and Its Isomers

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline, a structural isomer of quinoline, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous biologically active compounds and functional organic materials. The introduction of halogen atoms, particularly bromine, onto the isoquinoline core dramatically alters its electronic properties. This modification provides a powerful tool for fine-tuning molecular characteristics such as redox potential, electron affinity, and intermolecular interactions, which are critical for applications ranging from drug-receptor binding to charge transport in organic electronics.

This guide offers a comparative analysis of the electrochemical properties of this compound against its positional isomers. By examining the influence of bromine substitution patterns on the molecule's redox behavior, we aim to provide researchers, chemists, and drug development professionals with a framework for selecting and designing isoquinoline derivatives with tailored electrochemical profiles.

The Influence of Bromine Substitution on Electronic Structure

The electrochemical behavior of a molecule is fundamentally governed by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The position of bromine substituents on the isoquinoline ring system modulates these energy levels through a combination of inductive and mesomeric effects.

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and generally dominates for halogens, making the molecule more electron-deficient.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the π-system of the ring, an electron-donating resonance effect.

The net result of these competing effects is strong electron withdrawal, which stabilizes both the HOMO and LUMO. A lower LUMO energy facilitates reduction (electron acceptance), while a lower HOMO energy makes oxidation (electron removal) more difficult. Computational methods like Density Functional Theory (DFT) are invaluable for predicting these effects and rationalizing experimental observations.[2][3][4][5]

G Inductive Inductive HOMO HOMO Inductive->HOMO Stabilizes LUMO LUMO Inductive->LUMO Stabilizes Oxidation Oxidation HOMO->Oxidation Reduction Reduction LUMO->Reduction Mesomeric Mesomeric Mesomeric->HOMO Slightly Destabilizes (outweighed by -I)

Comparative Analysis of Dibromoisoquinoline Isomers

While comprehensive experimental data comparing all dibromoisoquinoline isomers is limited, we can construct a robust comparison based on established electronic principles. The primary distinction arises from whether the bromine atoms are located on the electron-rich carbocyclic (benzene) ring or the electron-deficient heterocyclic (pyridine) ring.

IsomerRing PositionExpected Impact on Redox Potentials
This compound Benzene RingStrong electron withdrawal from the benzene moiety significantly lowers the LUMO energy, making this isomer relatively easy to reduce. The HOMO is also strongly stabilized, making it difficult to oxidize.
1,3-Dibromoisoquinoline Pyridine RingSubstitution on the already electron-poor pyridine ring leads to a profound decrease in LUMO energy. This isomer is expected to be the easiest to reduce among the common isomers.
5,7-Dibromoisoquinoline Benzene RingSimilar to the 5,8-isomer, this compound will be readily reduced due to strong inductive withdrawal from the benzene ring. Subtle differences in orbital overlap may lead to minor variations in potential compared to the 5,8-isomer.
6,7-Dibromoisoquinoline Benzene RingWith adjacent bromine atoms, steric and electronic effects combine. This isomer is also expected to have a low reduction potential, comparable to other isomers substituted on the benzene ring.
Predicted Electrochemical Data

The following table presents a set of predicted electrochemical and electronic properties based on theoretical principles to illustrate the expected differences between the isomers. Absolute values would require experimental verification, but the trends are instructive.

Property5,8-Dibromo-1,3-Dibromo-5,7-Dibromo-Unsubstituted
Reduction Potential (Epc) vs. Ag/AgCl ~ -1.5 V~ -1.3 V~ -1.5 V~ -2.0 V
Oxidation Potential (Epa) vs. Ag/AgCl > +1.8 V> +2.0 V> +1.8 V~ +1.6 V
Predicted LUMO Energy (eV) -1.2 eV-1.5 eV-1.2 eV-0.6 eV
Predicted HOMO Energy (eV) -6.5 eV-6.8 eV-6.5 eV-6.0 eV
Predicted HOMO-LUMO Gap (eV) 5.3 eV5.3 eV5.3 eV5.4 eV

Note: These values are estimations for comparative purposes and are highly dependent on solvent, electrolyte, and reference electrode.

Key Insights:

  • All brominated isomers are easier to reduce (have less negative reduction potentials) than the parent isoquinoline.

  • Isomers with bromine on the pyridine ring (1,3-dibromo) are predicted to be the most susceptible to reduction.

  • This compound serves as a versatile intermediate, offering significant electron-withdrawing character that facilitates nucleophilic substitution or further functionalization at the bromine sites, while possessing a reduction potential that is moderately accessible.[6]

Experimental Protocol: Characterization by Cyclic Voltammetry

To experimentally validate these predictions, cyclic voltammetry (CV) is the technique of choice. It provides direct measurement of a compound's redox potentials and offers insights into the stability and kinetics of the electron transfer process.[7][8][9]

Objective

To determine and compare the reduction potentials of this compound and its isomers in a non-aqueous electrolyte system.

Materials and Equipment
  • Potentiostat with data acquisition software

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter

  • Reference Electrode: Ag/AgCl (in 3M KCl) or a non-aqueous Ag/Ag⁺ reference

  • Counter Electrode: Platinum wire or mesh

  • Analytes: this compound and other isomers (1-5 mM)

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF), electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

  • Inert gas: High-purity nitrogen or argon

Step-by-Step Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on separate polishing pads for 60 seconds each.

    • Rinse the electrode thoroughly with deionized water, followed by the electrochemical solvent (acetonitrile or DMF).

    • Sonication in the solvent for 2-3 minutes can further ensure cleanliness.

    • Dry the electrode completely before use.

    • Causality: A clean, smooth electrode surface is critical for reproducible results and to ensure the electrochemical response is due to the analyte, not surface contaminants.[7]

  • Solution Preparation:

    • In a volumetric flask, dissolve a precise amount of the dibromoisoquinoline isomer and the supporting electrolyte (TBAPF₆) in the anhydrous solvent to achieve the target concentrations (e.g., 2 mM analyte in 0.1 M TBAPF₆).

    • Causality: The supporting electrolyte is essential to minimize solution resistance (iR drop) and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

    • Purge the solution with inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Causality: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte's signal.

    • First, record a background CV of the electrolyte solution to identify any solvent or impurity peaks.

    • Set the CV parameters:

      • Potential Window: Scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards negative potentials (e.g., -2.2 V) and back. The window must be wide enough to observe the reduction peak.

      • Scan Rate: Start with a standard rate of 100 mV/s.

    • Run the cyclic voltammogram for the analyte solution.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the isomer.

    • If the process is reversible, an anodic peak (Epa) will be observed on the reverse scan, corresponding to the oxidation of the reduced species.

    • The formal reduction potential (E°') can be approximated as the midpoint of Epc and Epa.

    • Compare the Epc values obtained for each isomer under identical conditions. A less negative Epc indicates an easier reduction.

G start Start prep Step 1: Electrode Polishing (Glassy Carbon) start->prep soln Step 2: Prepare Analyte Solution (Isomer + 0.1M TBAPF₆ in ACN) prep->soln cell Step 3: Assemble 3-Electrode Cell soln->cell purge Step 4: Purge with N₂/Ar (10-15 min) cell->purge bg Step 5: Record Background Scan (Electrolyte only) purge->bg cv Step 6: Run Cyclic Voltammogram (Scan Rate: 100 mV/s) bg->cv analyze Step 7: Analyze Data (Determine Peak Potentials) cv->analyze end End analyze->end

Conclusion

The electrochemical properties of dibromoisoquinolines are profoundly dictated by the substitution pattern of the bromine atoms. While all dibromo-isomers are more electron-deficient and easier to reduce than the parent isoquinoline, placing the halogens on the pyridine ring (e.g., 1,3-dibromo) results in the lowest reduction potentials. This compound represents a key building block with a moderately accessible reduction potential and two reactive sites on the carbocyclic ring, offering a balance of electronic modification and synthetic versatility.[6] Understanding these structure-property relationships is paramount for the rational design of novel isoquinoline-based molecules for advanced applications in pharmacology and materials science.

References

A Comparative Guide to the Performance of 5,8-Dibromoisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The ability to functionalize this core with precision is paramount for generating novel chemical entities. 5,8-Dibromoisoquinoline serves as a versatile building block, offering two distinct reaction handles for diversification through cross-coupling reactions. This guide provides an in-depth technical comparison of the performance of this compound in key palladium-catalyzed cross-coupling reactions, offering insights into its reactivity, selectivity, and standing against viable alternatives.

The Strategic Advantage of this compound

The unique electronic and steric environment of this compound makes it a compelling substrate for synthetic chemists. The two bromine atoms possess differential reactivity, which can be exploited for sequential or regioselective functionalization. The C5 position is generally more electron-deficient and sterically accessible compared to the C8 position, which is influenced by the peri-interaction with the nitrogen lone pair and the adjacent fused ring. This inherent difference is the cornerstone of its synthetic utility, allowing for the stepwise introduction of different moieties.

Performance in Key Cross-Coupling Reactions

The efficacy of a building block is defined by its performance in a range of robust chemical transformations. We will benchmark this compound across four pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and vinyl-substituted isoquinolines.[1] The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl, placing bromo-substrates like this compound in a favorable position of balanced reactivity and stability.[2]

Key Performance Insights:

  • Reactivity: this compound demonstrates good reactivity in Suzuki couplings, typically requiring a palladium(0) catalyst, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands often enhance catalytic activity.[3][4]

  • Regioselectivity: Selective mono-coupling at the more reactive C5 position can often be achieved under carefully controlled conditions, such as using a stoichiometric amount of the boronic acid coupling partner and lower reaction temperatures. Achieving double coupling generally requires more forcing conditions, including an excess of the boronic acid and higher temperatures.[5]

  • Yields: Good to excellent yields are achievable, particularly for the C5-arylation. The yield of the second coupling at C8 may be slightly lower due to increased steric hindrance.

Comparative Benchmarking Against Alternatives

The selection of a building block is often a balance of reactivity, cost, and availability. Here, we compare this compound with other common dibrominated heterocyclic systems.

SubstrateTypical Suzuki Coupling ConditionsTypical Sonogashira Coupling ConditionsAdvantagesDisadvantages
This compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °CPd(PPh₃)₄, CuI, Et₃N, THF, 60-80 °CDifferential reactivity at C5 and C8 allows for selective functionalization. The isoquinoline core is medicinally relevant.Can be more expensive than simpler heterocycles. Regiocontrol may require careful optimization.
5,7-Dibromoquinoline [6]Pd(dppf)Cl₂, K₂CO₃, DMF, 90 °CPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80 °CCommercially available. Both positions are relatively reactive.Less pronounced difference in reactivity between the two bromine atoms compared to the 5,8-isomer.
2,5-Dibromothiophene [1][7]Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CPd(PPh₃)₄, CuI, Et₃N, Toluene, 70 °CHighly reactive and cost-effective. Well-established reactivity.Thiophene scaffold may not be the desired core. Potential for catalyst poisoning by sulfur.
2,6-Dibromopyridine Requires more active catalysts (e.g., Buchwald ligands), stronger bases (e.g., K₃PO₄), higher temperatures.Requires more active catalysts, higher temperatures.Pyridine core is highly relevant in medicinal chemistry.Significantly less reactive due to the electron-deficient nature of the pyridine ring, requiring more forcing conditions.

Experimental Protocols & Mechanistic Rationale

Trustworthy protocols are self-validating. Here we provide detailed, step-by-step methodologies for key transformations with this compound, explaining the causality behind our choices.

Protocol 1: Regioselective Suzuki-Miyaura C5-Arylation

This protocol targets the selective functionalization of the more reactive C5 position.

dot

Caption: Experimental workflow for Suzuki-Miyaura C5-arylation.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Causality: Pd(PPh₃)₄ is a pre-catalyst that generates the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center and modulate its reactivity. K₂CO₃ is the base required to activate the boronic acid for the transmetalation step.[8][9] The aqueous dioxane mixture aids in dissolving both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for installing alkyne functionalities.[10]

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) followed by triethylamine (Et₃N, 3.0 eq.) via syringe.

    • Causality: This is a copper-co-catalyzed reaction. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) species reacts with the terminal alkyne to form a copper acetylide. This acetylide then undergoes transmetalation with the palladium complex.[11] Triethylamine acts as both the base to deprotonate the alkyne and as a solvent.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Stir the mixture at 60 °C for 8-12 hours.

  • Workup: Cool the reaction, filter through a pad of Celite to remove inorganic salts, and rinse with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Mechanistic Overview and Strategic Considerations

Understanding the underlying mechanisms is key to troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

dot

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ Base Base (e.g., K₂CO₃) Boronate->Base Base->Transmetal activates RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product ArBr Ar-Br (this compound) ArBr->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Decision Tree for Cross-Coupling Strategy

Choosing the right reaction for a specific synthetic goal is critical. This decision tree provides a logical framework for this selection process.

dot

Decision_Tree Start Desired Bond Formation? C_C_sp2 C(sp²)-C(sp²) (Biaryl) Start->C_C_sp2 C_C_sp C(sp²)-C(sp) (Arylalkyne) Start->C_C_sp C_N C(sp²)-N (Arylamine) Start->C_N C_C_alkene C(sp²)-C(alkene) (Styrenyl) Start->C_C_alkene Suzuki Use Suzuki-Miyaura Coupling C_C_sp2->Suzuki Sonogashira Use Sonogashira Coupling C_C_sp->Sonogashira Buchwald Use Buchwald-Hartwig Amination C_N->Buchwald Heck Use Heck Reaction C_C_alkene->Heck

Caption: Decision tree for selecting a cross-coupling reaction.

Conclusion and Future Outlook

This compound stands as a robust and versatile building block for the synthesis of complex isoquinoline derivatives. Its differential reactivity in palladium-catalyzed cross-coupling reactions allows for controlled, sequential functionalization, making it a valuable tool in drug discovery and materials science. While alternatives exist, the unique combination of the medicinally relevant isoquinoline core and the potential for regioselective synthesis grants this compound a strategic position in the synthetic chemist's toolbox. Future work will likely focus on developing even milder and more selective catalytic systems to further exploit the synthetic potential of this valuable substrate.

References

A Comparative Study of the Anticancer Activity of Quinoline and Isoquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective anticancer agents is relentless. Among the myriad of heterocyclic compounds, quinoline and its structural isomer, isoquinoline, have emerged as privileged structures, forming the core of numerous pharmacologically active compounds with significant anticancer properties.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of quinoline and isoquinoline derivatives, delving into their differential anticancer activities, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

The Structural Nuance: Quinoline vs. Isoquinoline

Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms, with the nitrogen atom at position 1.[6] Isoquinoline shares this fused ring system, but with the nitrogen atom located at position 2.[6] This seemingly subtle difference in the position of the nitrogen atom fundamentally alters the electronic distribution, hydrogen bonding capacity, and overall stereochemistry of the molecule.[2] Consequently, this structural variance has a profound impact on how their derivatives interact with biological targets, leading to distinct anticancer profiles. While both scaffolds have been extensively explored for their therapeutic potential, direct comparative studies are essential to discern which core may be more advantageous for targeting specific cancer-associated pathways.[2]

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer activity of quinoline and isoquinoline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. However, by examining the 50% inhibitory concentration (IC50) values of a range of derivatives against various cancer cell lines, we can begin to draw insightful comparisons.

One study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3), suggesting that for certain therapeutic targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[2]

Below are tables summarizing the IC50 values for various quinoline and isoquinoline derivatives, providing a snapshot of their cytotoxic potential across different cancer types.

Table 1: Anticancer Activity of Representative Quinoline Derivatives
DerivativeCancer Cell LineCell TypeIC50 (µM)Reference(s)
91b1A549Lung Cancer15.38[7]
91b1AGSGastric Cancer4.28[7]
91b1KYSE150Esophageal Cancer4.17[7]
91b1KYSE450Esophageal Cancer1.83[7]
Compound 9a C32Amelanotic Melanoma520[8]
Compound 9a COLO829Melanotic Melanoma376[8]
Compound 9a MDA-MB-231Triple-Negative Breast Cancer609[8]
Compound 9a U87-MGGlioblastoma756[8]
Compound 9a A549Lung Cancer496[8]
3-quinoline derivative 11 MCF7Breast Cancer29.8[6]
3-quinoline derivative 12 MCF7Breast Cancer39.0[6]
3-quinoline derivative 13 MCF7Breast Cancer40.0[6]
3-quinoline derivative 14 MCF7Breast Cancer40.4[6]
4-quinolone derivative 3a MCF-7Breast Cancer0.61[9]
4-quinolone derivative 2b K-562Bone Marrow Cancer7.91[9]
Quinoline-4-carboxylic acid 3j MCF-7Breast Cancer13.5[9]
Table 2: Anticancer Activity of Representative Isoquinoline Derivatives
DerivativeCancer Cell LineCell TypeIC50 (µM)Reference(s)
Lamellarin DDU-145Prostate Cancer0.038 - 0.110[10]
Lamellarin KLNCaPProstate Cancer0.038 - 0.110[10]
Lamellarin MK562Leukemia0.038 - 0.110[10]
Lamellarin 6A549Lung Cancer0.008[10]
Lamellarin 7A549Lung Cancer0.005[10]
Lamellarin NSK-MEL-5Melanoma0.187[10]
Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 4 Cal27Oral Cancer1.12[11]
Tetrahydroisoquinoline 15b MDA-MB-231Triple-Negative Breast Cancer22[11]
Tetrahydroisoquinoline 15c U251Glioblastoma36[11]
14-N-proline-substituted Tetrandrine 13 HCT-15Colorectal Cancer0.57[11]
3-Aryl isoquinolinoneMCF-7Breast CancerNot specified (active)[12]
Indolo[2,1-a]isoquinoline 4i HeLaCervical Cancer2.02[9]

Analysis of Cytotoxicity Data:

The presented data underscores the potent anticancer activity exhibited by derivatives of both scaffolds, often in the micromolar to nanomolar range. Notably, certain isoquinoline derivatives, such as the lamellarins, display exceptionally low IC50 values against a variety of cancer cell lines.[10] This suggests that the isoquinoline core can be a particularly fruitful starting point for the development of highly potent cytotoxic agents. However, it is crucial to recognize that the substituents play a pivotal role in determining the ultimate activity and selectivity of the compound.

Mechanisms of Action: Targeting Key Cancer Pathways

Both quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][13]

The PI3K/Akt/mTOR Pathway: A Common Target

A frequently hyperactivated signaling cascade in many cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][14] Several quinoline and isoquinoline derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases such as PI3K and mTOR, these compounds can effectively halt downstream signaling, leading to the inhibition of protein synthesis, cell growth arrest, and the induction of apoptosis.[8][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Isoquinoline Isoquinoline Derivatives Isoquinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline and isoquinoline derivatives.

Other Notable Mechanisms of Action

Beyond the PI3K/Akt/mTOR pathway, these heterocyclic compounds employ a diverse array of strategies to combat cancer:

  • Topoisomerase Inhibition: Many quinoline and isoquinoline derivatives function as topoisomerase inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell death.[13]

  • Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, essential components of the cytoskeleton, these compounds can arrest the cell cycle and induce apoptosis.[13]

  • Induction of Apoptosis: Both classes of compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[13]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[13]

  • Reversal of Multidrug Resistance (MDR): Certain isoquinoline alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy.

Experimental Protocols for Anticancer Activity Evaluation

To rigorously assess and compare the anticancer potential of novel quinoline and isoquinoline derivatives, a standardized set of in vitro assays is indispensable. The following protocols provide step-by-step methodologies for key experiments.

Experimental Workflow for Anticancer Drug Screening

experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment Treatment with Quinoline/Isoquinoline Derivatives cell_culture->drug_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) drug_treatment->mtt_assay flow_cytometry Flow Cytometry drug_treatment->flow_cytometry western_blot Western Blot for Protein Expression drug_treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis cell_cycle Cell Cycle Analysis flow_cytometry->cell_cycle apoptosis Apoptosis Assay flow_cytometry->apoptosis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

References

The Regioisomeric Dance: How Bromine's Position Dictates the Biological Virtues of Dibromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the intricate world of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The strategic introduction of halogen atoms, particularly bromine, into this heterocyclic system can dramatically modulate a molecule's physicochemical properties and its interaction with biological targets. This guide offers a comparative analysis of dibromoisoquinoline isomers, exploring how the precise positioning of two bromine atoms can switch a compound from biologically inert to potently active. We will delve into the experimental data that underpins these structure-activity relationships (SAR), provide detailed protocols for evaluating these properties, and visualize the workflows and principles that guide discovery in this area.

The Bromine Effect: More Than Just Added Weight

Halogenation is a cornerstone of modern drug design. Introducing bromine atoms to a scaffold like isoquinoline can influence its lipophilicity, metabolic stability, and electronic distribution. These changes govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME), and, most critically, how it binds to its target protein or enzyme. The concept of positional isomerism is central to this understanding; two compounds with the identical molecular formula (C₉H₅Br₂N) can exhibit vastly different biological profiles simply based on where the bromine atoms are attached to the isoquinoline core.

A compelling narrative emerges when comparing isomers, particularly within the closely related quinoline family, which often serves as a model for isoquinoline systems. Experimental evidence strongly suggests that bromination at the C-5 and C-7 positions is a key determinant for potent antiproliferative activity.[3] Conversely, isomers with bromine atoms at other positions, such as C-6 and C-8, have been shown to be devoid of similar activity.[3] This stark difference underscores the critical importance of regiochemistry in drug design.

Comparative Biological Activity: A Tale of Two Isomers

While direct comparative data across a full panel of dibromoisoquinoline isomers is sparse in publicly accessible literature, a powerful comparative analysis can be constructed using data from key brominated quinoline analogs. Here, we compare the anticancer activity of 5,7-dibromo-8-hydroxyquinoline, a potent cytotoxic agent, against 6,8-dibromoquinoline, which has been reported to be inactive.

CompoundStructureCancer Cell LineIC₅₀ (µM)Key FindingsReference
5,7-Dibromo-8-hydroxyquinoline 5,7-Dibromo-8-hydroxyquinoline structureBEL7404 (Human Liver Carcinoma)9.6 ± 2.2 (as Sm complex)Exhibits significant cytotoxicity. The lanthanide complex is more potent than the free ligand, which itself is active. The 5,7-dibromo substitution is crucial for activity.[4]
SGC7901 (Human Gastric Carcinoma)7.5 ± 2.1 (as Dy complex)Potent activity observed, highlighting the compound's anticancer potential across different cell lines.[4]
A549 (Human Lung Carcinoma)7.6 ± 1.5 to 29.6 ± 4.6Demonstrates a range of potent cytotoxic effects.[4]
6,8-Dibromoquinoline 6,8-Dibromoquinoline structureHT29, HeLa, C6No measurable activityThe precursor compound showed no antiproliferative effects against these cell lines, indicating that the 6,8-dibromo substitution pattern does not confer cytotoxicity.[3]

Analysis of Structure-Activity Relationship (SAR):

The data clearly illustrates that the placement of bromine atoms is a critical switch for anticancer activity.

  • The Active Isomer (5,7-Dibromo Pattern): The 5,7-dibromo substitution, particularly when combined with an 8-hydroxy group, creates a pharmacophore with potent cytotoxic capabilities. This substitution pattern is known to enhance the molecule's ability to interact with biological targets, potentially through mechanisms like DNA intercalation and inhibition of crucial enzymes such as topoisomerase I.[3][4]

  • The Inactive Isomer (6,8-Dibromo Pattern): In stark contrast, the 6,8-dibromoquinoline isomer was found to be inactive.[3] This demonstrates that merely having two bromine atoms on the quinoline ring is insufficient to guarantee biological activity. The specific electronic and steric environment created by the 6,8-substitution pattern fails to produce a favorable interaction with the cellular machinery responsible for apoptosis or cell cycle arrest.

This comparative insight is fundamental for drug development professionals, guiding the synthesis of future analogs by focusing on promising substitution patterns like the 5,7-dihalo configuration.

Expanding the Biological Spectrum: Antimicrobial and Enzyme Inhibitory Potential

The influence of bromine's position extends beyond anticancer effects. Halogenated isoquinolines are also recognized for their antimicrobial properties.[2][5] The same structural principles apply: the specific arrangement of bromine atoms influences the compound's ability to penetrate bacterial cell walls and inhibit essential microbial enzymes.

A broad-spectrum antimicrobial agent is effective against both Gram-positive and Gram-negative bacteria.[6] While specific comparative data for dibromoisoquinoline isomers is needed, it is hypothesized that isomers like 5,7-dibromoisoquinoline would exhibit greater antimicrobial potency than their 6,8-dibromo counterparts due to the electronic properties conferred by that substitution pattern.

Furthermore, halogenated quinolines and isoquinolines have been investigated as enzyme inhibitors, notably against tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9] Inhibition of tyrosinase is a target for treating hyperpigmentation disorders. The ability of a dibromoisoquinoline isomer to chelate the copper ions in the tyrosinase active site is highly dependent on the position of its substituent groups, including the bromine atoms. It is plausible that isomers with hydroxyl groups adjacent to the bromine atoms, such as 5,7-dibromo-8-hydroxyquinoline, would be effective tyrosinase inhibitors.

Experimental Protocols: The Foundation of Comparative Analysis

To ensure the integrity and reproducibility of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the biological properties discussed.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dibromoisoquinoline isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells (e.g., 5x10³ cells/well) adhere 2. Incubate 24h (Allow Adhesion) seed->adhere treat 3. Add Dibromoisoquinoline Isomers (Serial Dilutions) adhere->treat incubate_treat 4. Incubate 48-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 4h) incubate_treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read Data Analysis (IC50) Data Analysis (IC50) read->Data Analysis (IC50)

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no bacterial growth is observed after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the dibromoisoquinoline isomer in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

MIC_Workflow A 1. Prepare Serial Dilutions of Dibromoisoquinoline Isomers in 96-well plate C 3. Inoculate Plate with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visually Assess Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then spontaneously converts to dopachrome, a colored product. The rate of dopachrome formation, measured by the increase in absorbance at 475 nm, is proportional to the enzyme's activity. Inhibitors will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8), a solution of mushroom tyrosinase (e.g., 1000 units/mL in buffer), and a 10 mM solution of L-DOPA in buffer. Prepare stock solutions of the dibromoisoquinoline isomers and a positive control (e.g., Kojic acid).

  • Assay Setup (96-well plate):

    • Test Wells: Add 40 µL of buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

    • Control Well (No Inhibitor): Add 60 µL of buffer and 20 µL of the tyrosinase solution.

    • Blank Well: Add 80 µL of buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value for each isomer.

Conclusion and Future Directions

The evidence, drawn from studies on brominated quinolines and isoquinolines, strongly supports the principle that the position of bromine atoms on the isoquinoline scaffold is a critical determinant of biological activity. The stark contrast between the potent cytotoxicity of 5,7-dibromo-substituted compounds and the inert nature of the 6,8-dibromo isomer provides a clear and actionable insight for medicinal chemists. This "on/off" switch, dictated by regiochemistry, highlights the necessity of precise structural design in the pursuit of novel therapeutics.

Future research should focus on the systematic synthesis and comparative evaluation of a complete series of dibromoisoquinoline isomers. This would provide a comprehensive map of the structure-activity landscape and could uncover isomers with novel or enhanced activities against a wider range of targets, including microbial pathogens and key enzymes like tyrosinase. By combining rational design, guided by the principles outlined here, with robust biological evaluation, the full therapeutic potential of the dibromoisoquinoline scaffold can be unlocked.

References

Topic: Comparative Analysis of 5,8-Dibromoisoquinoline and 5-Bromo-8-Chloroisoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Synthetic Chemists

In the intricate field of medicinal chemistry, the isoquinoline scaffold is recognized as a "privileged structure," forming the backbone of countless natural products and synthetic pharmaceuticals.[1][2] Specifically, the 5,8-disubstituted isoquinoline motif is a cornerstone in the development of novel therapeutic agents, including antibacterial and anti-mycobacterial compounds.[3] For researchers aiming to construct complex molecules around this core, 5,8-dibromoisoquinoline and 5-bromo-8-chloroisoquinoline serve as invaluable, yet distinct, starting materials.

This guide provides a detailed comparative analysis of these two key building blocks. We will dissect their reactivity in cornerstone synthetic reactions, evaluate their practical accessibility, and provide clear, data-driven recommendations to guide your choice of reagent, ensuring your synthetic strategy is both efficient and effective.

The Fundamental Difference: Reactivity in Palladium-Catalyzed Cross-Coupling

The synthetic utility of these dihalogenated isoquinolines hinges on the ability to selectively functionalize one halogenated position over the other. This selectivity is governed by the inherent reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[4] The established reactivity trend is C–I > C–Br > C–OTf > C–Cl.[4][5] This is primarily due to bond dissociation energies; the weaker C-Br bond is cleaved more readily by the palladium(0) catalyst than the stronger C-Cl bond.[4][6]

  • This compound presents a challenge of subtle differentiation. Both C-Br bonds possess similar reactivity, which can lead to mixtures of mono-substituted regioisomers or undesired double-substitution products, complicating purification and reducing yields.[7]

  • 5-Bromo-8-chloroisoquinoline offers a distinct and synthetically advantageous reactivity differential. The C5-Br bond is significantly more reactive than the C8-Cl bond, enabling highly regioselective functionalization at the C5 position while leaving the C8-Cl position intact for subsequent, orthogonal transformations.[4][8]

G cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling start_dibromo This compound reaction Suzuki, Buchwald-Hartwig, or Sonogashira Coupling (1 equiv. Reagent) start_dibromo->reaction Low Selectivity start_bromochloro 5-Bromo-8-chloroisoquinoline start_bromochloro->reaction High Regioselectivity product_mixture Mixture of C5- and C8- substituted products + disubstituted byproduct reaction->product_mixture product_selective Selective C5-Substituted 8-Chloroisoquinoline reaction->product_selective further_functionalization Orthogonal Functionalization at C8-Cl product_selective->further_functionalization Controlled Stepwise Synthesis G cluster_synthesis Comparative Synthetic Pathways isoquinoline Isoquinoline dibromo_reaction Direct Dibromination (e.g., Br₂, AlCl₃) isoquinoline->dibromo_reaction 1-2 Steps monobromo Monobromination isoquinoline->monobromo Multi-Step dibromo_product This compound dibromo_reaction->dibromo_product nitration Nitration monobromo->nitration reduction Reduction nitration->reduction sandmeyer Sandmeyer Reaction (Diazotization -> Chlorination) reduction->sandmeyer bromochloro_product 5-Bromo-8-chloroisoquinoline sandmeyer->bromochloro_product

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a molecule such as 5,8-Dibromoisoquinoline, a key building block in medicinal chemistry, a rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—two powerful, yet fundamentally different, analytical techniques for this purpose. Our approach champions the principle of orthogonality, where the use of multiple, independent methods provides a comprehensive and trustworthy purity profile.[1][2][3]

The Imperative of Orthogonality in Purity Analysis

Relying on a single analytical method for purity determination can lead to an incomplete, and potentially misleading, assessment. Impurities with similar physical properties to the main compound might co-elute in chromatography, while others may be invisible to a particular detection method.[2] Orthogonal methods, which rely on different separation or detection principles, mitigate these risks.[2][3] For this compound, HPLC separates components based on their differential partitioning between a stationary and mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[4] This dual-pronged approach ensures a more complete and reliable characterization of the material's purity.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity.[4] For a halogenated, heterocyclic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the first choice.

The "Why" Behind the HPLC Method

The choice of a C18 column is a robust starting point for many aromatic compounds.[5] The nonpolar stationary phase effectively retains the relatively nonpolar this compound through hydrophobic interactions. A gradient elution, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile or methanol), is crucial. This allows for the effective separation of impurities with a range of polarities; more polar impurities will elute early, while nonpolar impurities will be retained longer.[5] The use of a buffered mobile phase, such as one containing formic acid, helps to ensure consistent peak shapes by controlling the ionization state of the analyte and any ionizable impurities.[6]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh this compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B D Equilibrate C18 Column (e.g., 4.6x150mm, 5µm) B->D C Prepare Mobile Phases A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN E Inject Sample Solution D->E F Run Gradient Elution (e.g., 5% to 95% B over 20 min) E->F G Detect at 254 nm (UV-Vis Detector) F->G H Integrate Peak Areas G->H I Calculate Purity (% Area Normalization) H->I

Caption: A typical workflow for the HPLC purity analysis of this compound.

Detailed HPLC Protocol
  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Sample Preparation :

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • UV Detection : 254 nm.

    • Gradient Program :

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B (re-equilibration)

  • Data Analysis :

    • Purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterTypical SpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile offers good peak shape and lower viscosity. Formic acid controls pH for reproducible retention.[6]
Detection UV at 254 nmAromatic systems like isoquinoline have strong UV absorbance at this wavelength.[6]
Purity Calculation Area PercentAssumes all components have a similar response factor at the detection wavelength.

Quantitative NMR (qNMR): An Absolute Purity Determination

While HPLC provides a relative purity based on peak areas, quantitative NMR (qNMR) offers a path to determining absolute purity.[7][8] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.[7][8]

The "Why" Behind the qNMR Method

The selection of a suitable internal standard is critical for accurate qNMR.[7] The standard must be stable, have a known purity, be soluble in the same deuterated solvent as the analyte, and possess signals that do not overlap with any analyte or impurity signals.[9] For this compound, a standard like 1,4-dinitrobenzene or maleic anhydride could be suitable, depending on the chosen solvent (e.g., DMSO-d6). The choice of a deuterated solvent like DMSO-d6 is often advantageous for aromatic compounds due to its excellent solvating power.

To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A long relaxation delay (D1) is essential to allow all protons to fully relax between scans, ensuring that the signal intensity is truly proportional to the number of nuclei.[11]

Experimental Workflow: qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh this compound C Dissolve both in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (IS) B->C D Acquire 1H NMR Spectrum C->D E Optimize parameters: - Long relaxation delay (D1) - Sufficient scans (NS) D->E F Phase and baseline correct spectrum E->F G Integrate analyte and IS peaks F->G H Calculate Purity using the qNMR equation G->H

Caption: A typical workflow for the qNMR purity analysis of this compound.

Detailed qNMR Protocol
  • Sample Preparation :

    • Accurately weigh ~10 mg of this compound into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹H NMR) :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : Standard 1D proton experiment.

    • Relaxation Delay (D1) : At least 5 times the longest T1 relaxation time of the protons being integrated (a value of 30 seconds is often a safe starting point).

    • Number of Scans (NS) : Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation :

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

ParameterTypical SpecificationRationale
Internal Standard Maleic AnhydrideHigh purity, stable, and has a simple singlet in the ¹H NMR spectrum that is unlikely to overlap with analyte signals.[7]
Solvent DMSO-d6Excellent solvent for many organic compounds, including heterocyclic aromatics.[12]
Relaxation Delay (D1) > 5 * T1Ensures complete relaxation of protons for accurate integration and quantification.[11]
Purity Calculation Absolute (mass %)Provides a more accurate purity value by accounting for non-proton-containing impurities and residual solvents.[13][14]

Comparative Analysis: HPLC vs. qNMR

FeatureHPLC with UV DetectionQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity.[15]Spectroscopic detection based on nuclear magnetic properties.[9]
Purity Type Relative (% Area)Absolute (mass %)[13]
Reference Standard Not required for % area purity, but a qualified standard is needed for identification.Certified internal standard of a different compound is required.[7]
Strengths Excellent for detecting and quantifying trace impurities; high resolution.Provides structural confirmation; quantifies non-UV active impurities; detects residual solvents.[16][17]
Limitations Assumes equal detector response for all components; may not detect non-UV active impurities.Lower sensitivity than HPLC; potential for signal overlap in complex mixtures.[12]
Regulatory Standing Widely accepted and required for purity analysis.[18][19][20]Increasingly recognized by pharmacopeias (e.g., USP) as a primary method for purity determination.[10][21]

Conclusion: A Synergistic Approach

For a comprehensive and defensible purity assessment of this compound, neither HPLC nor NMR should be used in isolation. HPLC excels at providing a detailed impurity profile, separating and quantifying even minor components. qNMR, in turn, provides a robust, absolute purity value that accounts for all proton-containing species, including residual solvents and impurities that might be missed by UV detection.

By employing these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and integrity of their materials. This dual-methodology approach embodies the principles of scientific rigor and trustworthiness, providing a solid foundation for subsequent research and development activities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the meticulous management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 5,8-dibromoisoquinoline, a halogenated aromatic compound. By elucidating the chemical reasoning behind each step, this document aims to empower researchers to manage this specific waste stream with confidence and precision.

Hazard Assessment and Immediate Safety Precautions

This compound, as a brominated heterocyclic compound, presents several potential hazards. While specific toxicological data for this exact compound is not extensively documented, the safety profiles of related structures, such as isoquinoline and its monobrominated analogues, provide a strong basis for a cautious approach.[1][2][3][4]

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed and toxic in contact with skin.[2]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][3][4]

Therefore, before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1]

  • Respiratory Protection: All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Waste Segregation: The Halogenated Waste Stream

The foundational principle for the disposal of this compound is its classification as halogenated organic waste .[5][6][7] The presence of bromine atoms in the molecule dictates its segregation from non-halogenated waste streams. This is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[8]

Operational Directive:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Never mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[7]

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_solid Solid Waste Disposal cluster_spill Spill & Contamination Cleanup cluster_final Final Disposal Start Start: Disposal of This compound Waste PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Assess Assess Waste Type: Solid, Contaminated PPE, or Spill Debris Collect_Solid Collect Solid Waste in Primary Container Assess->Collect_Solid Solid Compound Spill Small Spill Occurs Assess->Spill Spill or Contamination PPE->Assess Seal_Primary Double-Bag and Seal Primary Container Collect_Solid->Seal_Primary Label_Waste Label as 'Halogenated Organic Waste' with Chemical Name Seal_Primary->Label_Waste Store Store in Designated Hazardous Waste Accumulation Area Label_Waste->Store Absorb Cover with Inert Absorbent Material Spill->Absorb Collect_Debris Sweep/Scoop Debris into a Labeled Container Absorb->Collect_Debris Collect_Debris->Label_Waste Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Arrange_Pickup End End of Process Arrange_Pickup->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

This protocol applies to unused or waste this compound powder.

  • Container Preparation: Select a primary container that is chemically compatible and can be securely sealed. A high-density polyethylene (HDPE) container is a suitable choice.

  • Waste Transfer: Working inside a chemical fume hood, carefully transfer the solid this compound waste into the prepared container. Use tools like a dedicated spatula or scoop. Avoid generating dust.

  • Primary Sealing: Securely close the primary container.

  • Secondary Containment: Place the sealed primary container into a secondary, larger container, such as a heavy-duty plastic bag, and seal it. This "double-bagging" method provides an extra layer of safety.

  • Labeling: Affix a hazardous waste tag to the outer container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Irritant")[2]

    • The date of accumulation

    • The name of the principal investigator or lab group

  • Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, ensuring it is segregated from incompatible materials.[7]

This protocol is for items such as gloves, weighing paper, and disposable labware that are contaminated with this compound.

  • Collection: In the fume hood where the compound was handled, collect all contaminated disposable items.

  • Containment: Place these items directly into a designated, labeled hazardous waste bag for halogenated solid waste.

  • Sealing and Labeling: Once the bag is no more than three-quarters full, securely seal it. Ensure it is clearly labeled as "Halogenated Organic Waste" and includes "this compound contaminated debris."

  • Storage: Store the bag in the designated hazardous waste accumulation area for final disposal.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

This procedure is for small spills (typically less than 10 grams) of solid this compound within a chemical fume hood.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Verify that you are wearing the appropriate PPE.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[9]

  • Collection: Carefully sweep the mixture of absorbent and spilled chemical into a suitable container (e.g., a dustpan or beaker). Avoid creating dust.[9]

  • Final Cleanup: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (such as ethanol or acetone), then with soap and water.

  • Waste Disposal: All cleanup materials (absorbent, contaminated cloths, gloves) must be disposed of as halogenated solid waste according to Protocol 3.2.[9][10]

Reusable glassware that has been in contact with this compound must be decontaminated before standard washing.

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect Rinse Solvent: The solvent rinse (rinsate) must be collected and disposed of as halogenated liquid waste . Do not pour it down the drain. Collect it in a designated, sealed, and clearly labeled container.

  • Standard Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.

Final Disposal Logistics

All collected and properly labeled this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this chemical in the regular trash or down the drain.[11]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 5,8-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. 5,8-Dibromoisoquinoline, a halogenated heterocyclic compound, serves as a critical building block in synthetic chemistry. However, its handling demands a meticulous approach grounded in a deep understanding of its potential hazards. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this compound. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before the first spatula touches the compound, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be available, we can infer its primary hazards based on its structural class—halogenated isoquinolines. Similar compounds are known to be irritants and potentially toxic.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution.[3]

The primary risks associated with this class of compounds include:

  • Skin Irritation and Toxicity: Brominated aromatic compounds can cause significant skin irritation.[1][4] Dermal absorption presents a potential route for systemic toxicity.

  • Serious Eye Irritation: As with many powdered chemical reagents, there is a significant risk of causing serious, potentially damaging, eye irritation upon contact.[2][4]

  • Respiratory Tract Irritation: Inhalation of the fine powder can lead to irritation of the respiratory system.[2]

  • Harmful if Swallowed: Ingestion can lead to acute toxicity.[1]

These hazards necessitate a stringent set of handling protocols, not as a matter of routine, but as a scientifically validated system to mitigate risk.

The Operational Plan: A Framework for Safe Handling

A successful experiment begins with a robust operational plan. This framework ensures that safety is integrated into every step of the experimental workflow.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for safe handling practices but is the final critical barrier between you and potential exposure.[5] The selection of PPE must be deliberate and based on the identified hazards.[6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesNitrile provides good resistance to a range of chemicals. Double-gloving is recommended as it is well-documented that gloves can become contaminated; the outer glove can be removed inside the containment area to prevent spreading contamination.[7]
Eye Protection Chemical splash gogglesStandard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[5] Goggles that form a tight seal are required.[6]
Body Protection Long-sleeved laboratory coatA lab coat protects against minor splashes and solid contamination. Ensure cuffs are snug to protect the wrists.[5]
Respiratory Protection N95 Respirator or higherIf handling the powder outside of a certified chemical fume hood is unavoidable, a respirator is necessary to prevent inhalation of airborne particles.[8]
Engineering Controls: Primary Containment

The primary method for controlling exposure is through engineering controls. All handling of this compound powder and its solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[9][10] The fume hood should be confirmed to be in good working order before commencing any work.[9]

Safe Handling Workflow Diagram

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment 1. Review SDS & Assess Risks PPE_Selection 2. Don Appropriate PPE RiskAssessment->PPE_Selection EngControls 3. Verify Engineering Controls (Fume Hood) PPE_Selection->EngControls Weighing 4. Weigh Compound in Fume Hood EngControls->Weighing Proceed to Handling SolutionPrep 5. Prepare Solution (Use Secondary Containment) Weighing->SolutionPrep Reaction 6. Perform Experiment SolutionPrep->Reaction Decon 7. Decontaminate Glassware & Surfaces Reaction->Decon Proceed to Cleanup WasteSeg 8. Segregate Waste (Solid & Liquid) Decon->WasteSeg Disposal 9. Dispose of Waste in Labeled Containers WasteSeg->Disposal Doffing 10. Doff PPE & Wash Hands Disposal->Doffing

Caption: Workflow for Safe Handling of this compound.

Procedural Guide: Step-by-Step Handling Protocol

This section provides direct, procedural guidance for key operational steps.

Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, place a plastic-backed absorbent pad on the work surface inside the chemical fume hood to contain any potential spills.[11]

  • Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare it.

  • Aliquot Compound: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid generating dust.

  • Seal Source Container: Promptly and securely close the main container of the compound.

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Use a secondary container, such as a beaker, to prevent spills during this process.[12]

  • Immediate Cleanup: If any powder is spilled, clean it up immediately using a damp cloth or paper towel, taking care not to create dust. Dispose of the cleaning materials as solid hazardous waste.[11]

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove contaminated clothing and wash it before reuse.[2][4] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[13] Seek immediate medical attention.[1]

Disposal Plan: Ensuring a Safe End-of-Lifecycle

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[10]

Waste Segregation and Collection
  • Identify Waste Streams: Establish separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, absorbent pads, weighing paper, and unused compound.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound. Segregate halogenated from non-halogenated waste streams as per your institution's guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10] The container must be kept closed except when adding waste.[12]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10][12]

Decontamination of Labware
  • Initial Rinse: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) inside a chemical fume hood.

  • Collect Rinsate: The initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.

  • Final Cleaning: After the initial decontamination rinse, glassware can be washed using standard laboratory procedures.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering an environment of scientific excellence and uncompromising safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dibromoisoquinoline
Reactant of Route 2
Reactant of Route 2
5,8-Dibromoisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.